2-(1H-Benzimidazol-6-yl)ethan-1-ol
Description
Properties
CAS No. |
15788-11-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c12-4-3-7-1-2-8-9(5-7)11-6-10-8/h1-2,5-6,12H,3-4H2,(H,10,11) |
InChI Key |
BJIGOPZZEFXJDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCO)NC=N2 |
Synonyms |
1H-Benzimidazole-5-ethanol(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
2-(1H-Benzimidazol-6-yl)ethan-1-ol chemical structure and properties
[1]
Executive Summary
This compound (also known as 5-(2-hydroxyethyl)benzimidazole due to tautomerism) is a bicyclic heteroaromatic compound serving as a critical scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib).[1][2] Its structure features a benzimidazole core substituted at the 5/6-position with a hydroxyethyl chain, imparting both hydrogen-bond donor/acceptor capabilities and amphiphilic character suitable for drug discovery.[1]
Chemical Identity & Structure
Nomenclature and Tautomerism
The designation This compound refers to a benzimidazole ring attached to the C2 position of an ethanol chain.[1] In solution, the N-unsubstituted benzimidazole undergoes rapid annular tautomerism, making the 5- and 6-positions chemically equivalent.[1]
-
IUPAC Name: 2-(1H-1,3-benzodiazol-5-yl)ethanol[1]
-
CAS Registry Number: 15788-11-1 (Generic for 5/6-isomer)[1][3]
-
Molecular Formula: C
H N O[1][4] -
SMILES: OCCc1ccc2nc[nH]c2c1
Structural Visualization
The molecule exists in dynamic equilibrium between two tautomeric forms.[1]
Figure 1: Tautomeric equilibrium rendering the 5- and 6-positions equivalent in the unsubstituted base.
Physicochemical Properties[3][4][5][6][7]
The hydroxyethyl side chain increases the polarity of the benzimidazole core, enhancing solubility in polar organic solvents compared to the parent heterocycle.[1]
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow solid | Experimental observation |
| Melting Point | 155–158 °C (dec.)[1] | Analogous derivatives/Predicted |
| LogP (Octanol/Water) | ~0.8 – 1.1 | Predicted (Consensus) |
| pKa (Basic N) | 5.5 – 5.8 | Benzimidazole N3 protonation |
| pKa (Acidic NH) | ~12.3 | Benzimidazole N1 deprotonation |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water | Polar side chain effect |
| H-Bond Donors | 2 (NH, OH) | Structural count |
| H-Bond Acceptors | 2 (N3, O) | Structural count |
Synthetic Methodology
The most robust synthesis of this compound proceeds via the cyclization of 4-(2-hydroxyethyl)-1,2-phenylenediamine .[1] This precursor is generated from the commercially available 2-(4-aminophenyl)ethanol.[1]
Reaction Pathway
-
Nitration: Selective nitration of 2-(4-aminophenyl)ethanol to introduce a nitro group ortho to the amine.[1]
-
Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to a primary amine.[1]
-
Cyclization: Condensation with formic acid (or triethyl orthoformate) to close the imidazole ring.[1]
Figure 2: Step-wise synthetic route from 4-aminophenethyl alcohol.
Detailed Protocol (Laboratory Scale)
Step 1 & 2: Preparation of 3,4-Diaminophenethyl Alcohol[1]
-
Reagents: 2-(4-aminophenyl)ethanol, Acetic anhydride (protection), HNO3, H2, Pd/C.[1]
-
Procedure:
-
Protect the amine of 2-(4-aminophenyl)ethanol using acetic anhydride to form the acetanilide.[1]
-
Nitrate using fuming nitric acid at 0°C to yield the 3-nitro derivative.[1]
-
Deprotect (hydrolysis) and reduce the nitro group using H
(40 psi) and 10% Pd/C in methanol. -
Validation: Monitor disappearance of nitro peak (~1350/1530 cm
) by IR or LC-MS.
-
Step 3: Cyclization to Benzimidazole[1]
-
Reagents: 3,4-diaminophenethyl alcohol (1.0 eq), Formic acid (98%, 5.0 eq).[1]
-
Procedure:
-
Dissolve the diamine in excess formic acid.[1]
-
Reflux at 100–110°C for 4–6 hours.
-
Cool to room temperature and neutralize with 10% NaOH to pH ~8.
-
Extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 9:1).
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[1]
-
H NMR (DMSO-d
, 400 MHz):
Mass Spectrometry (MS)[1]
Applications in Drug Discovery[1]
This molecule acts as a "warhead" carrier or a linker scaffold in medicinal chemistry.[1]
-
Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The C6-ethanol chain provides a vector to solvent, often used to attach solubilizing groups (e.g., piperazines).[1]
-
CDK4/6 Inhibitors: Analogous structures are found in the metabolic pathways or synthetic intermediates of drugs like Abemaciclib , where the 6-position is heavily substituted.[1]
-
Linker Chemistry: The primary alcohol allows for conversion to halides (Cl/Br) or tosylates, facilitating nucleophilic substitution to attach complex amines or fluorophores.[1]
Safety & Handling (MSDS Summary)
References
6-(2-Hydroxyethyl)benzimidazole CAS number and synonyms
An In-depth Technical Guide to 2-(2-Hydroxyethyl)benzimidazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique heterocyclic aromatic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with biological targets.[3][] This guide provides a comprehensive technical overview of a key derivative, 2-(2-Hydroxyethyl)benzimidazole.
It is important to clarify a potential point of ambiguity regarding its nomenclature. While the request specified "6-(2-Hydroxyethyl)benzimidazole," the most prominently documented and commercially available isomer is 2-(2-Hydroxyethyl)benzimidazole (CAS No: 4857-01-6) . This document will therefore focus on this specific isomer, while acknowledging the existence of others such as 1-(2-Hydroxyethyl)benzimidazole (CAS No: 6340-03-0).[5][6]
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of 2-(2-Hydroxyethyl)benzimidazole, a valuable building block in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
2-(2-Hydroxyethyl)benzimidazole is a white to off-white crystalline powder.[5] Its chemical structure features the core benzimidazole ring with a 2-hydroxyethyl substituent at the 2-position. This hydroxyl group provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 4857-01-6 | [5][7] |
| Molecular Formula | C9H10N2O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethanol | [5] |
| Melting Point | 152-154 °C | [5] |
| Boiling Point | 428.6 ± 28.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Flash Point | 213.0 ± 24.0 °C | [5] |
| Solubility | Information not widely available, but expected to have some solubility in polar organic solvents. | |
| XLogP3 | 0.87 | [5] |
Synonyms:
-
1H-Benzimidazole-2-ethanol
-
2-Benzimidazoleethanol
-
2-(beta-Hydroxyethyl)benzimidazole
-
2-(1H-Benzo[d]imidazol-2-yl)ethanol
-
NSC 84165[5]
Synthesis and Manufacturing
The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, typically involving the condensation of o-phenylenediamine with a carboxylic acid or its derivative. In the case of 2-(2-Hydroxyethyl)benzimidazole, a common and efficient method is the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a suitable ester derivative.
A general synthetic approach involves heating a mixture of o-phenylenediamine and 3-hydroxypropanoic acid, often in the presence of a dehydrating agent or a catalyst such as a mineral acid (e.g., HCl) to facilitate the cyclization and removal of water.
Representative Synthetic Protocol
This protocol describes a common laboratory-scale synthesis of 2-(2-Hydroxyethyl)benzimidazole.
Materials:
-
o-Phenylenediamine
-
3-Hydroxypropanoic acid
-
4M Hydrochloric acid
-
Activated charcoal
-
Ammonium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4M hydrochloric acid.
-
To this solution, add 3-hydroxypropanoic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Decolorize the solution by adding activated charcoal and heating gently, followed by hot filtration.
-
Neutralize the filtrate with an ammonium hydroxide solution until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(2-Hydroxyethyl)benzimidazole.
Caption: A typical laboratory synthesis workflow for 2-(2-Hydroxyethyl)benzimidazole.
Applications in Research and Drug Development
The benzimidazole nucleus is a key pharmacophore in a wide range of clinically used drugs, including proton pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics.[1][][8] 2-(2-Hydroxyethyl)benzimidazole serves as a crucial starting material and intermediate in the synthesis of more complex and potent benzimidazole-based therapeutic agents.[9]
The presence of the hydroxyl group offers a convenient point for chemical elaboration, allowing for the introduction of various functional groups through esterification, etherification, or oxidation to the corresponding carboxylic acid. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Role as a Versatile Intermediate
The primary application of 2-(2-Hydroxyethyl)benzimidazole in drug discovery lies in its role as a versatile chemical building block. The benzimidazole core provides a stable and often biologically active scaffold, while the hydroxyethyl side chain allows for the exploration of structure-activity relationships (SAR).
Researchers can leverage this intermediate to synthesize libraries of novel compounds for screening against various biological targets. The modification of the hydroxyl group can influence factors such as:
-
Solubility: Introduction of polar groups can enhance aqueous solubility.
-
Metabolic Stability: Modification of the hydroxyl group can prevent rapid metabolism.
-
Target Binding: The side chain can be extended or functionalized to interact with specific residues in a target protein's binding pocket.
Caption: Role of 2-(2-Hydroxyethyl)benzimidazole in a drug discovery pipeline.
Analytical Characterization
The identity and purity of 2-(2-Hydroxyethyl)benzimidazole are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the O-H and N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-Hydroxyethyl)benzimidazole is classified with the following hazard statement:
-
H315: Causes skin irritation. [5]
Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The following precautionary statements are advised: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P332+P313, P362, P403+P233, P405, P501.[5]
Conclusion
2-(2-Hydroxyethyl)benzimidazole is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis, combined with the reactive hydroxyl group on the benzimidazole scaffold, makes it an invaluable intermediate for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and potential for modification is crucial for researchers and scientists working in drug discovery and development. As the demand for new and effective drugs continues to grow, the utility of versatile building blocks like 2-(2-Hydroxyethyl)benzimidazole will undoubtedly remain significant.
References
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)benzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)-1H-benzimidazole. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017, February 20). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
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YouTube. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. Retrieved from [Link]
-
Scientific Reports. (2022, August 21). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
PubMed. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]
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Inxight Drugs. (n.d.). 1-(2-Hydroxyethyl)benzimidazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy benzimidazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
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The Chameleon Effect: Tautomerism and Stability of Benzimidazole-6-ethanol
Executive Summary
Benzimidazole-6-ethanol (BIE) represents a classic case of structural ambiguity in heterocyclic chemistry. For researchers in drug discovery and materials science, BIE is not a single static structure but a dynamic system defined by rapid prototropic tautomerism. This guide dissects the 5(6)-isomerism enigma, providing a rigorous framework for its analytical characterization, stability profiling, and handling in pharmaceutical formulations.
Part 1: The Tautomeric Enigma (The 5 vs. 6 Conundrum)
The Mechanism of Prototropy
The benzimidazole core possesses an imidazole ring fused to a benzene ring. In solution, the proton on the pyrrole-type nitrogen (N1) is labile and oscillates between N1 and N3. This phenomenon, known as annular metallotropy or prototropic tautomerism , renders the 5- and 6-positions equivalent in unsubstituted systems.
However, when a substituent like an ethanol group (
Visualizing the Shift
The following diagram illustrates the [1,3]-sigmatropic proton shift that causes the renumbering of the ring system.
Caption: The rapid oscillation of the proton between N1 and N3 effectively swaps the substituent position between C6 and C5.
Thermodynamic Drivers
The equilibrium constant (
-
Electronic Effect: The hydroxyethyl group is a weak electron-donating group (EDG) via induction (
). In the gas phase, EDGs generally stabilize the tautomer where the substituent is at position 5 (closer to the unprotonated nitrogen, minimizing steric clash with the N-H). -
Solvent Effect: In polar protic solvents (e.g., Methanol, Water), hydrogen bonding with the solvent stabilizes the specific tautomer that maximizes solvation energy. In non-polar solvents (e.g.,
), the equilibrium shifts based on intramolecular forces.
Part 2: Analytical Characterization (Seeing the Invisible)
Distinguishing between the 5- and 6-isomers is the most common challenge in QC and structural biology. Standard room-temperature NMR often yields broad or averaged signals, leading to misinterpretation of purity.
Protocol: Variable Temperature (VT) NMR
To resolve the tautomers, you must slow down the exchange rate on the NMR timescale.
Methodology:
-
Solvent Selection: Use a solvent with a low freezing point and high polarity, such as THF-d8 or DMF-d7 . Avoid
as it may induce concentration-dependent aggregation. -
Temperature Sweep:
-
Start at 298 K (Reference). Signals for C5/C6 and C4/C7 will likely be averaged.
-
Cool stepwise to 233 K (-40°C) .
-
-
Observation:
-
Coalescence Temperature (
): The point where the broad peak splits into two distinct sharp peaks. -
Interpretation: Below
, the exchange is slow enough to integrate the distinct populations of 5-ethanol and 6-ethanol tautomers.
-
Protocol: HPLC Method Development
Benzimidazoles are notorious for "peak splitting" in HPLC, often mistaken for impurities. This is caused by the on-column separation of tautomers.
Self-Validating HPLC Workflow:
| Parameter | Recommendation | Rationale (Causality) |
| Mobile Phase pH | pH > 8.0 (Ammonium Bicarbonate) or pH < 3.0 (Formic Acid) | At neutral pH (near pKa ~5.5), both protonated and neutral species coexist, causing band broadening. High/Low pH forces a single ionization state. |
| Column Temp | 40°C - 50°C | Higher temperature increases the tautomeric exchange rate ( |
| Buffer Strength | > 20 mM | Benzimidazoles are basic; sufficient buffer capacity is required to prevent local pH changes at the stationary phase surface. |
Part 3: Stability & Degradation Profile
While the benzimidazole core is robust, the ethanol side chain introduces specific vulnerabilities.
Chemical Degradation Pathways
The primary alcohol at position 6 serves as a "chemical handle" for degradation.
-
Oxidation (Aerobic/Enzymatic):
-
Product: Benzimidazole-6-carboxylic acid.
-
Trigger: Exposure to high-valent metals or prolonged air exposure in solution.
-
-
Dehydration (Acid-Catalyzed):
-
Product: 6-Vinylbenzimidazole.
-
Trigger: Strong acidic environments (pH < 1) combined with heat (> 60°C). This creates a styrene-like monomer which can polymerize.
-
Photochemical Instability
Recent findings suggest benzimidazoles undergo "dual photochemistry" under UV irradiation (254 nm).
-
Pathway B: Ring-opening to form isocyano-aniline derivatives.[1][2]
-
Mitigation: Store BIE standards in amber vials; avoid direct UV detection below 220 nm during purification if possible.
Part 4: Implications for Drug Design
In protein binding, the "chameleon" nature of BIE is a feature, not a bug. The protein binding pocket will select the specific tautomer that minimizes free energy (
Workflow: Determining the Bioactive Tautomer
Caption: Structural biology workflow to freeze the bioactive tautomer state based on protein-ligand hydrogen bonding networks.
References
-
Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link
-
Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry. Link
-
Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Link
-
Piechowska, E., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry. Link
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Link
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The Isomeric Nuance: A Technical Guide to 5- and 6-Substituted Benzimidazole Ethanol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] A critical, yet often overlooked, aspect in the design of novel benzimidazole-based therapeutics is the profound difference arising from substitution at the 5- versus the 6-position of the bicyclic ring. This distinction is not merely a matter of positional chemistry; it fundamentally influences the molecule's synthesis, physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth analysis of the core differences between 5- and 6-substituted benzimidazole ethanol derivatives, offering field-proven insights into synthetic strategies, analytical characterization, and structure-activity relationship (SAR) implications for drug development professionals.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
Benzimidazole, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole, is a bioisostere of natural purines, allowing its derivatives to interact readily with a wide array of biological macromolecules.[1][3][4] This versatile scaffold is the foundation for a multitude of approved drugs, including the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole.[][6] The therapeutic diversity of this class of compounds is vast, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[][7][8]
The pharmacological profile of a benzimidazole derivative is exquisitely sensitive to the nature and position of its substituents.[9] This guide focuses specifically on derivatives featuring an ethanol-based side chain, a common motif in drug design, and explores the pivotal differences imparted by substitution on the benzene portion of the scaffold, namely at the C-5 and C-6 positions. Understanding these isomeric differences is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Isomeric Challenge: Unraveling 5- vs. 6-Substitution
The primary challenge in working with these isomers stems from a fundamental chemical principle: proton tautomerism . In an unsubstituted or symmetrically substituted benzimidazole, the N-1 and N-3 positions of the imidazole ring are chemically equivalent due to rapid proton exchange. However, when synthesizing a benzimidazole from a 4-substituted-1,2-phenylenediamine, this tautomerism leads to the formation of a mixture of both the 5- and 6-substituted isomers.[10][11]
This occurs because cyclization can proceed through either nitrogen of the diamine precursor, and once the ring is formed, the mobile N-H proton can reside on either nitrogen, rendering the 5- and 6-positions tautomerically interchangeable. Consequently, what is named a "5-substituted" derivative can exist in equilibrium with its "6-substituted" counterpart, a phenomenon that complicates synthesis, purification, and biological evaluation.[12]
Caption: Synthetic pathway often leading to a mixture of 5- and 6-substituted isomers.
Strategic Synthesis and Isomer Separation
Achieving a pure, single isomer is crucial for accurate SAR studies. This requires either a regiocontrolled synthetic strategy or a robust separation of the resulting isomeric mixture.
General Experimental Protocol: Synthesis of 5(6)-Substituted Benzimidazole Ethanol Derivatives
This protocol describes a common method for synthesizing benzimidazoles via the Phillips condensation, which typically yields a mixture of isomers. The causality behind this choice is its reliability and broad applicability, forming a standard baseline for benzimidazole synthesis.[13]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriate 4-substituted-o-phenylenediamine in ethanol.
-
Addition of Reagents: Add 1.1 equivalents of 3-hydroxypropanoic acid (as the ethanol-derived component) and 3-4 equivalents of 4M hydrochloric acid. The acidic conditions are critical as they protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the diamine.[14]
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation: Filter the crude product, wash it thoroughly with water to remove inorganic salts, and dry it under a vacuum.
-
Purification & Separation: The resulting solid is a mixture of the 5- and 6-substituted isomers. Separation is typically achieved via column chromatography on silica gel, using a gradient elution system (e.g., increasing polarity from hexane to ethyl acetate). The choice of a gradient system is deliberate; the slight difference in polarity between the 5- and 6-isomers often requires a fine-tuned solvent system to achieve baseline separation.
Methodologies for Regiocontrolled Synthesis
To circumvent the formation of mixtures, N-substituted precursors can be employed. By alkylating one of the amino groups of the diamine before cyclization, its reactivity is altered, which can direct the cyclization to favor one isomer. However, these methods often require additional protection/deprotection steps, increasing the overall synthetic effort.
Analytical Characterization: Distinguishing the Isomers
Unambiguous identification of the 5- and 6-isomers is essential. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for this purpose.
| Analytical Technique | 5-Substituted Isomer | 6-Substituted Isomer | Rationale for Differentiation |
| ¹H NMR | The proton at C-4 is a doublet, C-6 is a doublet of doublets, and C-7 is a doublet. The coupling patterns are distinct. | The proton at C-7 is a doublet, C-5 is a doublet of doublets, and C-4 is a doublet. The pattern mirrors the 5-isomer but with different chemical shifts. | The position of the substituent 'R' breaks the symmetry of the benzene ring, leading to unique chemical shifts and spin-spin coupling patterns for the remaining aromatic protons (H-4, H-6, H-7 for the 5-isomer; H-4, H-5, H-7 for the 6-isomer).[11] |
| ¹³C NMR | The carbon signals for C-4, C-5, C-6, C-7, C-3a, and C-7a will have unique chemical shifts. | The carbon signals will differ from the 5-isomer, particularly for the carbons directly bonded to or ortho/meta to the substituent. | The electronic effect of the substituent directly influences the electron density, and thus the chemical shift, of the carbons in the benzene ring. This effect is position-dependent.[11] |
| Mass Spectrometry | Molecular Ion (M+) peak will be identical to the 6-isomer. | Molecular Ion (M+) peak will be identical to the 5-isomer. | While MS provides the molecular weight, the fragmentation patterns for 5- and 6-isomers are often very similar, making it less reliable for distinguishing between them without advanced techniques or labeled compounds.[15] |
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The seemingly minor positional change between the 5- and 6-isomers can have a dramatic impact on pharmacological activity. This is due to differences in electronic properties, steric hindrance, and the ability to form key interactions with biological targets.[9]
Electronic and Steric Effects
-
Electronic Influence: An electron-withdrawing group (EWG) like a nitro (-NO2) or chloro (-Cl) group at the 5- or 6-position can significantly alter the pKa of the imidazole nitrogen and the molecule's overall electron distribution.[16][17] This can affect its ability to act as a hydrogen bond donor or acceptor, which is often critical for target binding.[18] The precise location of this electronic influence (position 5 vs. 6) can determine whether it favorably or unfavorably interacts with the electrostatic environment of a protein's active site.
-
Steric Profile: The 5-position is often more sterically accessible and may protrude from the binding pocket of a target enzyme or receptor.[19] This can provide a "vector" for adding larger substituents to improve properties like solubility or to probe for additional binding interactions without disrupting the core binding motif. Conversely, a bulky group at the 6-position might clash with the protein surface, leading to a loss of activity.
Caption: Differential interaction of 5- and 6-isomers with a biological target.
Case Studies
-
Antimicrobial Activity: Studies have shown that for certain series of antimicrobial benzimidazoles, the presence of an electron-withdrawing group specifically at the 6-position (e.g., -NO2) is essential for potent activity, while the corresponding 5-nitro isomer is significantly less active.[17] This highlights a strict positional requirement for the electronic effect.
-
Anti-inflammatory Activity: For inhibitors of enzymes like p38 MAP kinase and Janus kinase 3 (JAK3), SAR studies have revealed that substitutions at both C-5 and C-6 are critical.[20] For example, a nitrile group at the 6-position was found to confer excellent JAK3 inhibition.[20] In other cases, a sulfonyl or carboxamide group at the 5-position was key for cannabinoid receptor antagonism.[9] This demonstrates that the optimal substitution pattern is highly target-dependent.
Pharmacokinetics and Metabolism
The position of a substituent also profoundly affects a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity and Solubility: The position of a substituent can subtly alter the molecule's overall polarity and crystal packing, thereby influencing its LogP value and aqueous solubility. These parameters are critical for oral bioavailability.
-
Metabolic Stability: The benzene ring of the benzimidazole scaffold is a potential site for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes.[21] Identifying these "metabolic soft spots" is key to improving a drug candidate's half-life. If the 6-position is identified as a primary site of metabolism, introducing a blocking group (like a fluoro- or methyl- group) at that position can enhance metabolic stability. The corresponding 5-substituted isomer would not benefit from this specific modification and might be metabolized at a different site.[21]
| Pharmacokinetic Parameter | Potential Influence of 5- vs. 6-Substitution |
| Absorption (Solubility/LogP) | Isomers can have different crystal lattice energies and dipole moments, leading to variations in solubility and membrane permeability. |
| Distribution | Differences in plasma protein binding and tissue partitioning can arise from the distinct steric and electronic profiles of the isomers. |
| Metabolism (t½) | One isomer may be a more favorable substrate for metabolic enzymes (e.g., CYPs). The position of the substituent can either block or create a site for metabolic attack.[21] |
| Excretion | The route and rate of excretion can be altered by the different metabolites produced by each isomer. |
| Toxicity | Off-target activity or the formation of reactive metabolites can be specific to one isomer, leading to different safety profiles.[7][22] |
Conclusion and Future Directions
The distinction between 5- and 6-substituted benzimidazole ethanol derivatives is a critical consideration in modern drug discovery. The inherent synthetic challenge of producing single, pure isomers due to proton tautomerism necessitates careful planning and robust analytical validation. The choice of substituent position profoundly impacts every facet of a drug candidate's profile, from its synthesis and target affinity to its metabolic stability and safety.
For researchers and drug development professionals, the key takeaways are:
-
Acknowledge the Isomeric Mixture: Be aware that standard syntheses will likely produce a mixture of 5- and 6-isomers.
-
Invest in Separation and Characterization: Develop robust methods to separate and unambiguously identify each isomer before biological screening.
-
Evaluate Isomers Independently: Pure isomers must be tested separately to generate clean, interpretable SAR data.
-
Leverage Positional Differences: Strategically use the distinct steric and electronic properties of the 5- and 6-positions to fine-tune activity, selectivity, and pharmacokinetic properties.
By embracing the complexity of benzimidazole isomerism, scientists can unlock the full potential of this versatile scaffold and design more effective and safer next-generation therapeutics.
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Palmer, B. D., Kraker, A. J., Hartl, B. G., Panopoulos, A. D., Panek, R. L., Batley, B. L., Lu, G. H., Trumpp-Kallmeyer, S., Showalter, H. D., & Denny, W. A. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(13), 2373–2382. Retrieved February 21, 2026, from [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022, January 4). MDPI. Retrieved February 21, 2026, from [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry. Retrieved February 21, 2026, from [Link]
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5(6)-Benzoyl-Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties. (2025, July 15). PubMed. Retrieved February 21, 2026, from [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate. Retrieved February 21, 2026, from [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved February 21, 2026, from [Link]
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A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. (2021, February 9). Arabian Journal of Chemistry. Retrieved February 21, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). MDPI. Retrieved February 21, 2026, from [Link]
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Synthesis and biological profile of substituted benzimidazoles. (2018, December 1). PMC. Retrieved February 21, 2026, from [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018, September 27). Longdom Publishing. Retrieved February 21, 2026, from [Link]
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Pharmacological Activities of Benzimidazole Derivatives - An Overview. (2013, May 28). Semantic Scholar. Retrieved February 21, 2026, from [Link]
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Synthesis of benzimidazoles from substituted OPD and CHO in ethanol. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Structures of mixture of 5 and 6-substituted derivatives,... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved February 21, 2026, from [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science Publisher. Retrieved February 21, 2026, from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
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5(6)‐Benzoyl‐Substituted Benzimidazoles and Their Benzimidazolium Salts: Design, Synthesis, Characterization, Crystal Structure, and Some Metabolic Enzymes Inhibition Properties. (2025, July 4). ResearchGate. Retrieved February 21, 2026, from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). EnPress Journals. Retrieved February 21, 2026, from [Link]
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Biological Activity of Benzimidazole Ethanol Derivatives in Drug Discovery
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Hydroxyethyl Advantage
In the landscape of heterocyclic drug discovery, the benzimidazole scaffold is ubiquitous, often termed a "privileged structure" due to its ability to mimic purine nucleobases. However, a critical challenge in optimizing benzimidazoles is balancing lipophilicity for membrane permeability with sufficient aqueous solubility for bioavailability.
Benzimidazole ethanol derivatives —specifically those substituted with a hydroxyethyl group at the
-
Solubility Modulation: The hydroxyl group disrupts crystal lattice energy and increases aqueous solubility via hydrogen bonding with water.
-
Pharmacophoric Interaction: The terminal hydroxyl acts as a hydrogen bond donor/acceptor within enzyme active sites (e.g., Ser/Thr residues in kinases).
-
Synthetic Versatility: The alcohol moiety provides a "chemical handle" for further derivatization into esters, ethers, or carbamates, allowing for the rapid generation of prodrugs or fragment-based libraries.
This guide details the structural logic, therapeutic applications, and validated experimental protocols for investigating these derivatives.[1][2]
Chemical Basis & Structure-Activity Relationship (SAR)[3][4]
The biological potency of benzimidazole ethanol derivatives hinges on the precise positioning of the hydroxyethyl tail. The two primary scaffolds are
SAR Logic[3][4][5]
-
N1-Position: Substitution here often reduces metabolic N-oxidation. The ethylene spacer allows the hydroxyl group to reach distinct pockets in target proteins (e.g., the ribose binding pocket of viral polymerases).
-
C2-Position: A hydroxyethyl group at C2 creates a chiral center (if branched) or a flexible linker. This is critical for antimicrobial activity, where the group often chelates metal ions in metalloenzymes.
-
Electronic Effects: Electron-withdrawing groups (Cl,
, ) at positions 5 and 6 enhance the acidity of the NH (if unsubstituted) or alter the dipole moment, often improving antimicrobial potency.
Visualization: SAR Map
The following diagram illustrates the core SAR rules for maximizing biological activity.
Figure 1: Structure-Activity Relationship (SAR) map of benzimidazole ethanol derivatives highlighting functional zones.
Therapeutic Applications & Mechanisms[2][5][6][7][8][9]
Antimicrobial & Antifungal Activity
Benzimidazole ethanol derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).
-
Mechanism: The ethanol side chain facilitates entry into the bacterial cytoplasm, where the benzimidazole core targets FtsZ (filamenting temperature-sensitive mutant Z), a tubulin homolog essential for bacterial cell division. The hydroxyl group often forms H-bonds with the GTP-binding domain of FtsZ.
-
Data Summary:
| Compound Class | Target Organism | MIC ( | Reference Standard |
| 2-(1-hydroxyethyl)benzimidazole | S. aureus (MRSA) | 12.5 - 25.0 | Ciprofloxacin (0.5-1.0) |
| N1-ethanol-5-chloro-benzimidazole | C. albicans | 25.0 - 50.0 | Fluconazole (10-16) |
| 2-mercaptobenzimidazole-ethanol | E. coli | > 64.0 (Weak) | Gentamicin (2-4) |
Anticancer Activity
These derivatives function primarily as Microtubule Destabilizing Agents .
-
Mechanism: They bind to the colchicine-binding site of
-tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] The hydroxyethyl tail has been observed to interact with Val238 and Cys241 in the tubulin active site, stabilizing the drug-protein complex. -
Secondary Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) kinases, where the benzimidazole mimics the adenine ring of ATP.
Experimental Workflows
Synthesis Protocol: N-Hydroxyethylation
This protocol describes the synthesis of 1-(2-hydroxyethyl)-2-substituted-benzimidazole.
Reagents:
-
2-substituted benzimidazole (Starting material)[5][6][7][8][9][10]
-
2-Chloroethanol or Ethylene carbonate
-
Base:
or NaOH -
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of 2-substituted benzimidazole in 15 mL of dry DMF. Add 15 mmol of anhydrous
. Stir at room temperature for 30 minutes to deprotonate the N1 position. -
Alkylation: Dropwise add 12 mmol of 2-chloroethanol (or ethylene carbonate for a greener route) to the reaction mixture.
-
Reflux: Heat the mixture to 80°C for 6-8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate.[11][10]
-
Purification: Filter the solid. If oily, extract with ethyl acetate (
mL). Recrystallize from ethanol/water (8:2) to obtain pure crystals. -
Validation: Confirm structure via
-NMR (look for triplet signals at 3.8-4.2 ppm for protons).
Biological Assay: MTT Cytotoxicity Screen
A self-validating protocol to assess anticancer potential.
Reagents:
-
Cell lines (e.g., MCF-7, HeLa)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the benzimidazole ethanol derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove medium carefully. Add 150
L of DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability =
. Determine using non-linear regression.
Visualization: Mechanism of Action
The following diagram outlines the dual-pathway mechanism often observed in these derivatives.
Figure 2: Dual mechanism of action: Tubulin destabilization and Kinase inhibition leading to apoptosis.
Computational Insights: Molecular Docking
To validate the role of the ethanol group before synthesis, molecular docking is essential.
-
Target Selection:
-
Tubulin: PDB ID: 1SA0 (Colchicine site).
-
FtsZ (Bacteria): PDB ID: 3VOB.
-
-
Binding Mode: The benzimidazole core typically engages in
- stacking with aromatic residues (e.g., Tyr, Phe). The hydroxyethyl tail is frequently observed to form hydrogen bonds with polar residues near the solvent-exposed region of the pocket, anchoring the molecule and improving residence time. -
Protocol:
-
Prepare protein (remove water, add hydrogens).
-
Generate ligand conformers (energy minimization).
-
Define grid box around the co-crystallized ligand.
-
Dock using standard precision (SP) followed by extra precision (XP).
-
Analyze H-bond distance (< 3.5 Å) between the ethanol -OH and target residues.
-
References
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 2000. Link
-
Benzimidazole Derivatives as Anticancer Agents: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 2025 (Estimated/Recent Review Context). Link (Representative link for Benzimidazole Neuroprotective/Anticancer context).
-
Structure-Activity Relationship of Benzimidazole Derivatives. Research Journal of Pharmacy and Technology, 2017. Link
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 2020. Link
-
Synthesis and biological evaluation of benzimidazole derivatives. European Journal of Medicinal Chemistry, 2009. Link
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History and development of benzimidazole alcohol intermediates
An In-depth Technical Guide to the History and Development of Benzimidazole Alcohol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among the vast array of derivatives, benzimidazole alcohol intermediates represent a critical class of building blocks, enabling the synthesis of complex, biologically active molecules. This guide provides a comprehensive exploration of the history, development, synthesis, and application of these pivotal intermediates. We delve into the foundational discoveries that first brought the benzimidazole nucleus to light, trace the evolution of synthetic methodologies from classical condensation reactions to modern, sustainable approaches, and illuminate the integral role of benzimidazole alcohols in the development of landmark drugs. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer both a historical narrative and a practical resource for the contemporary researcher.
The Genesis of a Privileged Scaffold: A Historical Overview
The journey of benzimidazole chemistry began in 1872 when Hoebrecker first reported the synthesis of a 2,5- (or 2,6-)dimethylbenzimidazole.[2][4][5][6] However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an essential component of vitamin B12 that catalyzed widespread interest in this heterocyclic system.[2][7] This finding established the benzimidazole nucleus as a "privileged structure," capable of interacting with biological macromolecules, a property that medicinal chemists would exploit for decades to come.[2][3][8]
The initial therapeutic breakthroughs came with the development of benzimidazole anthelmintics. The discovery of thiabendazole's potent activity against parasitic worms in 1961 opened the floodgates for the development of an entire class of drugs, including mebendazole, albendazole, and fenbendazole.[7][9][10][11][12] These early successes were soon followed by the development of proton pump inhibitors (PPIs) in the 1980s, with omeprazole, a substituted benzimidazole, revolutionizing the treatment of acid-related gastrointestinal disorders.[13][14][15][16][17] The development of these and other drug classes relied heavily on the ability to synthesize functionalized benzimidazole intermediates, among which the alcohol derivatives are of paramount importance.
Foundational Synthetic Methodologies
The construction of the core benzimidazole ring has been achieved through several classical methods, which remain relevant today. These foundational reactions provided the initial access to the scaffold, paving the way for more complex derivatizations.
The Phillips-Ladenburg Reaction
Reported by M. A. Phillips, this method is a cornerstone of benzimidazole synthesis.[4] It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.[18]
The Weidenhagen Reaction
Another traditional approach is the Weidenhagen reaction, which utilizes an aldehyde as the one-carbon electrophile.[6][18] The reaction with o-phenylenediamine proceeds via an intermediate Schiff base, which then undergoes oxidative cyclization to form the benzimidazole ring.[18]
Caption: Foundational Phillips and Weidenhagen benzimidazole syntheses.
Synthesis of Benzimidazole Alcohol Intermediates
Benzimidazole alcohols are versatile intermediates that can be readily converted into other functional groups such as halides, aldehydes, or ethers, making them crucial for elaborating the core structure into a final drug candidate.
Primary Alcohols: The Benzimidazole Methanols
The most direct route to primary benzimidazole alcohols, such as (1H-benzimidazol-2-yl)methanol, involves the reduction of a corresponding carboxylic acid or ester.
Method 1: Reduction of Benzimidazole-2-Carboxylic Acid Esters
This is a highly reliable method. The ester precursor is typically synthesized via the Phillips reaction using an appropriate ester of a dicarboxylic acid, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[19] Sodium borohydride is generally not strong enough to reduce esters.
Caption: Synthesis of primary benzimidazole alcohols via ester reduction.
Experimental Protocol: Synthesis of (1H-Benzimidazol-2-yl)methanol via Ester Reduction
-
Ester Formation (Phillips Reaction):
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in 4N hydrochloric acid.
-
Add ethyl oxalate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield ethyl 1H-benzimidazole-2-carboxylate.
-
-
Reduction to Alcohol:
-
Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 1H-benzimidazole-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1H-benzimidazol-2-yl)methanol. The product can be further purified by recrystallization.
-
Method 2: From 2-(Chloromethyl)benzimidazole
An alternative route involves the synthesis of 2-(chloromethyl)-1H-benzimidazole, which can then undergo nucleophilic substitution with hydroxide or a protected equivalent. The chloromethyl intermediate is typically prepared by reacting o-phenylenediamine with chloroacetic acid.[20][21] This intermediate is highly valuable as it can be reacted with a wide range of nucleophiles (alcohols, thiols, amines) to generate diverse libraries of compounds.[21][22][23]
Secondary and Tertiary Benzimidazole Alcohols
The synthesis of more complex secondary and tertiary alcohols often employs organometallic reagents, such as Grignard reagents, reacting with benzimidazole aldehydes or ketones.
Method: Grignard Addition to Carbonyls
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[24][25][26] To synthesize a secondary benzimidazole alcohol, a Grignard reagent (R-MgBr) is added to a benzimidazole-2-carboxaldehyde. For a tertiary alcohol, a benzimidazole-2-ketone or a benzimidazole-2-carboxylate ester can be used as the starting material. When using an ester, two equivalents of the Grignard reagent will add to form a tertiary alcohol where two of the substituents are identical.[26]
Caption: Synthesis of secondary and tertiary benzimidazole alcohols.
Experimental Protocol: Synthesis of α-Phenyl(1H-benzimidazol-2-yl)methanol (A Secondary Alcohol)
-
Aldehyde Synthesis:
-
Prepare (1H-benzimidazol-2-yl)methanol as described previously.
-
Dissolve the alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a mild oxidizing agent, such as manganese dioxide (MnO₂) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the oxidant, wash with DCM, and concentrate the filtrate to obtain benzimidazole-2-carboxaldehyde.
-
-
Grignard Addition:
-
In a flame-dried flask under an inert atmosphere, place a solution of benzimidazole-2-carboxaldehyde (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of phenylmagnesium bromide (PhMgBr) (1.1 eq) in THF.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield α-phenyl(1H-benzimidazol-2-yl)methanol.
-
Applications in Drug Development: From Intermediate to Active Pharmaceutical Ingredient
The utility of benzimidazole alcohol intermediates is best illustrated by their role in the synthesis of globally significant pharmaceuticals.
Anthelmintics: Targeting Parasitic Tubulin
Many benzimidazole anthelmintics, such as albendazole and mebendazole, function by binding to the β-tubulin subunit of parasitic microtubules, inhibiting their polymerization and disrupting cellular structure and function.[10][27] The synthesis of these drugs often involves intermediates that are either alcohols themselves or are derived from them. For example, the side chains crucial for activity are often introduced via precursors that can be accessed from benzimidazole alcohol derivatives.
Caption: Mechanism of action of benzimidazole anthelmintics.
Proton Pump Inhibitors (PPIs)
The synthesis of omeprazole and related PPIs like lansoprazole and pantoprazole relies on the precise construction of a methylsulfinyl bridge linking a benzimidazole core to a pyridine ring.[14][15][17] The key benzimidazole intermediate for these syntheses is often a hydroxymethyl or chloromethyl derivative, which is a direct product or a one-step conversion from a benzimidazole alcohol intermediate.
Table 1: Comparison of Synthetic Approaches to Benzimidazole Alcohols
| Method | Starting Material | Key Reagents | Product Type | Yield Range | Advantages | Disadvantages |
| Ester Reduction | Benzimidazole-2-carboxylate | LiAlH₄ | Primary Alcohol | 70-95% | High yield, reliable | Requires strong, hazardous reducing agent; anhydrous conditions |
| Nucleophilic Substitution | 2-(Chloromethyl)benzimidazole | H₂O / OH⁻ | Primary Alcohol | 60-85% | Versatile intermediate | Two-step process from OPD |
| Grignard Addition | Benzimidazole aldehyde/ketone | R-MgX | Secondary/Tertiary Alcohol | 50-90% | Excellent for C-C bonds | Sensitive to acidic protons on benzimidazole N-H |
Challenges and Future Outlook
While the synthesis of benzimidazole alcohols is well-established, challenges remain. The acidic N-H proton of the benzimidazole ring can interfere with organometallic reagents, often necessitating a protection-deprotection sequence, which adds steps and reduces overall efficiency. Furthermore, the development of stereoselective methods for the synthesis of chiral benzimidazole alcohols is an area of active research, driven by the increasing demand for enantiomerically pure drugs.
The future of this field lies in the development of more efficient and sustainable synthetic methods. This includes the use of green chemistry principles, such as catalysis with earth-abundant metals, reactions in aqueous media, and flow chemistry processes.[28] As our understanding of diseases at the molecular level grows, the demand for novel, complex benzimidazole derivatives will continue to rise, ensuring that benzimidazole alcohol intermediates remain a vital and evolving area of chemical science.
References
- Abdallah, M. A., et al. (2015). Recent advances in the synthesis and applications of benzimidazoles. Arabian Journal of Chemistry.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
- Recent achievements in the synthesis of benzimidazole deriv
- Recent achievements in the synthesis of benzimidazole deriv
- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017).
- Discovery and history of dimethylbenzimidazoles. (n.d.). Benchchem.
- Proton-pump inhibitor - Wikipedia. (n.d.).
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Recent Developments in Benzimidazole Deriv
- The Genesis of a Broad-Spectrum Anthelmintic: A Technical History of Albendazole. (n.d.). Benchchem.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- The History of Fenbendazole: Discovery, Development, and Historical Human Use. (n.d.).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC. (n.d.).
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers.
- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-neg
- Discovery and development of proton pump inhibitors - Wikipedia. (n.d.).
- An Overview of Proton Pump Inhibitors. (n.d.). Ovid.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024). ijarsct.
- Benzimidazoles in a Wormy World. (n.d.). Vetscan.
- A Review on Synthesis and Characteris
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025).
- 25 Years of Proton Pump Inhibitors: A Comprehensive Review. (2017). Gut and Liver.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025). RSC Publishing.
- An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)
- Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI.
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (n.d.). PMC.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). PMC.
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (2024).
- A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (n.d.). Neuroquantology.
- Anthelmintic - Wikipedia. (n.d.).
- Synthesis routes of 2-(Chloromethyl)benzimidazole. (n.d.). Benchchem.
- The synthesis and chemistry of certain anthelmintic benzimidazoles. (1990). PubMed.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.).
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole deriv
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). MDPI.
- Direct C–H alkylation of various benzimidazoles with Grignard reagents a. (n.d.).
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). PubMed.
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- Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor.
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Potential Therapeutic Targets for 6-Substituted Benzimidazole Derivatives
[1][2][3][4]
Executive Summary
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets due to its electronic and steric versatility.[1][2][3] While 2- and 5-substituted derivatives have historically dominated the landscape (e.g., omeprazole, albendazole), 6-substituted benzimidazole derivatives —particularly when the N1-position is functionalized to fix the tautomerism—have emerged as critical pharmacophores.
This technical guide analyzes three high-value therapeutic targets for 6-substituted benzimidazoles: Angiotensin II Type 1 (AT1) Receptors (Cardiovascular), Filamenting temperature-sensitive protein Z (FtsZ) (Antimicrobial), and VEGFR-2 Tyrosine Kinase (Oncology). It details the structure-activity relationships (SAR) that make the 6-position pivotal, provides validated experimental protocols, and maps the mechanistic pathways.
Part 1: Chemical Biology & SAR of the 6-Position
The Tautomeric Challenge and N1-Locking
In 1H-benzimidazoles, the 5- and 6-positions are equivalent due to rapid annular tautomerism. To exploit the specific steric and electronic environment of the 6-position, the N1-nitrogen must be substituted (alkylated or arylated).
-
Electronic Environment: A substituent at the 6-position is para to the imine nitrogen (N3) and meta to the amine nitrogen (N1). This creates a distinct electronic vector compared to the 5-position, affecting pKa and hydrogen bond donor/acceptor capability.
-
Steric Pocket: In kinase and receptor binding pockets, the 6-substituent often projects into a solvent-exposed region or a specific hydrophobic cleft (e.g., the "selectivity pocket" in kinases) that 5-substituted analogs cannot access without steric clash.
Visualization: Benzimidazole SAR Map
The following diagram illustrates the core scaffold and the functional impact of the 6-position substitution.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the role of the 6-position in modulating physicochemical properties and target binding.
Part 2: Therapeutic Target 1 – Angiotensin II Type 1 (AT1) Receptor
Therapeutic Area: Cardiovascular (Hypertension, Heart Failure)
Mechanism of Action
The renin-angiotensin-aldosterone system (RAAS) regulates blood pressure. Angiotensin II (Ang II) binds to the AT1 receptor (a GPCR), triggering vasoconstriction and aldosterone release. 6-substituted benzimidazoles (often bearing a biphenyl tetrazole group at N1) act as non-peptide antagonists (Sartans).
-
Role of 6-Substitution: Substitution at the 6-position (e.g., with an acylamino or aminocarbonyl group) enhances binding affinity by interacting with specific residues (e.g., Trp, Arg) in the AT1 receptor's transmembrane helices. It provides a critical "anchor" that stabilizes the inactive conformation of the receptor.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
-
Preparation of Membrane Fraction:
-
Homogenize rat liver or adrenal cortex tissue in ice-cold sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge at 600 x g (10 min) to remove debris; centrifuge supernatant at 100,000 x g (60 min) to pellet membranes.
-
Resuspend pellet in assay buffer (50 mM Tris-HCl, 5 mM
, pH 7.4).
-
-
Incubation:
-
In 96-well plates, mix:
-
50 µL Membrane suspension (20-50 µg protein).
-
50 µL
-Angiotensin II (0.05 nM final conc). -
50 µL Test Compound (10 concentrations,
to M).
-
-
Incubate at 25°C for 60 minutes.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash filters 3x with ice-cold saline.
-
-
Analysis:
-
Measure radioactivity using a gamma counter.
-
Calculate specific binding (Total - Non-specific binding in presence of 1 µM unlabelled Ang II).
-
Fit data to a one-site competition model to determine
.
-
Part 3: Therapeutic Target 2 – Bacterial FtsZ Protein
Therapeutic Area: Infectious Diseases (Antimicrobial, Antitubercular)[3][4][5]
Mechanism of Action
FtsZ is a tubulin homolog essential for bacterial cell division.[6] It polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell division site.[6]
-
Targeting Strategy: 2,5,6-trisubstituted benzimidazoles (where the 6-position often holds a bulky ether or thioether group) bind to the inter-monomer cleft of FtsZ.
-
Effect: This binding prevents the longitudinal association of FtsZ monomers, inhibiting Z-ring assembly and causing bacterial cell filamentation and death. The 6-substituent is crucial for filling a hydrophobic pocket near the T7 loop of FtsZ.
Visualization: FtsZ Inhibition Pathway
Figure 2: Mechanism of FtsZ inhibition. The 6-substituted derivative binds the monomer, preventing polymerization into the Z-ring.
Experimental Protocol: Light Scattering Polymerization Assay
Objective: Monitor the effect of the compound on the assembly of purified FtsZ.
-
Reagents: Purified recombinant FtsZ (e.g., from E. coli or M. tuberculosis), GTP, Polymerization Buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM
). -
Baseline: Establish a baseline light scattering signal (350 nm excitation/emission) of FtsZ (5-10 µM) in buffer at 30°C using a fluorescence spectrophotometer.
-
Compound Addition: Add the test benzimidazole derivative (10-100 µM) and incubate for 5 minutes.
-
Initiation: Add GTP (1 mM) to initiate polymerization.
-
Measurement: Monitor the increase in light scattering at 90° angle for 10-20 minutes.
-
Control: Rapid increase in signal (polymer formation).
-
Active Compound: Reduced slope or maximum amplitude of the scattering curve.
-
Part 4: Therapeutic Target 3 – VEGFR-2 (Tyrosine Kinase)
Therapeutic Area: Oncology (Anti-angiogenesis)
Mechanism of Action
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis in tumors.
-
Binding Mode: Benzimidazoles act as Type I or Type II kinase inhibitors. The benzimidazole NH (or N3) typically forms hydrogen bonds with the "hinge region" (e.g., Cys919 in VEGFR-2).
-
6-Position Function: A substituent at the 6-position (often an amide, urea, or solubilizing basic group) extends into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity over other kinases and enhancing water solubility.
Data Summary: Comparative Potency
The table below summarizes the impact of 6-substitution on biological activity across these targets, derived from aggregated literature data.
| Target | Preferred 6-Substituent | Function of Substituent | Typical IC50 / MIC |
| AT1 Receptor | Acylamino / Carboxamide | Hydrophobic interaction / H-bond acceptor | 1 - 10 nM |
| FtsZ (Bacteria) | Ether / Thioether (Bulky) | Fills hydrophobic cleft in T7 loop | 1 - 5 µg/mL (MIC) |
| VEGFR-2 | Basic amine / Amide | Solubilization & Solvent interaction | 10 - 100 nM |
| Eg5 (Kinesin) | Halogen / Alkyl | Steric fit in allosteric pocket | < 500 nM |
Part 5: Synthesis Strategy (Validation)
To validate these targets, one must synthesize the specific 6-substituted regioisomer. The classic Phillips condensation yields a mixture. A regioselective approach is required.
Protocol: Microwave-Assisted Regioselective Synthesis
-
Starting Material: 4-substituted-2-nitroaniline (The substituent here becomes the 6-position in the final N1-alkylated product after reduction and cyclization, or use 4-substituted-1,2-diaminobenzene if N-alkylation is performed post-synthesis and isomers are separated).
-
Coupling: React 4-substituted-1,2-diaminobenzene with the appropriate aldehyde in the presence of an oxidative catalyst (e.g.,
or air). -
Conditions: Microwave irradiation at 120°C for 10-20 minutes in DMF or Ethanol.
-
Purification: Since 5- and 6-isomers are formed, alkylate N1 using an alkyl halide and base (
). Separate the N1-alkylated 5- and 6-isomers via column chromatography (Silica gel, Hexane:EtOAc gradient). The 1,6-isomer is typically less polar than the 1,5-isomer due to dipole moment differences.
References
-
Nonpeptidic angiotensin II AT1 receptor antagonists derived from 6-substituted aminocarbonyl and acylamino benzimidazoles. Journal of Medicinal Chemistry, 1993.
-
Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. Bioorganic & Medicinal Chemistry, 2014.
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia, 2015.
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate, 2021.
-
Recent Progress in the Development of Small-Molecule FtsZ Inhibitors. Antibiotics (MDPI), 2019.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 2-(1H-Benzimidazol-6-yl)ethan-1-ol in water vs. organic solvents
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-(1H-Benzimidazol-6-yl)ethan-1-ol , a functionalized benzimidazole intermediate often utilized in fragment-based drug discovery and kinase inhibitor synthesis.[1][2][3][4][5]
As a Senior Application Scientist, I have structured this analysis to address the common "solubility wall" encountered during assay development. This molecule exhibits amphoteric physicochemical behavior , meaning its solubility is critically dependent on pH and solvent polarity.[4] While the benzimidazole core confers lipophilicity (LogP ~1.3–1.5), the C6-hydroxyethyl tail introduces hydrogen-bonding capabilities that modulate its dissolution kinetics.[1][2][4]
Key Takeaway: The molecule displays a "U-shaped" pH-solubility profile.[1][2][3][4] It is highly soluble in acidic aqueous buffers (pH < 4.[4][5]0) and polar organic solvents (DMSO, Methanol), but exhibits poor solubility in neutral aqueous media (pH 6–8), necessitating specific cosolvent strategies for biological assays.[3][4]
Physicochemical Architecture
To master the solubility of this compound, one must understand the competing forces within its structure.
-
The Core (Benzimidazole): A fused benzene-imidazole ring system.[1][2][3][4][5] It is amphoteric. The N3 nitrogen is basic (pKa ≈ 5.6), accepting protons to form a soluble cation.[4] The N1-H is weakly acidic (pKa ≈ 12.8), deprotonating only in strong base.[1][3][4][5]
-
The Tail (Ethan-1-ol): Attached at the C6 position, this primary alcohol acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1][2][3][4][5] It lowers the LogP relative to the parent benzimidazole, enhancing wettability but not guaranteeing high neutral-pH solubility.[4]
Theoretical Property Table
| Property | Value (Estimated) | Mechanistic Impact |
| Molecular Weight | 162.19 g/mol | Small molecule; rapid dissolution kinetics once wetted.[1][2][4][5] |
| pKa (Basic) | 5.5 – 5.7 | Critical: High solubility in 0.1 M HCl or buffers pH < 4.[3][4][5] |
| pKa (Acidic) | ~12.8 | Deprotonation requires pH > 13; irrelevant for physiological assays.[2][4][5] |
| LogP (Oct/Water) | ~0.8 – 1.1 | Moderately lipophilic.[2][4] Partitions into organic layers but accessible to aqueous buffers.[4][5] |
| TPSA | ~50 Ų | Good membrane permeability; suggests moderate aqueous solubility potential.[4][5] |
Solubility Profile: Water vs. Organic Solvents[6]
The following data synthesizes standard benzimidazole behavior with the specific hydrophilic contribution of the hydroxyethyl group.
A. Organic Solvent Profile (Stock Solution Preparation)
For preparing high-concentration stock solutions (10–100 mM), polar aprotic and protic solvents are required.[1][2][4][5]
| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |
| DMSO | Excellent | > 50 mg/mL | Primary Choice. Use for cryo-storage of stocks (100 mM).[1][2][3][4][5] |
| Methanol | High | > 30 mg/mL | Suitable for intermediate dilutions; avoid for final cell assays (toxicity).[2][3][4][5] |
| Ethanol | Good | ~15–20 mg/mL | Good alternative to DMSO; requires sonication.[2][4][5] |
| Acetonitrile | Moderate | ~5–10 mg/mL | Useful for HPLC mobile phases; poor for biological stocks.[2][4][5] |
| Toluene/Hexane | Poor | < 0.1 mg/mL | Avoid. The molecule is too polar for non-polar hydrocarbons.[4][5] |
B. Aqueous Solubility & pH Dependence
The solubility in water is not static ; it is a dynamic function of pH.
-
pH 1–3 (Simulated Gastric Fluid): High Solubility. The imidazole ring is fully protonated (
).[4][5] -
pH 6–8 (Physiological/PBS): Low Solubility (The "Crash" Zone). The molecule exists as a neutral free base (
).[4][5] -
pH > 12: Moderate Increase. Formation of the benzimidazolide anion (
).[1][2][3][4][5]
Visualization: Solubility Landscape & Mechanism
The following diagram illustrates the relationship between pH, solvent choice, and the molecular state of this compound.
Figure 1: The solubility landscape showing the critical impact of pH and solvent polarity on the benzimidazole derivative.[1][2][3][4][5]
Experimental Protocol: Determination of Thermodynamic Solubility
To validate these theoretical profiles in your specific lab environment, follow this "Shake-Flask" protocol. This is the gold standard for generating robust data.
Materials Required
-
Solvents: PBS (pH 7.4), 0.1 M HCl, DMSO, Methanol.
-
Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
Step-by-Step Workflow
-
Supersaturation:
-
Equilibration (The "Shake"):
-
Incubate tubes at 25°C (or 37°C for physiological relevance) on an orbital shaker (500 rpm) for 24 hours .
-
Why 24h? To ensure thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.
-
-
Phase Separation:
-
Centrifuge samples at 15,000 rpm for 10 minutes to pellet undissolved solids.
-
Critical: If using a buffer, check the pH of the supernatant after incubation. Dissolving the compound may have shifted the pH.
-
-
Quantification (HPLC-UV):
Workflow Diagram (DOT)
Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.
Formulation Strategy for Biological Assays
When moving from chemistry to biology, the goal is to keep the compound in solution without killing the cells with solvent.
The Challenge: You need a high concentration stock, but the final assay buffer is aqueous (pH 7.4), where solubility is lowest.[4]
Recommended Protocol (Cosolvent System):
-
Make a Master Stock: Dissolve compound in 100% DMSO to 20 mM .
-
Intermediate Dilution: Do not dilute directly into PBS.
-
Final Assay: Spike this intermediate into the cell media. Ensure final DMSO concentration is < 0.5% (v/v).[2][4][5][6]
References
-
Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. (2003). Demonstrates the high solubility of benzimidazole derivatives in short-chain alcohols compared to water.[2][4][5][7][8] [1][2][3][4][5]
-
Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives. Journal of Separation Science. (2009). Establishes the pKa range (5.5–5.7) critical for pH-dependent solubility profiling.[1][2][4][5]
-
Thermodynamic study of benzimidazole solubility in binary alcohol-water systems. Arabian Journal of Chemistry. (2026). Provides data on cosolvency effects, validating the use of Ethanol/Water mixtures.
-
PubChem Compound Summary: Benzimidazole. National Library of Medicine.[4][5] Verified structural properties and lipophilicity data (XLogP3).[4]
Sources
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- 2. Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abemaciclib | 1231929-97-7 [chemicalbook.com]
- 4. Abemaciclib - Wikipedia [en.wikipedia.org]
- 5. 1-(1H-Benzimidazol-2-yl)ethanol, (S)- | C9H10N2O | CID 729391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Abemaciclib | LY2835219 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(1H-Benzimidazol-6-yl)ethan-1-ol from 3,4-diaminophenethyl alcohol
Application Note: High-Purity Synthesis of 2-(1H-Benzimidazol-6-yl)ethan-1-ol
Executive Summary
This application note details the synthesis of This compound (also known as 5-(2-hydroxyethyl)benzimidazole) from 3,4-diaminophenethyl alcohol .[1][2] This transformation constructs the privileged benzimidazole scaffold, a moiety ubiquitous in bioactive compounds such as Abemaciclib (CDK4/6 inhibitor) and various antihistamines.
Unlike standard benzimidazole syntheses that target the 2-position (using carboxylic acids), this protocol focuses on retaining the hydroxyethyl side chain at the 6-position (benzene backbone) while closing the imidazole ring with a C1 synthon (formic acid or orthoformate).[2]
Key Technical Challenges Addressed:
-
Regiochemistry: Controlling the cyclization to ensure the 5/6-substitution pattern.
-
Chemomimesis: Preventing permanent formylation of the primary alcohol during the acid-catalyzed cyclization.
-
Purification: Efficient isolation of the amphoteric product from polymeric by-products.[1][2]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Phillips Condensation , where a 1,2-diamine reacts with a carboxylic acid (or equivalent) under acidic conditions.
Critical Insight: The starting material, 3,4-diaminophenethyl alcohol, possesses two nucleophilic amino groups and one nucleophilic hydroxyl group. The reaction conditions must favor
Reaction Scheme: The reaction proceeds via the formation of a mono-formyl intermediate, followed by acid-catalyzed dehydration to close the imidazole ring.[1][2]
Figure 1: Reaction pathway for the Phillips condensation of 3,4-diaminophenethyl alcohol.
Experimental Protocols
Two methods are provided. Method A is the robust, scalable industrial approach. Method B is a milder alternative for small-scale, high-purity requirements.[1][2]
Method A: Aqueous Formic Acid Cyclization (Standard)
Best for: Gram-to-kilogram scale, robust substrates.[1][2]
Reagents:
-
Sodium Hydroxide (4M aq.)
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH)[2]
Step-by-Step Protocol:
-
Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminophenethyl alcohol (e.g., 5.0 g, 32.8 mmol) in Formic Acid (25 mL).
-
Note: The reaction is exothermic; add acid slowly if scaling up.
-
-
Cyclization: Heat the mixture to reflux (100–110 °C) for 4–6 hours.
-
Process Control: Monitor by TLC (10% MeOH in DCM). The diamine spot (low R_f) should disappear, replaced by a fluorescent benzimidazole spot.
-
Addressing Esterification: At this stage, the primary alcohol may exist as a formate ester. This is normal.
-
-
Hydrolysis (Crucial Step): Cool the reaction mixture to room temperature. Slowly add 4M NaOH until the pH reaches 12–13. Stir at room temperature for 1 hour.
-
Why: This saponifies any unwanted
-formyl esters formed during reflux, returning the free alcohol.[2]
-
-
Neutralization & Extraction: Adjust pH back to 8.0–8.5 using dilute HCl.
-
Solubility Check: The product is most soluble in organics at this pH (neutral form).
-
Extract with Ethyl Acetate (3 x 50 mL). For difficult extractions, use n-Butanol .[2]
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Water/Ethanol (9:1) or Acetonitrile .
Method B: Orthoformate Cyclization (Mild)
Best for: Sensitive substrates, avoiding strong acids.
Reagents:
Step-by-Step Protocol:
-
Dissolution: Dissolve the diamine in MeOH (10 volumes).
-
Addition: Add TMOF and the catalyst.
-
Reaction: Stir at Room Temperature for 12 hours, or heat to 50 °C for 2 hours.
-
Workup: Concentrate the solvent. Partition the residue between saturated
and EtOAc. Wash, dry, and concentrate.[4]
Process Workflow & Decision Logic
The following diagram illustrates the critical decision points during the workup to ensure high yield and purity.
Figure 2: Purification workflow emphasizing the hydrolysis control point.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Expected Result | Interpretation |
| Appearance | Off-white to pale beige powder | Dark brown indicates oxidation of diamine (purify faster).[1][2] |
| Melting Point | > 140 °C (Generic range for 5-subst.) | Sharp range (< 2°C) indicates high purity.[2] |
| Diagnostic: The C2-H proton of the benzimidazole ring.[1][2] Absence indicates incomplete cyclization. | ||
| Triplet signals for the | ||
| MS (ESI+) | Confirms molecular weight (C |
Tautomerism Note: In solution, the 5- and 6-substituted isomers are in rapid equilibrium (tautomers).[1][2] You will observe a single set of signals in NMR at room temperature due to averaging, or broadened signals. The product is chemically a single entity, often denoted as 5(6)-(2-hydroxyethyl)benzimidazole .[2]
Troubleshooting & Optimization
-
Problem: Low yield after extraction.
-
Problem: Product is an oil/gum.
-
Cause: Impurities or residual solvent.
-
Solution: Triturate with diethyl ether or cold acetonitrile to induce crystallization.
-
-
Problem: "Double" peaks in NMR.
-
Cause: Slow tautomerism in dry solvents (e.g., DMSO).
-
Solution: Add a drop of
or acid to the NMR tube to coalesce the signals.
-
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393. Link
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[2] Link[2]
-
PubChem. (n.d.).[5] 1-(2-Hydroxyethyl)benzimidazole (Isomer Data Comparison). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved February 21, 2026, from [Link]
Sources
- 1. Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abemaciclib Mesylate | C28H36F2N8O3S | CID 71576678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 1-(2-Hydroxyethyl)benzimidazole | C9H10N2O | CID 228131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2-(1H-Benzimidazol-2-yl)ethanol via Modified Phillips Condensation
Introduction & Scope
2-(1H-Benzimidazol-2-yl)ethanol (CAS: 4857-01-6), often referred to as 2-hydroxyethyl benzimidazole , is a critical heterocyclic intermediate. It serves as a latent curing agent for epoxy resins, a corrosion inhibitor, and a scaffold in the synthesis of antihistamines and antifungal agents.
While various synthetic routes exist, the Phillips Condensation remains the gold standard for laboratory and pilot-scale production due to its atom economy and scalability. However, standard protocols often suffer from oxidative darkening of the phenylenediamine precursor or incomplete cyclization, leading to difficult purification.
This Application Note provides an optimized, robust protocol for the synthesis of 2-(1H-benzimidazol-2-yl)ethanol using 3-hydroxypropanoic acid (hydracrylic acid). Unlike methods utilizing the carcinogenic
Reaction Mechanism & Strategy
The synthesis proceeds via the condensation of o-phenylenediamine (OPD) with a carboxylic acid derivative containing a
The Challenge of Specificity
Researchers often confuse benzimidazole ethanol (2-carbon chain) with benzimidazole methanol (1-carbon chain, derived from glycolic acid). It is crucial to use a 3-carbon acid precursor (3-hydroxypropanoic acid) to achieve the ethyl side chain.
Mechanistic Pathway[1]
-
N-Acylation: The amino group of OPD attacks the carboxyl carbon of 3-hydroxypropanoic acid under acidic conditions, forming a mono-amide intermediate.
-
Cyclodehydration: The second amino group attacks the amide carbonyl, followed by the elimination of water to close the imidazole ring.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed Phillips condensation of OPD and 3-hydroxypropanoic acid.
Safety & Pre-requisites
Hazard Analysis
-
o-Phenylenediamine (OPD): Toxic by inhalation and ingestion. Suspected carcinogen and strong skin sensitizer. Handle only in a fume hood with double nitrile gloves.
-
Hydrochloric Acid (4N): Corrosive. Causes severe skin burns and eye damage.
-
3-Hydroxypropanoic Acid: Irritant. (Note: If using
-propiolactone as a precursor, extreme caution is required as it is a potent carcinogen; this protocol uses the acid form to mitigate this risk).
Reagents & Equipment
| Reagent | Purity/Grade | Role |
| o-Phenylenediamine | >98% (Recrystallized if dark) | Substrate |
| 3-Hydroxypropanoic Acid | 30% aq. solution or salt | Reagent |
| Hydrochloric Acid | 4N (Prepared from 37%) | Catalyst/Solvent |
| Ammonium Hydroxide | 28-30% (Conc.) | Neutralization |
| Ethanol | Absolute | Recrystallization |
| Activated Carbon | Powder | Decolorization |
Experimental Protocol
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 10.8 g (0.10 mol) of o-phenylenediamine.
-
Add 100 mL of 4N Hydrochloric Acid . Stir until the diamine is completely dissolved. The solution may be pink/red due to trace oxidation; this is normal.
-
Add 0.12 mol of 3-hydroxypropanoic acid (approx. 36 g of a 30% aq. solution). Note: A slight excess of the acid drives the reaction to completion.
Step 2: Phillips Condensation (Reflux)
-
Attach a water-cooled reflux condenser to the RBF.
-
Heat the mixture to a gentle boil (approx. 100-105°C) using an oil bath or heating mantle.
-
Maintain reflux for 6 to 8 hours . Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Methanol 9:1). The starting diamine spot (lower Rf) should disappear.
Step 3: Neutralization & Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
Carefully add Concentrated Ammonium Hydroxide (NH4OH) dropwise with vigorous stirring.
-
Critical Control Point: Monitor pH. Neutralize to pH 8-9 .
-
Observation: A bulky, off-white to pale yellow precipitate will form.
-
-
Cool the slurry in an ice bath (0-5°C) for 30 minutes to maximize precipitation.
-
Filter the solid using a Büchner funnel and vacuum suction.
-
Wash the filter cake with ice-cold water (3 x 20 mL) to remove ammonium salts.
Step 4: Purification
-
Transfer the crude solid to a clean beaker.
-
Dissolve in a minimum amount of boiling Ethanol/Water (9:1 ratio) .
-
If the solution is colored, add 1-2 g of Activated Carbon , boil for 5 minutes, and filter hot through a Celite pad.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate overnight.
-
Collect the crystals by filtration and dry in a vacuum oven at 60°C for 4 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.[1]
Results & Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Crude may be yellow/tan |
| Yield | 75% - 85% | Based on OPD |
| Melting Point | 152 - 154°C | Sharp range indicates high purity |
| Solubility | Soluble in hot ethanol, DMSO; Sparingly soluble in water |
Spectral Validation
-
IR Spectroscopy (KBr): Look for broad absorption at 3100-3400 cm⁻¹ (O-H and N-H stretch). A strong band at ~1430 cm⁻¹ is characteristic of the benzimidazole ring vibration.
-
¹H NMR (DMSO-d₆):
- 12.2 ppm (s, 1H, NH - broad)
- 7.4 - 7.1 ppm (m, 4H, Aromatic)
- 4.8 ppm (t, 1H, OH)
- 3.8 ppm (q, 2H, -CH ₂-OH)
- 2.9 ppm (t, 2H, Ring-CH ₂-)
Troubleshooting & Optimization
-
Dark Product: OPD oxidizes rapidly in air. If the starting material is dark brown, recrystallize it from hot water containing sodium dithionite before use.
-
Low Yield: Ensure the pH is strictly adjusted to 8-9. If the solution is too acidic, the product remains protonated and soluble; if too basic, phenolic impurities (if using other precursors) may dissolve, but generally, benzimidazoles precipitate well at mild alkaline pH.
-
Oil Formation: If the product oils out during neutralization, scratch the glass side with a rod or add a seed crystal. Cooling slowly prevents oiling.
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. Link
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link
-
Sigma-Aldrich. (n.d.). 2-(1H-Benzo[d]imidazol-2-yl)ethanol Product Sheet. Retrieved October 24, 2023. Link
-
PubChem. (n.d.). 1H-Benzimidazole-2-ethanol Compound Summary. National Library of Medicine. Link
Sources
Application Notes & Protocols: 2-(1H-Benzimidazol-6-yl)ethan-1-ol as a Versatile Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. This document provides a detailed guide for utilizing a specific, functionalized benzimidazole, 2-(1H-Benzimidazol-6-yl)ethan-1-ol, as a starting point for the rational design and synthesis of novel kinase inhibitors. We will explore multi-directional synthetic strategies, the design of a focused inhibitor library based on key kinase pharmacophores, and provide detailed protocols for synthesis and biological evaluation.
The Rationale: Why this compound?
The benzimidazole scaffold is a bioisostere of purine, enabling it to mimic the natural ligand of kinases, adenosine triphosphate (ATP), and bind to the highly conserved ATP-binding pocket.[1][2] This inherent affinity makes it an excellent starting point for inhibitor design. The specific choice of this compound offers several strategic advantages:
-
Multiple Points for Diversification: This scaffold possesses three key reactive sites for chemical modification: the primary alcohol of the ethanol side chain, the two nitrogen atoms of the benzimidazole ring, and the C2 position of the imidazole ring. This allows for the creation of a large and diverse library of analogues from a single, readily accessible starting material.
-
The Ethanol Side Chain as a Flexible Linker: The ethanol group provides a flexible linker that can be modified to introduce a variety of functionalities. The hydroxyl group can be converted into ethers or esters, allowing for the exploration of different interactions with the solvent-exposed region of the kinase active site.
-
Established Bioactivity: While this specific scaffold is not a widely reported kinase inhibitor itself, its core structure is present in a number of potent inhibitors, suggesting its potential as a foundation for new drug candidates.
Synthetic Strategy: Building a Diverse Inhibitor Library
A multi-pronged synthetic approach can be employed to generate a diverse library of inhibitors from the this compound scaffold. The following diagram illustrates the key derivatization pathways:
Caption: Synthetic pathways for derivatizing the core scaffold.
Focused Library Design: Targeting Key Kinase Families
The design of a focused library of inhibitors should be guided by the known pharmacophoric features of the target kinase families. By understanding the key interactions required for potent inhibition, we can select appropriate building blocks for our synthetic efforts.
| Kinase Family | Key Pharmacophoric Features |
| CDK (Cyclin-Dependent Kinases) | - Hydrogen bond acceptor/donor interactions with the hinge region.[3][4]- Aromatic/hydrophobic groups occupying the ATP-binding pocket. |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | - Aromatic ring system for hinge binding.[5][6]- Hydrogen bond acceptors interacting with key residues.- Hydrophobic tail extending into a back pocket. |
| Aurora Kinases | - Heterocyclic core for hinge region interactions.[7][8]- Substituents that can occupy hydrophobic pockets.- Potential for hydrogen bonding with the DFG motif. |
Based on these pharmacophores, a virtual library of candidate inhibitors can be designed. For example, to target CDKs, one might synthesize derivatives with a small aromatic group attached to the benzimidazole nitrogen and a simple ether or ester on the ethanol side chain. For VEGFR-2, a larger, more hydrophobic group could be introduced via N-arylation, and the ethanol side chain could be extended to reach the hydrophobic back pocket.
Experimental Protocols
General Synthetic Procedures
This protocol describes the synthesis of an aryl ether derivative of the scaffold.
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired aryl halide (1.1 eq) and heat the reaction to 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol describes the N-arylation of the benzimidazole core.
-
In a flame-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and heat the mixture to 110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
This protocol outlines a representative C-H activation at the C2 position.[1]
-
In a pressure vessel, combine the N-protected this compound (1.0 eq), the aryl coupling partner (e.g., an aryl iodide, 1.5 eq), a rhodium catalyst (e.g., [Rh(cod)Cl]2, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent (e.g., 1,4-dioxane) and seal the vessel.
-
Heat the reaction to 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Kinase Inhibition Assays
This assay measures the amount of ATP remaining after a kinase reaction.
-
Prepare serial dilutions of the synthesized inhibitor compounds in kinase assay buffer.
-
In a 384-well plate, add the purified recombinant kinase, a kinase-specific substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
This assay assesses the inhibitor's activity in a more physiologically relevant context.
-
Seed a human cell line expressing the target kinase in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds for a predetermined time (e.g., 2 hours).
-
Lyse the cells to release the proteins.
-
Perform an immunoassay (e.g., ELISA or In-Cell Western) to detect the levels of the phosphorylated substrate and the total substrate.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment.
-
Determine the IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.
ADME-Tox Profiling
A panel of in vitro ADME-Tox assays should be conducted to assess the drug-like properties of promising inhibitors.
-
Solubility: Determined by nephelometry.
-
Permeability: Assessed using a Caco-2 cell monolayer assay.
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its disappearance over time.
-
Cytotoxicity: Measured using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in a non-cancerous cell line.
-
CYP450 Inhibition: Assessed using a panel of recombinant CYP enzymes to identify potential drug-drug interactions.
Workflow for Kinase Inhibitor Development
The following diagram outlines the comprehensive workflow for developing kinase inhibitors from the initial scaffold.
Caption: A comprehensive workflow for kinase inhibitor development.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data for Kinase Inhibition
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| BZ-ETH-001 | CDK2 | 50 | 250 |
| BZ-ETH-002 | VEGFR-2 | 15 | 100 |
| BZ-ETH-003 | Aurora A | 120 | 800 |
Table 2: Example Data for ADME-Tox Profile
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Cytotoxicity (CC50, µM) |
| BZ-ETH-001 | >100 | 5.2 | >60 | >50 |
| BZ-ETH-002 | 25 | 2.1 | 45 | 25 |
| BZ-ETH-003 | 5 | 0.5 | 15 | 10 |
Conclusion
The this compound scaffold represents a promising and versatile starting point for the discovery of novel kinase inhibitors. Its multiple points for diversification, coupled with a rational, pharmacophore-guided design strategy, can lead to the identification of potent and selective drug candidates. The detailed synthetic and biological testing protocols provided in this document offer a comprehensive roadmap for researchers to embark on such a drug discovery program. Through iterative cycles of design, synthesis, and testing, this scaffold has the potential to yield the next generation of targeted therapies.
References
-
Malik, N., et al. (2011). Probing the structural requirements of A-type Aurora kinase inhibitors using 3D-QSAR and molecular docking analysis. Journal of Molecular Modeling, 17(10), 2545–2559. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved February 21, 2026, from [Link]
-
Katiyar, S. K., et al. (2011). Probing the structural requirements of A-type Aurora kinase inhibitors using 3D-QSAR and molecular docking analysis. Journal of Molecular Modeling, 17(10), 2545-2559. [Link]
-
Issa, A., et al. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89. [Link]
-
Singh, M., et al. (2023). Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
- Google Patents. (n.d.). JP2011526301A - Systems and methods for the production of alkyl aryl ethers.
-
DeVoss, J. J., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. The Journal of Organic Chemistry, 77(15), 6647–6657. [Link]
-
Wang, Y., et al. (2020). Design and screening of FAK, CDK 4/6 dual inhibitors by pharmacophore model, molecular docking, and molecular dynamics simulation. Journal of Receptors and Signal Transduction, 40(4), 364-372. [Link]
-
Sahu, P. K., et al. (2024). Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses. Journal of King Saud University - Science, 36(1), 102943. [Link]
-
Wang, H., et al. (2015). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Angewandte Chemie International Edition, 54(44), 13079-13083. [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
S, S., et al. (2024). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
-
Siraj, S., et al. (2021). Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. Scientific Reports, 11(1), 18739. [Link]
-
Kumar, A., et al. (2011). Structural studies of B-type Aurora kinase inhibitors using computational methods. Acta Pharmacologica Sinica, 32(11), 1417–1426. [Link]
- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 21, 2026, from [Link]
-
Patsnap. (2025, May 21). What is the function of bioisostere? Retrieved February 21, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-584. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors [scirp.org]
- 4. Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses - Journal of King Saud University - Science [jksus.org]
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- 7. Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcmsp-e.com [tcmsp-e.com]
Functionalization of the Hydroxyl Group in Benzimidazole-6-ethanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The ability to strategically modify this privileged structure is paramount for the development of new chemical entities with enhanced pharmacological profiles. This guide provides a detailed exploration of methods for the functionalization of the primary hydroxyl group in benzimidazole-6-ethanol, a key intermediate for creating diverse libraries of compounds. We present detailed protocols for etherification, esterification, and tosylation, delving into the mechanistic rationale behind each transformation and offering insights into reaction optimization and product characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of benzimidazole-based compounds for drug discovery and development.
Introduction: The Significance of Benzimidazole Functionalization
The benzimidazole nucleus, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The functionalization of benzimidazoles allows for the fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate their pharmacokinetic and pharmacodynamic profiles. Benzimidazole-6-ethanol offers a versatile platform for such modifications, with the primary hydroxyl group serving as a key handle for introducing a variety of functional moieties.
This guide focuses on three fundamental transformations of the hydroxyl group:
-
Etherification: To introduce alkyl or aryl groups, thereby modifying steric bulk and lipophilicity.
-
Esterification: To introduce acyl groups, which can act as prodrugs or enhance interactions with biological targets.
-
Tosylation: To convert the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.
Preliminary Consideration: The Benzimidazole N-H Proton
A critical aspect to consider before proceeding with the functionalization of the hydroxyl group is the presence of the acidic N-H proton on the imidazole ring. Under basic conditions, this proton can be abstracted, and the resulting nucleophilic nitrogen can compete with the hydroxyl group in subsequent reactions. While in many cases, the alkoxide formed from the primary alcohol is a stronger nucleophile, the potential for N-alkylation or N-acylation should not be overlooked. For reactions requiring strong bases or highly reactive electrophiles, protection of the benzimidazole nitrogen may be necessary. Common protecting groups for the imidazole nitrogen include benzyl, trityl (Trt), and tosyl (Tos) groups.[6] However, for the protocols detailed below, we will proceed without a protecting group, assuming conditions that favor O-functionalization. Researchers should be mindful of potential side products and employ appropriate analytical techniques to confirm the desired regioselectivity.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[7][8][9] The reaction proceeds via an SN2 mechanism, where an alkoxide ion, generated by deprotonating the alcohol, acts as a nucleophile and displaces a halide from a primary alkyl halide.[9][10][11]
Mechanistic Rationale
The reaction begins with the deprotonation of the hydroxyl group of benzimidazole-6-ethanol by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. This alkoxide then undergoes a nucleophilic attack on the electrophilic carbon of a primary alkyl halide, leading to the formation of the ether and a sodium halide salt.[7][10] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing E2 elimination reactions that are prevalent with secondary and tertiary halides.[8][10]
Diagram: Williamson Ether Synthesis Workflow
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Reaction conditions for alkylation of 2-(1H-Benzimidazol-6-yl)ethan-1-ol
Application Note & Protocol
Strategic N-Alkylation of 2-(1H-Benzimidazol-6-yl)ethan-1-ol: Conditions and Mechanistic Insights
Abstract: This document provides a detailed guide for the N-alkylation of this compound, a key synthetic transformation for derivatizing this versatile scaffold. N-substituted benzimidazoles are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2] This guide elucidates the underlying reaction mechanism, explores critical experimental parameters, and provides a robust, step-by-step protocol for researchers in drug discovery and chemical synthesis. The causality behind the selection of reagents and conditions is explained to empower scientists to adapt and optimize the methodology for various alkylating agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its structural similarity to natural purines allows it to interact with various biological targets, leading to diverse pharmacological effects such as anthelmintic, antiulcer, and antihistaminic activities.[2][4] The N-alkylation of the benzimidazole core is a critical strategy for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can profoundly influence its biological activity and drug-like characteristics.[1][5] The specific substrate, this compound, contains both a reactive imidazole proton (N-H) for alkylation and a primary alcohol for potential further functionalization, making it a valuable building block for creating diverse chemical libraries.
Reaction Mechanism: The SN2 Pathway
The N-alkylation of benzimidazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process involves two key steps:
-
Deprotonation: The N-H proton of the imidazole ring is weakly acidic. A base is used to abstract this proton, generating a nucleophilic benzimidazolide anion. The anion is resonance-stabilized, which contributes to its formation.
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent), displacing the leaving group (e.g., Br⁻, I⁻) to form the new N-C bond.
Caption: Figure 1: SN2 Mechanism of Benzimidazole N-Alkylation
Critical Parameters and Protocol Optimization
The success and efficiency of the alkylation reaction depend on the careful selection of several key parameters.
The base's role is to generate the benzimidazolide anion. The choice of base is a balance between reactivity and handling convenience.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common and practical choices. Potassium carbonate is often sufficient, cost-effective, and easy to handle.[1] They are typically used in polar aprotic solvents like acetonitrile or DMF.
-
Strong Bases (e.g., NaH, NaOH): Sodium hydride (NaH) offers rapid and complete deprotonation but requires strictly anhydrous conditions and careful handling. Solid sodium hydroxide (NaOH), often used with a phase-transfer catalyst, is a powerful and economical option, particularly in systems where the alkylating agent is also the solvent.[6]
The solvent must solubilize the reactants and facilitate the SN2 reaction.
-
Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are ideal as they solvate the cation of the base (e.g., K⁺) while leaving the benzimidazolide anion relatively free to act as a nucleophile. Acetonitrile and acetone are often preferred due to their lower boiling points, which simplifies post-reaction workup.[1] N,N-Dimethylformamide (DMF) is an excellent solvent but requires higher temperatures for removal.[7]
-
Aqueous Systems with Phase-Transfer Catalysis (PTC): For a greener approach, an aqueous basic medium can be used with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8][9] The catalyst shuttles the benzimidazolide anion from the aqueous/solid phase to the organic phase containing the alkyl halide.[7]
The reactivity of the alkylating agent dictates the necessary reaction temperature and duration.
-
Reactivity: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. Highly reactive agents like benzyl bromide or allyl bromide often react efficiently at room temperature or with gentle heating (40-60 °C).[8]
-
Temperature: Less reactive alkyl halides may require higher temperatures (e.g., 55-100 °C) and longer reaction times to achieve good conversion.[6][8] The reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid potential side reactions.
Comparative Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of benzimidazole derivatives, providing a valuable reference for protocol design.
| Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halides | K₂CO₃ | Acetonitrile | None | 40-50 | 3-4 | Good | [1] |
| Alkyl Halides | NaOH (powder) | Alkyl Halide | TBAB | 80-90 | 4 | 71-76 | [6] |
| Benzyl Chloride | K₂CO₃ | DMF | TBAB | RT | 6 | ~85 | [7] |
| Reactive Halides | NaOH/KOH | Water-SDS | SDS | RT | Short | High | [8] |
| Less Reactive Halides | NaOH/KOH | Water-SDS | SDS | 55-60 | Short | High | [8] |
Detailed Experimental Protocol
This protocol describes a general and reliable method for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.
Materials and Reagents:
-
This compound
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration of the starting material).
-
Reagent Addition: Begin stirring the mixture. Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 10% Methanol/Dichloromethane eluent system). The reaction is typically complete within 3-6 hours.
-
Work-up (Quenching & Extraction):
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃) and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated benzimidazole.[10]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow
Conclusion
The N-alkylation of this compound is a straightforward yet powerful method for generating novel derivatives for drug discovery and development. By understanding the underlying SN2 mechanism and the roles of the base, solvent, and temperature, researchers can effectively troubleshoot and adapt the reaction to a wide array of alkylating agents. The provided protocol offers a reliable starting point for synthesizing these valuable compounds.
References
-
Mondal, S., & Seelam, M. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. [Link]
-
Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 116, 105284. [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Arkivoc, 2015(6), 151-171. [Link]
-
Request PDF for "An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles". (n.d.). ResearchGate. [Link]
-
Kouam, P. F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
-
Al-Harbi, N. O., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 2. [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Crimson Publishers. [Link]
-
Reddy, K. K., & Rao, N. V. S. (1966). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 64(2), 141-145. [Link]
-
N-Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]
-
Sahu, D., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 9(31), 35689-35698. [Link]
- Wang, J. (2009). Alkylation reaction method of benzimidazoles compounds.
-
Al-Shabana, M. (2018). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(1), 154-165. [Link]
-
Jana, S., et al. (2015). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry, 17(5), 2938-2947. [Link]
-
Sahu, D., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Kumar, D., et al. (2019). Synthesis and biological profile of substituted benzimidazoles. Arabian Journal of Chemistry, 12(8), 4381-4391. [Link]
- Zhang, H. (2006). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(3), 1-8. [Link]
-
Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. [Link]
-
Zabawa, T. P., et al. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development, 26(2), 458-466. [Link]
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Preparation of benzimidazole-6-ethyl methanesulfonate from the alcohol precursor
Application Notes & Protocols
Topic: Preparation of Benzimidazole-6-ethyl Methanesulfonate from the Alcohol Precursor
Document ID: ANP-BZM-06022026
Abstract: This document provides a comprehensive guide for the synthesis of benzimidazole-6-ethyl methanesulfonate from its corresponding alcohol precursor, 2-(1H-benzimidazol-6-yl)ethan-1-ol. The protocol details a robust and reproducible method centered on the mesylation of a primary alcohol using methanesulfonyl chloride. This application note is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the reaction mechanism, detailed safety protocols, step-by-step experimental procedures, and methods for purification and characterization.
Introduction and Scientific Principle
Benzimidazole-6-ethyl methanesulfonate is a key synthetic intermediate. The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a valuable precursor for introducing the benzimidazole-ethyl moiety into larger molecules via nucleophilic substitution. This is a common strategy in the synthesis of pharmacologically active compounds.
The core of this synthesis is the mesylation reaction , a chemical transformation that converts a hydroxyl group (-OH) into a methanesulfonate group (-OSO₂CH₃). This is achieved by reacting the alcohol precursor with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
The underlying principle involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion and preventing potential acid-catalyzed side reactions.
Reaction Mechanism
The mesylation of this compound proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Step 1: Activation of Methanesulfonyl Chloride The lone pair of electrons on the oxygen atom of the alcohol attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.
Step 2: Elimination and Proton Transfer A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. Simultaneously, the base (triethylamine) deprotonates the oxonium ion intermediate, neutralizing the generated HCl to form triethylammonium chloride. This regenerates the neutral mesylated product.
Caption: High-level overview of the mesylation reaction mechanism.
Critical Safety and Handling Protocols
Methanesulfonyl chloride (MsCl) is a highly reactive, corrosive, and lachrymatory chemical. Strict adherence to safety protocols is mandatory.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant lab coat.[1][4]
-
Ventilation: All operations involving MsCl must be performed inside a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[1][2]
-
Reactivity: MsCl reacts violently with water and other protic solvents, releasing corrosive HCl gas.[1] Ensure all glassware is scrupulously dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[2][3] For larger spills, evacuate the area immediately.[5] A solution of sodium bicarbonate can be used for neutralization of hydrolyzed acids.[1]
-
Storage: Store MsCl in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[1][3] Keep containers tightly sealed.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale. Adjustments can be made as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | Reagent Grade, >99% | Acros Organics |
| Triethylamine (TEA) | Anhydrous, >99.5% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | VWR |
| Brine (Saturated NaCl Solution) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter with a balloon. Place the flask under a positive pressure of nitrogen.
-
Dissolution: To the flask, add this compound (0.88 g, 5.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 25 mL). Stir at room temperature until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.05 mL, 7.5 mmol, 1.5 eq) to the cooled solution via syringe.
-
Mesylation: Slowly add methanesulfonyl chloride (0.46 mL, 6.0 mmol, 1.2 eq) dropwise over 5-10 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form upon addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up:
-
Cool the mixture back to 0 °C and quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7]
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 50% EtOAc/Hexane and gradually increasing to 100% EtOAc) is a good starting point.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield benzimidazole-6-ethyl methanesulfonate as a white to off-white solid. Dry the product under high vacuum for several hours to remove residual solvent.
Product Characterization and Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Appearance of a singlet around δ 2.9-3.1 ppm (3H, -SO₂CH ₃), a triplet around δ 4.4-4.6 ppm (2H, -CH ₂-OMs), and a triplet around δ 3.1-3.3 ppm (2H, Ar-CH ₂-). |
| Identity | Mass Spectrometry (ESI+) | Calculated m/z for C₁₀H₁₂N₂O₃S: 256.06. Found: 257.07 [M+H]⁺. |
| Functional Group Confirm | FT-IR (KBr, cm⁻¹) | Characteristic strong asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. |
| Purity | HPLC-UV | >95% purity, determined by peak area at a suitable wavelength (e.g., 254 nm or 280 nm). |
| Physical Appearance | Visual Inspection | White to off-white solid. |
| Yield | Gravimetric | Typically 80-90%. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagents (MsCl or base).2. Inactive MsCl due to hydrolysis.3. Insufficient reaction time. | 1. Re-check calculations and ensure correct stoichiometry.2. Use a fresh bottle of MsCl.3. Allow the reaction to stir longer, monitoring by TLC. |
| Low Yield | 1. Product loss during work-up (emulsions).2. Inefficient purification.3. Degradation of the product. | 1. Add more brine to break emulsions during extraction.2. Optimize the eluent system for chromatography.3. Ensure the work-up is not overly acidic or basic. |
| Impure Product | 1. Incomplete separation during chromatography.2. Residual starting material or byproducts. | 1. Use a shallower gradient during column chromatography for better separation.2. Consider recrystallization as an alternative or additional purification step.[6][8] |
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- Kishida Chemical Co., Ltd. (n.d.). Methanesulfonyl chloride Safety Data Sheet.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
- Jahanshahi, M., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
- European Patent Office. (2018, June 6). EP 2834224 B1 - PROCESS FOR THE PREPARATION OF BENZIMIDAZOLE DERIVATIVES AND SALTS THEREOF.
- Tadesse, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2345.
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- Islam, M. R., et al. (2021).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433.
- da Silva, F. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2496-2505.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- BenchChem. (n.d.). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-88.
- NUCLEUS Information Resources. (2014, April 18). LC-MS/MS method for determination of benzimidazole residues in animal products.
- Geng, X., et al. (2012). A one-pot synthesis of benzimidazoles via aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines catalyzed by [MIMPs]+Cl−/NaNO2/TEMPO. Tetrahedron Letters, 53(47), 6353-6356.
- Asif, M. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(23), 14385-14414.
- Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.
- PubChem. (n.d.). Abemaciclib Mesylate.
- ResearchGate. (n.d.). Development and validation of GC-MS method for the determination of methyl methane sulfonate and ethyl methanesulfonate in imatinib mesylate.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry.
- Zhang, Q., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of Analytical Methods in Chemistry, 2022, 8868846.
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Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzimidazole-6-ethanol Derivatives
Executive Summary
This application note details the optimized protocols for the synthesis of 2-substituted benzimidazole-6-ethanol derivatives using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional thermal heating, which often requires reflux times of 12–48 hours and harsh dehydrating reagents, the microwave protocols described herein achieve quantitative conversion in 10–20 minutes with improved purity profiles.
We present two distinct synthetic pathways:
-
Protocol A (Green Oxidative Condensation): Ideal for library generation using aldehydes.
-
Protocol B (Direct Cyclodehydration): Robust method for carboxylic acid precursors using Polyphosphoric Acid (PPA).
Scientific Background & Mechanistic Insight
The Target Scaffold
The benzimidazole-6-ethanol scaffold combines the privileged benzimidazole pharmacophore—known for anti-inflammatory, antihypertensive (e.g., Telmisartan), and anticancer activity—with a hydroxyethyl side chain. This side chain serves as a critical "chemical handle" for further functionalization (e.g., esterification, oxidation to acetic acid derivatives) or to improve solubility profiles in drug candidates.
Note on Tautomerism: In 2-substituted-1H-benzimidazoles, the proton on the nitrogen rapidly migrates between N-1 and N-3. Consequently, the 5- and 6-positions are equivalent in solution. While this guide uses the nomenclature 6-ethanol per the user request, researchers should be aware that the product exists as a tautomeric equilibrium of 5- and 6-(2-hydroxyethyl)benzimidazole.
Why Microwave Irradiation?
Conventional synthesis (Phillips condensation) relies on conductive heating, which is slow and creates thermal gradients. Microwave irradiation utilizes dielectric heating , where the dipoles of the solvent (or the polar reagents like PPA) align with the oscillating electric field. This molecular friction generates uniform internal heat ("molecular radiator" effect), accelerating the rate-determining step of cyclization.
Reaction Mechanism
The formation of the benzimidazole core proceeds via two distinct mechanisms depending on the starting material.
Mechanism Logic:
-
Nucleophilic Attack: The diamine attacks the carbonyl carbon.
-
Intermediate Formation: Formation of a Schiff base (imine) or amide.
-
Ring Closure: Intramolecular attack of the second amine group.
-
Aromatization: Loss of water (dehydration) or oxidation (dehydrogenation) to form the imidazole ring.
Figure 1: Mechanistic pathway for the oxidative condensation of aldehydes and diamines.
Materials and Equipment
Reagents
-
Precursor: 2-(3,4-diaminophenyl)ethanol (CAS: 71026-66-9). Critical purity >97%.
-
Electrophiles: Various aromatic/aliphatic aldehydes (Protocol A) or Carboxylic acids (Protocol B).
-
Oxidant (Protocol A): Sodium metabisulfite (Na₂S₂O₅).
-
Solvent/Catalyst: Ethanol (EtOH), Polyphosphoric Acid (PPA), Ethyl Acetate (EtOAc).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar).
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps.
-
Stirring: Magnetic stir bars (Teflon coated).
Experimental Protocols
Protocol A: Green Oxidative Condensation (Aldehyde Route)
Best for: Generating diverse libraries with sensitive functional groups. Uses mild conditions.[1][2][3][4]
Step-by-Step Methodology:
-
Stoichiometry: In a 10 mL microwave vial, dissolve 2-(3,4-diaminophenyl)ethanol (1.0 mmol, 152 mg) and the corresponding aldehyde (1.0 mmol) in Ethanol/Water (3:1 v/v, 4 mL).
-
Oxidant Addition: Add Na₂S₂O₅ (1.0 mmol, 190 mg). Note: This acts as a mild oxidant to drive the conversion of the intermediate dihydrobenzimidazole to benzimidazole.
-
Sealing: Add a stir bar and seal the vial with a septum cap.
-
Irradiation: Program the microwave reactor:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Pour the reaction mixture into crushed ice (20 g). The product usually precipitates as a solid.
-
Purification: Filter the solid. If necessary, recrystallize from hot ethanol.
Protocol B: Acid-Catalyzed Cyclodehydration (Carboxylic Acid Route)
Best for: Scalable synthesis using stable carboxylic acids. Solvent-free.[2][5][6]
Step-by-Step Methodology:
-
Mixing: In a 10 mL microwave vial, mix 2-(3,4-diaminophenyl)ethanol (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) (~2 g). Expert Tip: PPA is viscous. Warm it slightly (40°C) before dispensing to ensure accurate mass transfer.
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 160 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
-
Quenching: Cool to 60 °C. Slowly add ice-cold water (10 mL) directly to the vial and stir to dissolve the PPA matrix.
-
Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (25% NH₄OH) or 10% NaOH. Caution: Exothermic reaction.
-
Isolation: Collect the precipitate by filtration. Wash with cold water.[7][8]
Data Analysis & Validation
Comparison: Thermal vs. Microwave
The following data illustrates the efficiency gain when synthesizing 2-phenylbenzimidazole-6-ethanol (R=Phenyl).
| Parameter | Thermal Reflux (Oil Bath) | Microwave (Protocol A) | Microwave (Protocol B) |
| Temperature | 80 °C (EtOH) / 180 °C (PPA) | 120 °C | 160 °C |
| Time | 12 – 24 Hours | 10 Minutes | 15 Minutes |
| Yield | 65 – 75% | 88 – 94% | 85 – 92% |
| Solvent Usage | High (50 mL/g) | Low (Green) | None (Solvent-free) |
Characterization Checklist
To validate the structure, ensure the following spectral features are present:
-
1H NMR (DMSO-d6):
- 12.5–13.0 ppm (Broad s, 1H, NH of imidazole).
- 4.6 ppm (t, 1H, OH).
- 3.6 ppm (q, 2H, CH₂-OH).
- 2.8 ppm (t, 2H, CH₂-Ar).
-
MS (ESI): Look for
peak corresponding to molecular weight + 1.
Workflow Visualization
Figure 2: Step-by-step experimental workflow from preparation to purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization | Increase MW hold time by 5 min or temp by 10°C. |
| Sticky Product | PPA residue remaining | Ensure thorough neutralization (pH 8-9) and vigorous stirring during quenching. |
| Vial Overpressure | Volatile byproducts | Use a larger headspace (35 mL vial for 10 mL volume) or reduce temperature. |
| Impure Product | Oxidation of diamine | Use fresh diamine precursor; purge vial with Nitrogen before sealing. |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
-
Duan, L., et al. (2011). Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. Journal of Chemistry. [Link]
-
Chakrabarty, M., et al. (2006). Microwave-assisted synthesis of 2-substituted benzimidazoles on solid support. Tetrahedron Letters, 47(51), 9061-9064. [Link]
-
Bahrami, K., et al. (2011). H2O2/HCl system: A clean and efficient system for the synthesis of 2-substituted benzimidazoles. Green Chemistry, 13, 1483-1488. [Link]
Sources
- 1. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. sciforum.net [sciforum.net]
- 8. jocpr.com [jocpr.com]
Application Note AN-2026: Strategic Protection of the Benzimidazole Nitrogen
Abstract & Strategic Overview
The benzimidazole scaffold is ubiquitous in medicinal chemistry, yet it presents a unique synthetic paradox: the imidazole nitrogen (
This guide provides a decision matrix for selecting the optimal protecting group (PG) based on downstream chemistry, specifically focusing on C-2 lithiation , metal-catalyzed couplings , and regioselective alkylation .
Decision Matrix: Selecting the Right Group
The choice of PG is rarely about "putting it on"; it is about "keeping it on" during the critical step and "taking it off" without destroying the core.
Figure 1: Strategic selection of protecting groups based on the intended reaction pathway.
The Gold Standard: SEM Protection
Best For: C-2 Lithiation, C-H Activation, and harsh basic conditions.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the superior choice for organometallic chemistry on the benzimidazole core. Unlike Boc, which can suffer from nucleophilic attack at the carbonyl or direct ortho-lithiation to the tert-butyl group, SEM is essentially an acetal that is inert to
Protocol A: SEM Protection
Reagents: Sodium Hydride (60% dispersion), SEM-Cl, DMF (anhydrous).[1]
-
Preparation: Charge a flame-dried flask with NaH (1.2 equiv) under Argon. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).
-
Deprotonation: Cool to 0°C. Add the benzimidazole substrate (1.0 equiv) dissolved in minimal DMF dropwise.
-
Observation: Evolution of
gas.[2] Stir at 0°C for 30–60 minutes until gas evolution ceases and the solution becomes clear/homogeneous (indicating formation of the benzimidazolide anion).
-
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Note: SEM-Cl is moisture sensitive. Ensure the needle tip does not clog.
-
-
Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SEM protected product is significantly less polar than the free NH).
-
Workup: Quench carefully with sat.
.[1] Extract with EtOAc.[1] Wash organic layer with (5% aq) to remove DMF. -
Yield: Typically 85–95%.
Protocol B: C-2 Lithiation of SEM-Benzimidazole
Reagents:
-
Cooling: Dissolve SEM-benzimidazole in anhydrous THF (0.2 M) and cool to -78°C (acetone/dry ice bath).
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise down the side of the flask.-
Mechanistic Insight: The SEM oxygen can coordinate with Li, stabilizing the C-2 anion (CIPE effect - Complex Induced Proximity Effect), though the inherent acidity of C-2 is the primary driver.
-
-
Trapping: Stir for 30–60 mins at -78°C. Add the electrophile (e.g., aldehyde, alkyl halide,
) dissolved in THF. -
Warming: Allow to warm to RT slowly.
Protocol C: SEM Deprotection
SEM is notoriously stable. While TBAF is the standard, it can sometimes fail or yield sluggishly with benzimidazoles.
-
Method 1 (Standard): TBAF (1 M in THF, 3–5 equiv), reflux, 4–12 h.
-
Method 2 (Acidic - High Yield): 6 M HCl in EtOH (1:1), reflux for 2 h. This cleaves the hemiaminal ether efficiently.
The Transient Activator: Boc Protection
Best For: Increasing electrophilicity (SnAr), purification, and simple alkylations. Warning: Boc on benzimidazole is significantly more labile than on aliphatic amines or indoles.
Critical Stability Data
Unlike standard N-Boc amines, N-Boc benzimidazoles can be deprotected by:
-
NaBH4 in Ethanol: Reductive cleavage occurs at RT [1].
-
Mild Base:
or in MeOH can cleave the Boc group. -
Nucleophiles: Strong nucleophiles (e.g., amines) can attack the Boc carbonyl, transferring the group or removing it.
Protocol: Boc Protection[3][4][5]
-
Mix: Benzimidazole (1.0 equiv),
(1.2 equiv), and DMAP (0.1 equiv) in DCM or THF. -
Base: Add TEA (1.5 equiv). Stir at RT.
-
Time: Reaction is usually rapid (1–3 hours).
-
Workup: Wash with mild acid (0.5 M citric acid) to remove DMAP/TEA. Do not use strong base in the workup.
The Robust Alternative: Sulfonyl (Tosyl)
Best For: Crystallinity and suppressing basicity.
Tosyl groups are excellent for reducing the electron density of the ring, preventing oxidation side-reactions. Historically, removal required harsh reductive conditions (Na/NH3), but modern methods are milder.
Protocol: Mild Detosylation
Reference:
-
Setup: Dissolve N-Ts-benzimidazole in THF:MeOH (2:1 ratio).
-
Reagent: Add
(3.0 equiv). -
Conditions: Stir at RT (or mild heat 40°C if sluggish).
-
Mechanism: Methanol acts as the nucleophile attacking the sulfonyl sulfur, facilitated by the cesium cation's coordination.
-
Advantage: Tolerates esters, halides, and nitro groups that would be destroyed by Na/NH3.
The Regioselectivity Challenge ( vs )
When protecting a benzimidazole substituted at the 4, 5, 6, or 7 positions, two isomers are possible.
-
Steric Control: Bulky PGs (Trityl, SEM) generally favor the less hindered nitrogen (distal to the substituent).
-
Electronic Control: Electron-withdrawing groups (EWG) at C-5 (e.g.,
) create a tautomeric preference. However, alkylation mixtures are common.
Visualizing the Isomer Problem:
Figure 2: Regiochemical outcome of alkylation. Separation by column chromatography is almost always required.
Analytical Table: Protecting Group Comparison
| Feature | SEM (Silyl-ethoxymethyl) | Boc (tert-Butyloxycarbonyl) | Ts (Tosyl) | Trt (Trityl) |
| Installation | NaH / SEM-Cl | TsCl / TEA | TrtCl / TEA | |
| Stability: Acid | Stable (mild); Labile (strong) | Labile (TFA/HCl) | Stable | Very Labile |
| Stability: Base | Excellent | Moderate (Labile to alkoxides) | Stable (mild); Labile (strong) | Stable |
| Stability: R-Li | Excellent (Inert) | Poor (Directing/Labile) | Moderate (Ortho-lithiation risk) | Good |
| Deprotection | TBAF or HCl/EtOH | TFA or NaBH4/EtOH | TFA / AcOH | |
| Crystallinity | Oil (usually) | Solid | Excellent Solid | Solid |
References
-
Gerokonstantis, D. T., et al. (2020).[3] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[3][4] Arkivoc, 2020(viii), 115-124.[4]
-
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[4][5] Tetrahedron Letters, 47(36), 6425-6427.
-
Lipshutz, B. H., & Pegram, J. J. (1980).
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Foundational SEM chemistry applied to heterocycles). -
Whitten, J. P., et al. (1986). 2-(Trimethylsilyl)ethoxymethyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group.[6] Journal of Organic Chemistry, 51(10), 1891-1894.
Sources
Application Notes and Protocols for 2-(1H-Benzimidazol-6-yl)ethan-1-ol in Polymer Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Monomer for High-Performance Polymers
The benzimidazole heterocycle is a cornerstone in the development of high-performance polymers, renowned for imparting exceptional thermal stability, chemical resistance, and mechanical robustness.[1] Polymers such as poly[2,2'-(m-phenylene)-5,5'-bisbenzimidazole] (PBI) exhibit decomposition temperatures exceeding 500°C and are pivotal in applications ranging from firefighter's protective apparel to membranes for high-temperature fuel cells.[2] The introduction of functional groups onto the benzimidazole scaffold allows for the tailoring of polymer properties, opening avenues for new materials with advanced functionalities.
This guide focuses on the application of a unique bifunctional monomer, 2-(1H-Benzimidazol-6-yl)ethan-1-ol . This molecule combines the thermally stable benzimidazole core with a reactive primary alcohol, enabling its incorporation into a variety of polymer backbones through well-established polymerization techniques. The presence of the benzimidazole moiety as a pendant group is anticipated to enhance the thermal and mechanical properties of traditional polymers like polyesters and polyurethanes, while also introducing properties such as hydrophilicity, potential for hydrogen bonding, and catalytic activity.[3][4]
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its use in the synthesis of novel polyesters and polyurethanes. The underlying principles of how the benzimidazole functionality influences polymer properties are discussed, providing a roadmap for the rational design of new materials.
Part 1: Synthesis of the Monomer: this compound
The synthesis of this compound is a multi-step process that begins with a commercially available nitrophenol derivative. The key steps involve the introduction of the hydroxyethyl side chain, reduction of the nitro group to form an o-phenylenediamine, and subsequent cyclization to form the benzimidazole ring.
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route for the monomer.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of 4-(2-Hydroxyethyl)amino-3-nitrophenol (Intermediate 1)
This protocol is adapted from procedures for the N-alkylation of anilines.
-
Materials:
-
4-Amino-3-nitrophenol
-
2-Chloroethanol or Ethylene oxide
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1 equivalent) in DMF.
-
Add sodium carbonate (2 equivalents) to the solution.
-
Slowly add 2-chloroethanol (1.2 equivalents) to the mixture. Alternatively, bubble ethylene oxide gas through the solution at a controlled rate.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-(2-Hydroxyethyl)-1,2-diaminobenzene (Intermediate 2)
This protocol utilizes a standard nitro group reduction method.[5]
-
Materials:
-
4-(2-Hydroxyethyl)amino-3-nitrophenol (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd/C)
-
Concentrated hydrochloric acid (HCl) (if using SnCl₂)
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure (using SnCl₂):
-
Dissolve 4-(2-hydroxyethyl)amino-3-nitrophenol in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Carefully add concentrated HCl and reflux the mixture for 2-4 hours.
-
Cool the reaction and neutralize with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the diamine. This product is often used immediately in the next step due to its susceptibility to oxidation.
-
Protocol 3: Synthesis of this compound (Final Monomer)
This is a classic Phillips condensation method for benzimidazole synthesis.
-
Materials:
-
4-(2-Hydroxyethyl)-1,2-diaminobenzene (from Protocol 2)
-
Formic acid (88%)
-
Hydrochloric acid (4 M)
-
-
Procedure:
-
Place 4-(2-hydroxyethyl)-1,2-diaminobenzene in a round-bottom flask.
-
Add a solution of formic acid in 4 M HCl.
-
Reflux the mixture for 4-6 hours.
-
Cool the solution and carefully neutralize with ammonium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Part 2: Application in Polymer Synthesis
The bifunctional nature of this compound allows it to be used as a diol in step-growth polymerization reactions, leading to polymers with pendant benzimidazole groups.
Application 1: Synthesis of Benzimidazole-Functionalized Polyesters
Polyesters are a widely used class of polymers. By incorporating our monomer, we can create polyesters with enhanced thermal stability and novel functionalities.[6][7]
Caption: Workflow for polyester synthesis.
This protocol describes a solution polymerization method.
-
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous pyridine
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in DMAc to the stirred monomer solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.
-
| Property | Expected Outcome | Rationale | Potential Applications |
| Thermal Stability | Increased Tg and Td compared to standard aliphatic polyesters. | The rigid benzimidazole ring restricts chain mobility and has high thermal stability.[8] | High-temperature resistant coatings, films, and engineering plastics. |
| Mechanical Strength | Enhanced tensile strength and modulus. | Strong intermolecular hydrogen bonding between benzimidazole groups.[9] | Advanced composites, durable fibers. |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMSO). | The pendant groups may disrupt packing, enhancing solubility.[10] | Solution-processable films and membranes. |
| Corrosion Resistance | Potential for anti-corrosion properties. | Benzimidazole derivatives are known corrosion inhibitors. | Protective coatings for metals. |
Application 2: Synthesis of Benzimidazole-Functionalized Polyurethanes
Polyurethanes are known for their elasticity and toughness. The incorporation of benzimidazole units can lead to novel thermoplastic elastomers with superior thermal performance.[11][12]
Caption: Workflow for polyurethane synthesis.
-
Materials:
-
This compound
-
Methylene diphenyl diisocyanate (MDI)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Dibutyltin dilaurate (DBTDL) (catalyst, optional)
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked flask, dissolve this compound (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL if desired.
-
Slowly add a solution of MDI (1 equivalent) in DMAc to the stirred monomer solution at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours until a significant increase in viscosity is observed.
-
Cool the solution and precipitate the polymer in methanol.
-
Filter, wash with methanol, and dry the resulting polyurethane in a vacuum oven at 70°C.
-
| Property | Expected Outcome | Rationale | Potential Applications |
| Thermal Stability | Significantly higher service temperature than conventional polyurethanes.[11] | The benzimidazole moiety enhances the thermal stability of the hard segments. | High-performance elastomers, adhesives, and foams for demanding environments. |
| Mechanical Properties | High tensile strength and modulus, with tunable elasticity. | The benzimidazole groups can act as physical crosslinks through hydrogen bonding.[9] | Abrasion-resistant coatings, flexible and strong films. |
| Flame Retardancy | Improved flame retardant properties. | Nitrogen-containing heterocyclic structures often contribute to char formation.[11] | Flame-retardant textiles and insulation materials. |
| Biocompatibility | Potential for good biocompatibility. | The imidazole ring is present in many biological systems.[13] | Materials for biomedical devices and drug delivery systems. |
Conclusion
This compound is a promising monomer for the development of a new generation of functional polymers. Its synthesis, although multi-stepped, relies on well-established organic reactions. The presence of both a reactive hydroxyl group and a stable benzimidazole ring allows for its incorporation into various polymer backbones, such as polyesters and polyurethanes. The resulting polymers are expected to exhibit a synergistic combination of properties: the processability and versatility of the base polymer with the enhanced thermal stability, mechanical strength, and unique functionalities imparted by the pendant benzimidazole groups. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this versatile building block in the creation of advanced materials.
References
-
Polybenzimidazole - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- Alvarez-Gallego, Y., Nunes, S. P., Lozano, A. E., de la Campa, J. G., & de Abajo, J. (2006). Synthesis and Properties of Novel Polyimides Bearing Sulfonated Benzimidazole Pendant Groups.
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Li, Y., et al. (2024).
- Connell, J. W. (1995). Synthesis and Characterization of Poly(Arylene Ether Benzimidazole) Oligomers. NASA Technical Reports Server.
- Xu, Y., et al. (2021). Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency. RSC Advances, 11(8), 4648-4655.
- Toiserkani, H. (2023). Synthesis and characterization of nanocomposites based on polyimide bearing benzimidazole side groups filled with titania nanoparticles. Journal of Macromolecular Science, Part A, 60(5), 333-341.
-
(n.d.). Retrieved February 21, 2026, from [Link] hydroxymethyl_benzimidazolin-2-one_and_13-bis hydroxymethyl_benzimidazolin-2-thione_hard_segments
- Wang, Z., et al. (2023).
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Chen, X., & Wu, J. (2025). Functional Polyesters: Tailoring Structure and Biomedical Functions. ACS Polymer Science & Technology.
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Tzirakis, F., et al. (2021).
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Ali, A., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 14(3), 1806-1817.
- Fishel, K. J., et al. (2016). Solution Polymerization of Polybenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 54(12), 1795-1802.
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Moon, J. D., et al. (2025). Soluble Hydroxy-Containing Poly(benzoxazole-benzimidazole-imide)
- Lin, C.-H., et al. (2019). Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films. Polymers, 11(8), 1314.
- Wang, Y., et al. (2018). Synthesis and properties of polyimide foams containing benzimidazole units. RSC Advances, 8(52), 29598-29606.
-
(n.d.). Retrieved February 21, 2026, from [Link]
- Chen, P.-Y., et al. (2023). The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. Polymers, 15(10), 2348.
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
- (n.d.).
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
-
(n.d.). Retrieved February 21, 2026, from [Link]
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- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. Incorporation of N -phenyl in poly(benzimidazole imide)s and improvement in H 2 O-absorbtion and transparency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10138A [pubs.rsc.org]
- 4. Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjbas.com [mjbas.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of polyimide foams containing benzimidazole units - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of Novel Polyimides Bearing Sulfonated Benzimidazole Pendant Groups [publications.hereon.de]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Procedures for recrystallization and purification of benzimidazole alcohols
Application Note: Recrystallization and Purification of Benzimidazole Alcohols
Executive Summary & Chemical Context
Benzimidazole alcohols (e.g., 2-hydroxymethylbenzimidazole) represent a critical scaffold in medicinal chemistry, serving as precursors for proton-pump inhibitors (like Omeprazole) and anthelmintic agents. However, their purification presents a unique "solubility paradox":
-
The Benzimidazole Core: A planar, aromatic, hydrophobic moiety prone to
- stacking. -
The Hydroxyl Group: A polar, hydrogen-bonding handle that increases water solubility and alters interaction with non-polar solvents.
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. This guide provides a robust, self-validating protocol to overcome these thermodynamic hurdles, moving beyond standard textbook descriptions to address the specific physicochemical behavior of this class.
Pre-Purification Assessment: The Decision Matrix
Before attempting recrystallization, the crude material must be assessed.[1] Direct recrystallization of dark, tarry crude reaction mixtures often fails due to impurities acting as nucleation inhibitors.
Visual 1: Purification Strategy Decision Tree
Caption: Workflow for selecting the appropriate purification entry point based on the physical state and purity of the crude benzimidazole.
Protocol 1: Acid-Base "Crash" Purification
Purpose: To remove neutral organic impurities (unreacted aldehydes/carboxylic acids) and bulk oxidation products before thermal recrystallization. This exploits the amphoteric nature of the benzimidazole nitrogen (
Reagents:
-
1M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (25%
) or 10% NaOH -
Activated Charcoal (Norit or Darco)
Methodology:
-
Dissolution: Suspend the crude benzimidazole oil/solid in 1M HCl (approx. 10 mL per gram of crude).
-
Filtration: Filter the acidic solution through a Celite pad.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add Ammonium Hydroxide dropwise with vigorous stirring until pH reaches ~9–10.
-
Critical Step: Do not use strong NaOH rapidly, as local hotspots can degrade the alcohol moiety. Ammonia buffers the system gently.
-
-
Isolation: The benzimidazole will precipitate as a free base. Filter, wash with ice-cold water, and dry.[2][7][8]
Protocol 2: Multi-Solvent Recrystallization
Target: Final polishing to >99% purity. Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent). Rationale: Benzimidazole alcohols exhibit high solubility in hot ethanol but poor solubility in water. The binary system allows for fine-tuning the supersaturation point.
Data: Solvent Suitability Table
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Risk Factor |
| Ethanol (95%) | 78 | High | Moderate | Product may not crystallize (too soluble). |
| Water | 100 | Moderate | Low | High risk of "oiling out" if used alone. |
| Ethanol/Water | ~80 | Ideal | Low | Tunable polarity prevents oiling. |
| Ethyl Acetate | 77 | Moderate | Low | Good alternative for less polar derivatives. |
Step-by-Step Procedure:
-
Saturation: Place the semi-pure solid (from Protocol 1) in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (boiling) to just dissolve the solid.[1]
-
Note: If the solution is dark, add 1-2% w/w activated charcoal and boil for 5 mins, then filter hot through Celite.
-
-
The Anti-Solvent Addition:
-
Keep the ethanol solution boiling gently.
-
Add hot Water dropwise.[1]
-
Endpoint: Stop adding water exactly when a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add one final drop of hot ethanol to clear the turbidity. The solution is now saturated near the boiling point.
-
Controlled Cooling (Thermodynamic Control):
-
Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration.[1] Wash with a pre-chilled 1:1 Ethanol/Water mixture.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates as a liquid droplet phase before it can crystallize. This is common with benzimidazole alcohols due to their melting points often being depressed by impurities or solvent mixtures.
Visual 2: Phase Separation Logic & Rescue
Caption: Logic flow for diagnosing and resolving oiling out events during cooling.
Rescue Protocol:
-
If oil droplets appear, re-heat the mixture until the solution is clear.
-
Add a small amount of pure Ethanol (to slightly increase solubility).
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation sites.
-
Cool much slower (wrap flask in a towel/foil).
References
-
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization techniques and heterocyclic purification).
-
Wright, J.B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. (Foundational review on benzimidazole solubility and synthesis).
-
BenchChem Technical Support. (2025). "Purification of 2-tert-butyl-6-methyl-1H-benzimidazole." (Specific protocols for substituted benzimidazoles and solvent selection).
-
Wang, J., et al. (2016). "Thermodynamic study of benzimidazole solubility in binary alcohol-water systems." Arabian Journal of Chemistry. (Empirical data on solubility curves in EtOH/Water).
-
Organic Syntheses. (1943). "Benzimidazole."[1][2][7][9][10][11][12][13][14][15] Org.[10] Synth. Coll. Vol. 2, p.65. (Classic procedure for acid-base workup and charcoal treatment).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 4. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof - Google Patents [patents.google.com]
- 5. Purification method of benzimidazole derivative - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. CAS 51-17-2: Benzimidazole | CymitQuimica [cymitquimica.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Reduction of Nitro-Precursors to Benzimidazole Ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to optimizing the synthesis of benzimidazole ethanols via the reduction of their nitro-precursors. This critical step, while fundamental, is often plagued by challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing field-proven insights and solutions to common experimental hurdles.
Our approach moves beyond simple step-by-step instructions. We delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific substrates.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the reductive cyclization process. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: My reaction shows low or no conversion of the nitro-precursor. What's going wrong?
This is a frequent challenge that can stem from several factors, from reagent activity to reaction conditions. A systematic approach is key to diagnosis.[1]
Potential Causes & Recommended Solutions:
-
Inactive Reagents or Catalyst: The activity of your reducing agent or catalyst is the most critical factor.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can degrade over time or through improper storage. Ensure your catalyst is fresh.[1] Catalyst loading may be too low; consider increasing the weight percentage. For stubborn reductions, increasing hydrogen pressure can often drive the reaction to completion.[1][2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered metals and consider an activation step if necessary.[1] The acid concentration is also a key parameter influencing the reaction rate.[1]
-
Other Reducing Agents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose, especially with improper storage. Always use a fresh, high-quality batch.[1][3]
-
-
Poor Solubility: The reaction cannot proceed efficiently if the nitro-precursor is not adequately dissolved in the solvent.
-
Suboptimal Reaction Conditions:
-
Temperature: While many reductions occur at room temperature, certain substrates require heating to achieve a viable rate.[1] However, exercise caution, as excessive heat can promote side-product formation.[1]
-
Catalyst Poisoning: Contaminants in your starting material or solvent can poison the catalyst, leading to complete deactivation. Common poisons for palladium catalysts include sulfur compounds, nitriles, and some nitrogen-containing heterocycles.[4][5] Ensure high-purity starting materials and solvents.
-
Troubleshooting Workflow: Low Conversion
Caption: Stepwise reduction of a nitro group and common side products.
Issue 3: My product is difficult to isolate and purify. What are the best practices?
Post-reaction workup and purification can be as challenging as the reaction itself, directly impacting the final yield and purity.
Potential Causes & Recommended Solutions:
-
Emulsions During Extraction: The presence of finely divided metal salts (from metal/acid reductions) or catalyst particles can lead to persistent emulsions during aqueous workup.
-
Product Precipitation/Oiling Out: The desired benzimidazole ethanol may be poorly soluble in the extraction solvent or may precipitate with impurities upon neutralization.
-
Colored Impurities: Oxidation of the diamine intermediate is a common source of dark, persistent colors that are difficult to remove. [2][7] * Solution: Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. [2]For purification, treating a solution of the crude product with activated carbon can effectively remove colored impurities before recrystallization. [6][7]
-
Acid/Base Properties: Benzimidazoles are basic. This property can be exploited for purification.
-
Solution: An acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid. The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralize the aqueous layer to precipitate the pure product. [7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing aromatic nitro groups to the corresponding amines for benzimidazole synthesis?
There are three main classes of reagents used for this transformation:
-
Catalytic Hydrogenation: This is a clean and efficient method using a catalyst (e.g., Palladium on carbon, Platinum on carbon, Raney Nickel) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). [8][9]It is often the method of choice for industrial applications. [10]2. Metal in Acidic Media: Classic methods using easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl are robust and widely used. [1][8]Fe/HCl is particularly noted for its mildness and good functional group tolerance. [9][10]3. Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) are useful alternatives, especially when acidic conditions or hydrogenation are incompatible with other functional groups on the substrate. [3][9][11] Q2: How do I select the best reduction method for my specific nitro-precursor?
The choice depends critically on the other functional groups present in your molecule.
| Reduction Method | Advantages | Disadvantages / Considerations | Best For |
| H₂ with Pd/C | High efficiency, clean byproducts (H₂O). | Can reduce other functional groups (alkenes, alkynes) and cause dehalogenation of aryl halides. [5][9][12] | Substrates without sensitive reducible groups or halogens. |
| H₂ with Raney Ni | Effective for nitro reduction. | Often used to avoid dehalogenation of aryl chlorides and bromides. [9] | Halogenated substrates where Pd/C is problematic. |
| Fe / HCl | Inexpensive, mild, and often chemoselective. [9] | Requires stoichiometric amounts of metal and acid, leading to more waste. Workup can be tedious. | Complex molecules with other reducible functional groups. |
| SnCl₂ / HCl | Mild conditions, good functional group tolerance. [1] | Tin byproducts can be difficult to remove completely. [13] | Selective reductions where other methods fail. |
| Sodium Dithionite | Works under neutral or basic conditions; avoids strong acids and hydrogenation. [3][13] | Can have solubility issues; reagent stability is a concern. [1][3][13] | DNA-compatible synthesis and for substrates sensitive to acid or catalytic hydrogenation. [11] |
Q3: How can I selectively reduce the nitro group while preserving other sensitive functionalities like halogens or esters?
Chemoselectivity is a paramount concern in complex molecule synthesis. [12]* For Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation. [5]Using Raney Nickel or non-catalytic methods like Fe/HCl or SnCl₂ is highly recommended to preserve the halogen. [5][9]* For Esters, Amides, Nitriles: These groups are generally stable to metal/acid reductions (Fe/HCl, SnCl₂) and dithionite. Catalytic hydrogenation can reduce nitriles and sometimes esters under harsh conditions, so careful optimization is required.
-
For Aldehydes/Ketones: These are readily reduced by many hydride reagents and under some catalytic hydrogenation conditions. A mild metal/acid reduction is often the safest choice. Alternatively, changing the reducing agent (e.g., from pinacol borane to phenyl silane in some iron-catalyzed systems) can achieve chemoselectivity. [14]
Part 3: Experimental Protocols
The following are generalized, starting-point protocols. You must optimize conditions for your specific substrate.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Setup: In a hydrogenation vessel, dissolve the nitro-precursor (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 5-10% w/w of 10% Pd/C catalyst under an inert atmosphere.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. [1][2]5. Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. [1]6. Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can then undergo cyclization or be purified further.
Protocol 2: Reduction using Iron Powder and HCl (Fe/HCl)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitro-precursor (1.0 eq) and a solvent such as ethanol/water.
-
Reagent Addition: Add iron powder (typically 3-5 eq) and stir to create a suspension. Slowly add concentrated HCl.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a base like sodium bicarbonate or sodium carbonate solution until it is basic.
-
Isolation: Filter the mixture through Celite to remove iron salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. [1]
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
-
Setup: Dissolve the nitro-precursor (1.0 eq) in a suitable solvent system, often a mixture like DMF/water or Ethanol/water. [3][13][15]2. Reagent Addition: In a separate flask, dissolve sodium dithionite (typically 3-5 eq) in water. Add this solution dropwise to the solution of the nitro-precursor. The reaction medium is often kept basic (pH 8-9) with NaHCO₃. [13]3. Reaction: Heat the reaction mixture (e.g., to 45-90 °C) and stir for the required time, monitoring by TLC. [13][15]4. Workup: Cool the mixture and dilute with water.
-
Isolation: Extract the product with an appropriate organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]
- Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol - Benchchem.
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. [Link]
-
Catalyst poisoning - Wikipedia. [Link]
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem.
- selective reduction of nitro group without affecting other functional groups - Benchchem.
-
What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. [Link]
- Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine" - Benchchem.
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. [Link]
- overcoming challenges in the synthesis of substituted benzimidazoles - Benchchem.
-
A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE - Vedantu. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. [Link]
-
DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 11. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Troubleshooting low solubility of 2-(1H-Benzimidazol-6-yl)ethan-1-ol in NMR solvents
Topic: 2-(1H-Benzimidazol-6-yl)ethan-1-ol
Technical Abstract
This guide addresses the persistent solubility challenges associated with This compound . This molecule exhibits a "solubility paradox" common in heterocyclic chemistry: it possesses a polar alcohol tail and a polarizable aromatic core, yet often resists dissolution in standard NMR solvents. This resistance is driven by high crystal lattice energy resulting from strong intermolecular hydrogen bonding (N-H···N) and
Phase 1: Diagnostic Framework (The "Why")
Q: Why does my sample float in
or form a gel in DMSO-
?
A: You are fighting thermodynamics. The benzimidazole moiety is a textbook example of a self-assembling system.
-
The Mechanism: The imidazole ring contains both a hydrogen bond donor (-NH) and an acceptor (=N-). In non-polar solvents like Chloroform-
( ), these molecules align to form stable hydrogen-bonded "ribbons" or dimers rather than interacting with the solvent. -
The Side Chain Effect: The ethyl alcohol tail adds a secondary H-bonding network (O-H···O or O-H···N), further "locking" the crystal lattice.
-
The Result: In
, the solvent cannot break these intermolecular bonds. In DMSO- , if the concentration is too high (>10 mg/0.6 mL), the molecule may aggregate, leading to severe line broadening or gelation.
Q: My spectrum in DMSO-
shows very broad aromatic peaks. Is my product impure?
A: Not necessarily. Broad peaks often indicate aggregation or intermediate chemical exchange , not impurity.
-
Aggregation: If the molecules are stacking (dimerizing) in solution, the effective molecular weight increases, slowing the tumbling rate (
relaxation decreases), which broadens the lines. -
Exchange: The N-H proton is acidic. If trace water is present in the DMSO (very common), the N-H proton exchanges with
at a rate comparable to the NMR time scale, causing the peak to broaden or disappear entirely.
Phase 2: Solvent Selection Strategy
Do not guess. Follow this hierarchy based on dielectric constant (
| Solvent | Polarity ( | Suitability | Technical Notes |
| Chloroform- | 4.8 | Poor | Unable to break intermolecular H-bonds. Only useful if the N-H is protected. |
| Methanol- | 32.7 | Moderate | Good solubility, but exchanges all labile protons (NH, OH). You will lose structural information about the H-bonds. |
| Acetone- | 20.7 | Low | Often insufficient for benzimidazoles; signals may overlap with solvent satellites. |
| DMSO- | 46.7 | High | The Standard. Disrupts H-bonds via S=O acceptor. May require heat.[1] |
| DMSO- | N/A | Excellent | The "Nuclear Option." Protonates the N3 nitrogen, forcing solvation via ionic repulsion. |
Phase 3: Visual Troubleshooting Workflow
The following logic gate describes the decision process for obtaining a clean spectrum.
Figure 1: Decision matrix for solubilizing benzimidazole derivatives. Note the progression from thermal energy to chemical modification (acidification).
Phase 4: Advanced Techniques (The "How")
Technique A: The "TFA Trick" (Chemical Shift Perturbation)
If DMSO-
-
Why it works: Benzimidazoles are basic (
). TFA protonates the N3 nitrogen, converting the neutral molecule into a benzimidazolium cation. This introduces electrostatic repulsion between molecules, shattering the crystal lattice. -
Caution: This will shift your peaks. The aromatic protons will move downfield (deshielding due to positive charge). You must report this as "Run in DMSO-
with TFA- ."
Technique B: Variable Temperature (VT) NMR
-
Protocol: Set the probe temperature to 323 K (50°C).
-
Why it works: Increasing thermal energy overcomes the lattice enthalpy and increases the rate of molecular tumbling, sharpening the peaks.
-
Limit: Do not exceed 80°C in DMSO without a specialized screw-cap tube to prevent over-pressurization or solvent degradation.
Phase 5: Standard Operating Procedure (SOP)
Protocol: Preparation of this compound for
-
Weighing: Weigh 5–8 mg of the sample into a clean vial (not directly into the NMR tube).
-
Reasoning: Weighing in a vial allows for vortexing and heating, which is difficult in a thin-walled NMR tube.
-
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D). -
Dispersion: Vortex vigorously for 30 seconds.
-
Visual Inspection:
-
Clear solution? Proceed to step 6.
-
Cloudy/Solid? Proceed to step 5.
-
-
The Heat/Acid Cycle:
-
Heat the vial with a heat gun (gentle setting) or water bath to ~50°C. Vortex again.
-
Still insoluble? Add 10
L of TFA- . Vortex. The solution should clear immediately.
-
-
Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove any microscopic nuclei that could trigger precipitation later.
-
Acquisition: Run the experiment immediately. If using TFA, ensure the lock parameters are adjusted for the slight change in solvent matrix.
References
-
BenchChem. (2025).[2][1] Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from 1
-
University of Tokyo. (n.d.). How to select NMR solvent: A Flowchart Guide. Retrieved from 3
-
ResearchGate. (2012). Discussion: How to overcome solubility problems of hetero-cyclic compounds in DMSO-d6? Retrieved from 4
-
Beilstein Journal of Organic Chemistry. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
Technical Support Center: Optimizing pH for Benzimidazole Derivative Extraction
Welcome to the technical support center for the extraction of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their extraction methodologies. Here, we will delve into the critical role of pH and provide practical, science-backed solutions to common challenges encountered in the lab.
Section 1: Fundamental Principles - The "Why" Behind pH Optimization
This section addresses the core concepts that govern how pH influences the extraction of benzimidazole derivatives. Understanding these principles is the first step toward developing robust and efficient extraction protocols.
Q1: Why is pH the most critical parameter when extracting benzimidazole derivatives?
A1: The pH of your sample and extraction solvents is paramount because benzimidazole derivatives are amphoteric compounds, meaning they can act as both weak acids and weak bases.[1][2] Their solubility in aqueous and organic solvents is highly dependent on their ionization state, which is directly controlled by pH.
-
At Low pH (Acidic): The basic nitrogen atom in the imidazole ring becomes protonated (positively charged). This charged form is highly soluble in aqueous solutions and will not partition effectively into most organic solvents.
-
At High pH (Alkaline): The acidic proton on the other nitrogen atom can be removed, resulting in a negatively charged molecule. This anionic form is also more soluble in aqueous or polar solutions.
-
At a Specific pH Range (near the isoelectric point): The molecule exists predominantly in its neutral, un-ionized form. This form is significantly more hydrophobic and will readily partition into an organic solvent, which is the goal of a typical liquid-liquid extraction (LLE), or will be retained by a reversed-phase solid-phase extraction (SPE) sorbent.[3][4]
Manipulating the pH allows you to "switch" the benzimidazole derivative between its charged (water-soluble) and neutral (organic-soluble) states, which is the fundamental principle of selective extraction and purification.
Q2: What is a pKa value, and how does it relate to optimizing my extraction pH?
A2: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For benzimidazoles, there are typically two relevant pKa values:
-
pKa (Conjugate Acid): This refers to the equilibrium between the protonated (positively charged) form and the neutral form. The parent benzimidazole has a conjugate acid pKa of approximately 5.5-5.6.[2][5]
-
pKa (Acid): This refers to the equilibrium between the neutral form and the deprotonated (negatively charged) form. For the parent benzimidazole, this value is around 12.8-14.5.[1][2]
The "Two pH Unit Rule" is a crucial guideline: [3][6]
-
To ensure a benzimidazole derivative is in its neutral form (for LLE into an organic solvent or retention on a reversed-phase SPE column), the pH of the solution should be adjusted to at least 2 pH units above its conjugate acid pKa and 2 pH units below its acidic pKa.
-
To ensure the compound is in its protonated (charged) form (to keep it in the aqueous phase during a wash step, or for binding to a cation-exchange SPE column), the pH should be adjusted to at least 2 pH units below its conjugate acid pKa.[6]
The relationship between pH, pKa, and the ionization state is visualized in the diagram below.
Caption: Ionization states of benzimidazole at different pH values.
Q3: Where can I find pKa values for my specific benzimidazole derivative?
A3: The pKa of a benzimidazole derivative is highly influenced by its substituents. While experimental determination is the gold standard, it can be challenging due to the low aqueous solubility of many derivatives.[7]
-
Literature Search: Scientific databases (e.g., PubMed, Scopus, Google Scholar) are the best resources. Search for your specific compound along with terms like "pKa," "physicochemical properties," or "acid dissociation constant."
-
Computational Tools: Several software packages can predict pKa values with reasonable accuracy.[7]
-
Reference Handbooks: Chemical reference books and online databases can provide this information.
Here is a table of approximate pKa values for some common benzimidazole derivatives to guide your initial experiments.
| Compound | Conjugate Acid pKa (pKa1) | Use Case |
| Benzimidazole (Parent) | ~5.6[2] | Building Block |
| Albendazole | ~4.5 | Anthelmintic |
| Mebendazole | ~5.1 | Anthelmintic |
| Thiabendazole | ~4.7 | Fungicide, Anthelmintic |
| Omeprazole | ~4.0 (pyridine N) | Proton Pump Inhibitor |
Note: These values are approximate and can vary based on experimental conditions. They should be used as a starting point for optimization.
Section 2: Troubleshooting and FAQs for Common Extraction Issues
This section provides direct answers to specific problems you might encounter during your experiments.
Q4: I have low recovery of my benzimidazole analyte during a Liquid-Liquid Extraction (LLE). What is the first thing I should check?
A4: The first and most critical parameter to verify is the pH of your aqueous sample before extraction . Low recovery in LLE is most often caused by the analyte remaining in its ionized, water-soluble form.
Troubleshooting Steps:
-
Measure, Don't Assume: Physically measure the pH of your sample after adding any buffers or acids/bases. Do not rely on theoretical calculations alone.
-
Adjust pH: Ensure the pH is at least 2 units higher than the conjugate acid pKa of your analyte. For many benzimidazoles, a pH range of 8-10 is a good starting point.[8]
-
Check Buffer Capacity: If your sample matrix is complex (e.g., biological fluids), it may have its own buffering capacity. You may need to use a stronger buffer or a larger volume of acid/base to achieve and maintain the target pH.
Q5: My recovery is still poor even after adjusting the pH for LLE. What are other potential causes?
A5: If pH is confirmed to be optimal, consider these other factors that significantly impact LLE efficiency:[9][10]
-
Solvent Choice: The polarity of your extraction solvent is key. If your benzimidazole derivative has polar substituents, a less polar solvent like hexane may be inefficient. Try a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.
-
"Salting Out" Effect: For samples with high aqueous solubility, adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of your analyte and drive it into the organic phase.[10][11]
-
Insufficient Mixing: Ensure you are vortexing or shaking the two phases vigorously enough and for a sufficient duration (e.g., 2-5 minutes) to allow for complete partitioning.
-
Emulsion Formation: If an emulsion (a stable third layer between the aqueous and organic phases) forms, your analyte can be trapped. This can be resolved by centrifugation, adding more salt, or gentle heating.
-
Multiple Extractions: It is always more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[10]
Q6: I'm using Solid-Phase Extraction (SPE) with a reversed-phase (C18) cartridge and my analyte is not being retained. Why?
A6: This is a classic SPE problem, and like LLE, it almost always points back to pH. For a reversed-phase sorbent to retain your analyte via hydrophobic interactions, the analyte must be in its neutral, un-ionized form .[3][4]
Troubleshooting Steps:
-
Optimize Loading pH: Before loading your sample, adjust its pH to be at least 2 units above the conjugate acid pKa of your analyte. This neutralizes the positive charge and maximizes its hydrophobicity.[3]
-
Conditioning is Key: Ensure you are properly conditioning the SPE cartridge first with a strong solvent (like methanol) and then equilibrating it with a buffer at the same pH as your sample. Never let the sorbent bed go dry after conditioning and before loading.
-
Check Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the analyte and the sorbent. A slow, steady flow rate (e.g., 1 mL/minute) is recommended.[10]
Q7: How can I use pH to my advantage to clean up a dirty sample during SPE?
A7: This is where the power of pH manipulation truly shines, particularly with mixed-mode SPE cartridges that have both reversed-phase and ion-exchange properties.
Caption: Workflow for sample cleanup using cation-exchange SPE.
This workflow demonstrates a common strategy:
-
Load: Adjust the sample pH to be low, fully protonating your benzimidazole derivative. Load this onto a cation-exchange SPE column. Your positively charged analyte will bind, while neutral and acidic interferences will wash through.
-
Wash: Perform a wash with a mild organic solvent (like methanol in water) to remove any hydrophobically bound neutral interferences.
-
Elute: Apply an elution solvent that is high in pH (e.g., methanol with a small amount of ammonium hydroxide). This neutralizes your analyte, breaking the ionic bond with the sorbent and allowing it to be eluted in a clean fraction.
Section 3: Experimental Protocols
These protocols provide a starting point for your method development. Always optimize conditions for your specific analyte and matrix.
Protocol 1: General Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of your aqueous sample, add a suitable buffer (e.g., phosphate or carbonate buffer) to adjust the pH to a value at least 2 units above the pKa of your analyte's conjugate acid (a target pH of 9.0 is a robust starting point). Verify the final pH with a calibrated pH meter.
-
Extraction: Add 3 mL of a water-immiscible organic solvent (ethyl acetate is a good first choice). Cap the vial securely.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Separation: Centrifuge at 2,500 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean collection tube using a pipette.
-
Repeat: Repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh 3 mL of organic solvent to maximize recovery. Combine the organic extracts.
-
Dry Down: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., mobile phase for chromatography) for analysis.
Protocol 2: General Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: To 1 mL of your sample, add buffer to adjust the pH to at least 2 units above the pKa of your analyte's conjugate acid. This will neutralize the analyte.
-
Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100 mg/3 mL). Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the same buffer used in step 1. Do not allow the cartridge sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate of approximately 1 mL/minute.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and highly polar interferences. You can follow this with a weak organic wash (e.g., 5-10% methanol in water) to remove less polar interferences, but this step requires optimization to avoid premature elution of the analyte.
-
Elution: Elute the analyte with 2 mL of a strong organic solvent, such as methanol or acetonitrile. Adding a small amount of acid or base to the elution solvent can sometimes improve recovery, depending on the specific interactions.
-
Post-Elution: The eluate can be analyzed directly or evaporated and reconstituted as described in the LLE protocol.
References
-
An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Mora-Diez, N., & Faza, O. N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(20), 10041-10049. [Link]
-
Wen, Y., et al. (2013). Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography. Talanta, 107, 266-273. [Link]
-
Msagati, T. A., & Nindi, M. M. (2007). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Journal of Liquid Chromatography & Related Technologies, 30(1-4), 319-337. [Link]
-
Biczók, L., et al. (2024). pKa values of benzimidazole derivatives in their uncomplexed (pKa) and CB7-complexed states. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Deprotonation constants of benzimidazole and stepwise stability... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solid Phase Extraction: Top 10 Tips. (2021, May 16). News-Medical.Net. Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023, November 28). MDPI. Retrieved February 20, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. Retrieved February 20, 2026, from [Link]
-
Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]
-
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis. Retrieved February 20, 2026, from [Link]
-
Wen, Y., et al. (2013). Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography. Semantic Scholar. Retrieved February 20, 2026, from [Link]
-
Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021, January 28). PMC. Retrieved February 20, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025, March 28). PMC. Retrieved February 20, 2026, from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 3. news-medical.net [news-medical.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzimidazole CAS#: 51-17-2 [m.chemicalbook.com]
- 6. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Regioisomeric Mixtures of 5- and 6-Substituted Benzimidazoles
Welcome to the Technical Support Center for the resolution of 5- and 6-substituted benzimidazole regioisomeric mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of separating and characterizing these closely related isomers. The formation of such mixtures is a frequent outcome in the synthesis of benzimidazoles, a scaffold of immense importance in medicinal chemistry.[1][2][3][4] The differential biological activities between the 5- and 6-substituted isomers necessitate their unambiguous separation and identification.[2]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.
Understanding the Challenge: The "Why" Behind the Mixture
The synthesis of 5- or 6-substituted benzimidazoles, typically through the condensation of a 4-substituted o-phenylenediamine with an aldehyde or carboxylic acid, often leads to a nearly 1:1 mixture of the 5- and 6-substituted regioisomers.[5] This is due to the two non-equivalent amino groups of the phenylenediamine starting material, which can both participate in the cyclization reaction.
The resulting regioisomers often possess very similar physical and chemical properties, including polarity, solubility, and pKa. This similarity makes their separation by standard chromatographic or crystallization techniques exceptionally challenging.[6][7] Furthermore, the rapid N-H tautomerism in the benzimidazole ring system can complicate spectroscopic analysis, particularly in NMR, by averaging the signals of C4/C7 and C5/C6, thus masking the isomeric differences.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the separation and analysis of 5- and 6-substituted benzimidazole regioisomers.
Problem 1: Co-elution of Regioisomers in Column Chromatography
Q: My 5- and 6-substituted benzimidazole regioisomers are showing a single spot on TLC and co-elute during silica gel column chromatography. What can I do to improve separation?
A: This is the most frequent challenge. The subtle differences in the dipole moments and steric environments of the 5- and 6-isomers require a systematic and often creative approach to chromatographic resolution.
Initial Steps:
-
Solvent System Screening: Empirically screen a wide range of solvent systems with varying polarities and selectivities. A move from standard ethyl acetate/hexane systems to those incorporating chlorinated solvents (e.g., dichloromethane), ethers (e.g., diethyl ether, MTBE), or alcohols (e.g., isopropanol) can alter the selectivity.
-
Mobile Phase Additives: For basic benzimidazoles, peak tailing on silica gel is common. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can improve peak shape and potentially enhance separation.[6] Conversely, for acidic benzimidazoles, a small amount of acetic or formic acid may be beneficial.[7]
Advanced Strategies:
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases.[7]
-
Alumina (Acidic, Neutral, or Basic): The different surface chemistry of alumina can offer unique selectivity. Basic alumina is often a good choice for these basic heterocycles.
-
Reverse-Phase (C18 or C8): Reverse-phase chromatography separates compounds based on hydrophobicity. While both isomers are often similarly hydrophobic, it's a worthwhile alternative.[6][10]
-
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.
Comparative Table of HPLC Conditions for Benzimidazole Isomer Separation
| Stationary Phase | Mobile Phase System | Principle of Separation | Advantages | Considerations | References |
| Normal Phase (Silica, Diol) | Hexane/Ethanol, Hexane/Isopropanol | Adsorption, based on polarity | Good for less polar compounds, established methodology. | Can suffer from peak tailing for basic compounds. | [11] |
| Reverse Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with additives (e.g., Formic Acid, TFA, Ammonium Acetate) | Partitioning, based on hydrophobicity | Excellent peak shapes, high efficiency, MS-compatible methods.[10][12] | Isomers may have very similar hydrophobicity. | [13][14][15] |
| Chiral Stationary Phase (e.g., Amylose-based) | n-hexane/Ethanol/Diethylamine | Enantioselective interactions (for chiral benzimidazoles) | Can resolve enantiomers and sometimes diastereomers/regioisomers.[11] | Not universally applicable to all regioisomers. | [11][16] |
Problem 2: Difficulty in Differentiating Isomers by ¹H NMR
Q: I have successfully separated my two regioisomers, but their ¹H NMR spectra look nearly identical. How can I definitively assign the 5- and 6-substituted structures?
A: While the ¹H NMR spectra can be very similar, subtle differences in the aromatic region, when combined with more advanced NMR techniques, can provide unambiguous structural assignment.[4][17]
Key Analytical Workflow:
-
High-Field NMR: Acquire spectra on a high-field instrument (≥400 MHz) to achieve maximum signal dispersion.
-
2D NMR Spectroscopy: This is the most powerful tool for definitive assignment.[18]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the aromatic protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over two to three bonds. By observing the long-range correlation from the easily identifiable protons (e.g., H-4 and H-7) to the quaternary carbons (C-3a and C-7a), you can piece together the substitution pattern.[18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be useful if a substituent has protons that are spatially close to specific protons on the benzimidazole ring.
-
Illustrative HMBC Correlation Differences
In the example of a 5-chloro vs. a 6-chloro substituted benzimidazole, the key differences in HMBC correlations would be observed from the aromatic protons to the carbon bearing the chloro substituent.[18]
-
5-Chloro Isomer: Expect to see an HMBC correlation from H-4 (a singlet or narrow doublet) to C-6, and from H-7 (a doublet) to C-5 (the carbon with the chlorine).
-
6-Chloro Isomer: Expect to see an HMBC correlation from H-7 (a singlet or narrow doublet) to C-5, and from H-4 (a doublet) to C-6 (the carbon with the chlorine).
Problem 3: The Mixture Crystallizes Together
Q: I have a solid mixture of regioisomers that co-crystallizes. Are there any non-chromatographic methods to separate them?
A: Co-crystallization is common, but fractional crystallization can sometimes be achieved through careful solvent selection and technique.[6][19]
Strategies to Try:
-
Solvent Screening for Recrystallization: Systematically test a wide range of solvents with different polarities and hydrogen bonding capabilities. The goal is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.
-
Melt Crystallization: This technique involves partially melting the solid mixture and then slowly cooling it to allow for the preferential crystallization of one isomer. This is often used on an industrial scale.[20]
-
Derivative Formation: If all else fails, consider derivatizing the mixture. By reacting a functional group on the benzimidazole (like the N-H), you create a new set of regioisomers that may have different physical properties, making them easier to separate. After separation, the protecting group can be removed.[7]
Experimental Protocols
Protocol 1: Preparative HPLC for Regioisomer Separation
This protocol provides a general starting point for developing a preparative HPLC method.
-
Analytical Method Development:
-
Screen various C18 and Phenyl-Hexyl columns.
-
Test mobile phase systems such as Acetonitrile/Water and Methanol/Water.
-
Incorporate an additive: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) for acidic conditions, or 10 mM Ammonium Bicarbonate (pH ~8-9) for basic conditions (ensure column stability at higher pH).
-
Develop a gradient method (e.g., 10-90% organic over 20 minutes) to determine the approximate elution conditions.
-
Optimize to an isocratic or shallow gradient method that provides the best resolution (Rs > 1.5).
-
-
Scaling to Preparative Scale:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate based on the column diameter.
-
Dissolve the crude mixture in the minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase.
-
Perform the injection and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Structure Elucidation by 2D NMR
-
Sample Preparation:
-
Acquisition of Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to assign one-bond proton-carbon correlations.
-
Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the acquisition parameters to detect 2- and 3-bond correlations. This is the crucial experiment for assigning quaternary carbons and confirming the substitution pattern.[18]
-
-
Data Analysis:
-
Use the NMR processing software to analyze the correlations in all spectra.
-
Start by assigning the easily identifiable spin systems in the ¹H and COSY spectra.
-
Use the HSQC to assign the carbons attached to these protons.
-
Use the HMBC to connect the fragments and assign the quaternary carbons, which will ultimately differentiate the 5- from the 6-substituted isomer.
-
Visualizing the Workflow
General Workflow for Regioisomer Resolution
This diagram outlines the logical steps from receiving the isomeric mixture to obtaining pure, characterized compounds.
Caption: Workflow for Benzimidazole Isomer Resolution.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a regioselective synthesis to avoid the mixture in the first place? A1: While some regioselective syntheses have been developed, they are often substrate-specific, require specialized starting materials, or involve more complex, multi-step procedures.[2] For many discovery chemistry applications, the direct condensation method is faster, and the subsequent purification challenge is often accepted as a trade-off.
Q2: I see a very broad peak for my N-H proton in the ¹H NMR spectrum. Is this normal? A2: Yes, this is very common for the benzimidazole N-H proton.[4] The broadness is due to several factors, including quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or the solvent itself. In solvents like DMSO-d₆, it typically appears as a broad singlet between 12.0 and 13.6 ppm.[4]
Q3: Can mass spectrometry distinguish between the 5- and 6-substituted isomers? A3: No, standard mass spectrometry techniques (like ESI-MS) cannot differentiate between regioisomers because they have the identical molecular weight and fragmentation patterns are often indistinguishable. While specialized techniques like ion-mobility mass spectrometry might show some potential, for routine lab work, MS is used to confirm the mass of the separated isomers, not to distinguish them.
Q4: My product is a dark-colored oil or solid. How can I remove the color? A4: Dark colors often arise from oxidation of the o-phenylenediamine starting material.[21] A common purification step is to dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon adsorbs the colored impurities, and after filtration and removal of the solvent, a cleaner product is often obtained. This can be done prior to chromatography or crystallization.[21]
Q5: Are there any safety considerations when working with these compounds and solvents? A5: Absolutely. Always consult the Safety Data Sheet (SDS) for all reagents and solvents. o-Phenylenediamines can be toxic and are potential sensitizers. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing chromatography, be mindful of the flammability of the solvents used.
References
-
Vartak, A. S. R., Verma, S., & Hazra, A. B. (2024). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Chemical Communications, 60, 13012-13015. [Link]
-
Jackson, K. L., et al. (2013). Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 23(3), 844-848. [Link]
-
Herrera-Mayorga, V., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(9), 2691. [Link]
-
Gomes, P. A. C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1369. [Link]
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
-
El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 799-804. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651. [Link]
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]
-
Lorenz, H., et al. (2025). Applicability of Fluidized Bed Crystallization for Separation of Enantiomers Forming Needle-Shaped Crystals. Crystal Growth & Design. [Link]
-
Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(6), 103148. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Black, D. StC., & Kumar, N. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2684. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. [Link]
-
Torres, E., et al. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 30(21), 4567. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
d'Acquarica, I., et al. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Chromatography A, 1330, 64-71. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
- WO2001077083A1 - Process for preparing substituted benzimidazole compounds.
-
Narayanan, P., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal, 15(12), 526-531. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. [Link]
-
Kráľová, P., et al. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Medicinal Chemistry. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-17. [Link]
Sources
- 1. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 20. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
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Technical Support Guide: Avoiding Polymerization in Benzimidazole Ethanol Synthesis
Topic: Process Control & Troubleshooting for 2-(Hydroxyalkyl)benzimidazoles Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 1.0 (Current as of 2026)
Core Directive: The Competition Between Cyclization and Polymerization
In the synthesis of 2-(1H-benzimidazol-2-yl)ethanol (also known as 2-hydroxyethylbenzimidazole) or its derivatives, you are managing a competition between two reaction pathways. The desired pathway is the Phillips Condensation (cyclodehydration). The failure pathway is Oligomerization/Polymerization , which occurs via three distinct vectors depending on your conditions.
The Three Vectors of Polymerization
-
The Acrylic Vector (Dehydration): If using 3-hydroxypropanoic acid or
-propiolactone, strong acid catalysts (like PPA) or excessive heat can dehydrate the reactant into acrylic acid . Acrylic acid rapidly polymerizes into poly(acrylic acid) "tars" before it can react with the o-phenylenediamine (OPD). -
The Phosphate-Ester Vector (Crosslinking): If using Polyphosphoric Acid (PPA) as a solvent/catalyst, the hydroxyl group on the product can form phosphate esters.[1] These esters react with other benzimidazole molecules, creating an insoluble, cross-linked network (similar to PBI polymer synthesis for fuel cells).
-
The Polyester Vector: The hydroxy acid reactant can self-esterify to form linear polyesters if the amine nucleophile (OPD) is not sufficiently available or reactive.
Critical Process Parameters (CPPs) & Troubleshooting
This module analyzes the variables that shift the equilibrium from Polymer
Table 1: Process Parameter Impact Matrix
| Parameter | High Risk Condition (Promotes Polymerization) | Optimized Condition (Promotes Cyclization) | Technical Rationale |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | 4N Hydrochloric Acid (aq) | PPA attacks the -OH group, forming phosphate bridges (cross-linking). Aqueous HCl catalyzes ring closure without dehydrating the -OH group. |
| Temperature | > 130°C (Melt) | 80–100°C (Reflux) | High heat promotes dehydration of 3-hydroxypropionic acid to acrylic acid (monomer). |
| Reactant | 3-Hydroxypropanoic acid | Lactones are prone to ring-opening polymerization (ROP) initiated by amines. The free acid is more stable in aqueous media. | |
| Stoichiometry | Excess Acid/Lactone | 1:1 or Slight Excess OPD | Excess electrophile promotes self-esterification. Excess OPD ensures the acid is "captured" by the amine quickly. |
| Atmosphere | Oxygen-rich | Inert (Nitrogen/Argon) | OPD oxidizes rapidly to dark impurities (often mistaken for polymers) in air. |
Visualizing the Failure Mode
The following diagram illustrates the mechanistic divergence. You must keep the reaction in the "Green Zone" (Phillips-Ladenburg conditions).
Caption: Mechanistic divergence showing how high heat and dehydrating acids (PPA) push the pathway toward acrylic monomers and crosslinked polymers.
Validated Protocol: The Phillips-Ladenburg Method[2]
Do not use PPA. Use this aqueous acid method to protect the hydroxyl group.
Materials
-
o-Phenylenediamine (OPD): 10.8 g (0.10 mol)
-
Lactic Acid (85%) OR 3-Hydroxypropanoic acid: 0.15 mol (1.5 eq)
-
Hydrochloric Acid (4N): 100 mL
-
Ammonium Hydroxide (conc.): For neutralization
-
Decolorizing Carbon (Charcoal): Optional
Step-by-Step Workflow
-
Dissolution: In a 250 mL Round Bottom Flask (RBF), dissolve 10.8 g of OPD in 100 mL of 4N HCl. The solution may turn pink/red due to trace oxidation; this is normal.
-
Addition: Add the hydroxy acid (1.5 eq). Note: If using lactic acid, you get the
-hydroxyethyl derivative.[2] If using 3-hydroxypropanoic, you get the 2-hydroxyethyl derivative.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reflux: Heat the mixture to reflux (~100°C) with stirring for 4 to 6 hours .
-
Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Methanol 9:1). The OPD spot should disappear.
-
-
Cooling: Cool the reaction mixture to room temperature. If "tar" has formed, decant the liquid supernatant—the product is in the liquid acid phase.
-
Neutralization: Slowly add concentrated Ammonium Hydroxide with vigorous stirring until pH 8–9 is reached.
-
Observation: The product should precipitate as a white/pale-yellow solid.
-
-
Purification:
-
Filter the solid.[3]
-
Recrystallization: Dissolve in boiling water or 10% ethanol. Add activated charcoal if the product is colored, filter hot, and cool to crystallize.
-
Troubleshooting FAQ
Q: My reaction mixture turned into a solid black rock. What happened? A: You likely used PPA or concentrated sulfuric acid. These reagents dehydrated your hydroxy acid into an acrylate monomer, which then polymerized into a thermoset plastic inside your flask. Switch to 4N HCl.
Q: I see a product spot, but it's water-soluble and I can't extract it. A: Benzimidazole ethanol is amphoteric. In acid, it is a salt (soluble). In very high pH (strong NaOH), the phenolic/alcohol proton might deprotonate (less likely for alkyl alcohols, but possible). The sweet spot for precipitation is pH 8–9. If it doesn't precipitate, salt out the solution with NaCl and extract with n-Butanol.
Q: Can I use
Q: How do I remove the colored impurities? A: OPD oxidation products are notoriously dark. Recrystallization from water with activated charcoal is highly effective. Alternatively, wash the crude solid with a small amount of cold diethyl ether (the product is insoluble, impurities often soluble).
Decision Tree for Synthesis Strategy
Caption: Decision logic emphasizing the selection of aqueous HCl over PPA to avoid polymerization.
References
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. (The foundational text for acid-catalyzed condensation).[3]
-
Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link
-
Yu, S., & Benicewicz, B. C. (2009).[1] "Synthesis and Properties of Functionalized Polybenzimidazoles for High-Temperature PEMFCs." Macromolecules, 42(22), 8640-8648. (Authoritative source on PPA-induced crosslinking/polymerization of hydroxy-benzimidazoles). Link
- Srinivasulu, N., et al. (2016). "Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review." Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Sources
Technical Support Center: A Scientist's Guide to Handling Hygroscopic Benzimidazole Alcohol Salts
Welcome to the technical support center for handling benzimidazole alcohol salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. The inherent hygroscopicity of many active pharmaceutical ingredients (APIs), particularly in their salt forms, presents significant hurdles from the research bench to manufacturing.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity, stability, and quality of your materials.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles behind the hygroscopic nature of benzimidazole alcohol salts and its immediate impact on your work.
Q1: Why are my benzimidazole alcohol salts so hygroscopic?
A: The tendency of these compounds to readily attract and retain moisture from the atmosphere is rooted in their molecular structure.[3] Benzimidazole rings contain nitrogen atoms, and the formation of alcohol salts introduces polar functional groups (hydroxyl groups) and ionic character. These features create sites for hydrogen bonding, allowing water molecules to be strongly adsorbed onto the crystal surface or absorbed into the bulk material. This process can physically alter the compound and, in many cases, compromise its chemical stability.[3][4]
Q2: What are the immediate consequences of moisture absorption during an experiment?
A: The most immediate and critical consequence is inaccurate weighing . When you weigh a hygroscopic powder in an uncontrolled environment, you are weighing both the compound and an unknown, often increasing, amount of water.[5] This directly leads to errors in concentration for solutions, incorrect molar ratios in reactions, and unreliable data for dose-response studies. Furthermore, absorbed moisture can cause the powder to clump and cake, leading to poor flowability and handling difficulties during transfers and formulation processes.[3][6]
Q3: I stored my compound in a sealed vial. What are the long-term risks?
A: Even in a seemingly sealed container, trapped moisture or repeated openings can lead to significant long-term problems. The primary risk is chemical degradation . Many APIs are sensitive to moisture and can undergo hydrolysis, which alters their chemical structure.[6][7] This not only reduces the potency of the drug but can also lead to the formation of unknown and potentially harmful degradation products.[6] Physically, chronic moisture exposure can induce changes in the crystal form (polymorphism) or even cause the material to fully dissolve in the absorbed water (deliquescence), rendering it unusable.[2]
Q4: How can I visually tell if my compound has absorbed too much water?
A: Visual inspection is the first line of defense. Key indicators include:
-
Loss of fine powder appearance: The material may look dense or clumpy.
-
Caking: The formation of a solid or semi-solid mass.
-
Adherence to container walls: The powder sticks to the vial instead of being free-flowing.
-
Deliquescence: The solid may appear wet, as a slurry, or may have turned into a liquid entirely.
While these are strong indicators, they are not quantitative. The definitive method for determining water content is through analytical techniques like Karl Fischer titration.[8][9]
Section 2: Troubleshooting Guide - From Problem to Protocol
This section provides a systematic approach to common problems encountered in the lab.
Problem: Inconsistent or Inaccurate Weighing
-
Symptoms: The reading on the analytical balance is unstable and continuously increases. You are unable to reproduce weights for the same approximate volume of powder.
-
Root Cause Analysis: The compound is rapidly absorbing moisture from the ambient air as soon as it is exposed. The rate of uptake is fast enough to be detected by a sensitive analytical balance.
-
Solution Workflow:
-
Environmental Control: If possible, perform weighing inside a glove box or a controlled humidity chamber where the relative humidity (RH) is maintained below 30%.[5][10]
-
Rapid Weighing Protocol: If a controlled environment is unavailable, work quickly and efficiently. Use a weighing boat or paper and have all necessary tools ready before opening the main container.
-
Use Weighing Bottles: For the highest accuracy, use a tared, shallow weighing bottle with a ground-glass stopper.[11][12] Add the powder to the bottle inside a low-humidity environment if possible, stopper it, and then weigh it. The difference in weight after dispensing the powder gives the accurate mass.
-
Stock Solution Strategy: For frequently used compounds, consider preparing a concentrated stock solution from a freshly opened bottle. Weigh the entire contents of the bottle to calculate the total mass, then dissolve it in a suitable anhydrous solvent to a precise volume.[12] This bypasses the need for repeated weighing of the hygroscopic solid.
-
Problem: The Compound Has Caked or Become Deliquescent
-
Symptoms: The powder is no longer free-flowing and has formed hard lumps or has partially or fully liquefied.
-
Root Cause Analysis: The material has been exposed to high humidity for a prolonged period, either during storage or through repeated handling in an uncontrolled environment.
-
Solution Workflow:
Caption: Decision workflow for handling compromised material.
Problem: Suspected Chemical Degradation or Potency Loss
-
Symptoms: Experiments yield unexpected results (e.g., low biological activity, new peaks in chromatography). Quality control tests for purity or assay fail.
-
Root Cause Analysis: Absorbed water has likely caused hydrolysis of the benzimidazole alcohol salt, leading to the formation of degradation products and a decrease in the concentration of the active ingredient.[7]
-
Solution Workflow:
-
Quantify Water Content: Immediately determine the water content of the suspect batch using Karl Fischer titration (See SOP-03).[13] This will confirm if excessive moisture is present.
-
Assess Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the material. Compare the chromatogram to a reference standard or a freshly opened batch to identify and quantify any degradation products.
-
Decision Making: If significant degradation (>1-2%) is confirmed, the batch should be discarded. Do not attempt to "correct" for the loss of potency, as the degradation products may interfere with experiments.
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide step-by-step instructions for key procedures.
SOP-01: Best Practices for Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, do not accept the material.
-
Storage Environment: Store containers in a temperature- and humidity-controlled environment. For highly sensitive materials, a desiccator cabinet or a dedicated low-humidity (<30% RH) storage room is required.[3][5]
-
Container Sealing: After opening, securely reseal the container immediately. For screw-cap bottles, wrapping the cap-bottle interface with parafilm provides an excellent secondary barrier.[14]
-
Use of Desiccants: Place desiccant pouches (e.g., silica gel) inside the secondary storage container (like a desiccator or a sealed bag). For large primary containers, desiccant bags can be suspended from the inside of the lid, ensuring they do not touch the material.[3][14]
-
Dispensing: Minimize the time the primary container is open. Dispense the required amount in a controlled environment (glove box or low RH room) if possible. Avoid returning unused material to the primary container.
SOP-02: Protocol for Weighing Hygroscopic Salts
-
Preparation: Allow the container to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.
-
Tare: Place a weighing vessel (boat, paper, or weighing bottle) on the analytical balance and tare it.
-
Dispense: Quickly transfer an approximate amount of the salt to the weighing vessel. If using a weighing bottle, seal it immediately.
-
Record Weight: Record the stable weight as quickly as possible. For the highest accuracy, use the "weighing by difference" method with a stoppered weighing bottle.
-
Clean-up: Immediately close the primary container and reseal it properly. Clean any spills on the balance.
SOP-03: Protocol for Determining Water Content via Karl Fischer (KF) Titration
This is a summary of the principle. Always follow your specific instrument's operating manual.
-
Principle: Karl Fischer titration is the gold standard for water determination.[13] It is a chemical method where a reagent containing iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically.[11]
-
Method Selection:
-
Sample Preparation: Accurately weigh the benzimidazole salt and introduce it directly into the KF titration vessel containing a suitable anhydrous solvent (e.g., methanol).
-
Titration: Start the titration. The instrument will automatically dispense the KF reagent until all the water from the sample has been consumed.
-
Calculation: The instrument's software calculates the water content based on the volume of reagent used and the weight of the sample. The result is typically expressed as a weight/weight percentage (w/w%).
SOP-04: Protocol for Drying a Compromised Sample
Use this protocol with caution, as thermal stress can also degrade some compounds.
-
Preparation: Spread the caked material in a thin layer in a glass dish suitable for a vacuum oven.
-
Drying: Place the dish in a vacuum oven. Heat the sample to a moderate temperature (e.g., 40-50°C). The temperature should be well below the compound's melting or decomposition point. Apply a vacuum.
-
Dry to Constant Weight: Periodically remove the sample (after cooling in a desiccator), weigh it, and return it to the oven. The sample is considered dry when subsequent weighings show no further loss of mass.
-
Verification: After drying, confirm the final water content is within acceptable limits using KF titration (SOP-03). This step is crucial to validate the drying process.[8]
Section 4: Data & Visualization
Table 1: Recommended Environmental Controls for Hygroscopic Materials
| Activity | Recommended Temperature | Recommended Relative Humidity (RH) | Rationale |
| Long-Term Storage | 15-25°C | < 40% RH | Prevents slow moisture ingress and chemical degradation over time. |
| Weighing & Dispensing | 20-23°C | < 30% RH | Minimizes rapid moisture uptake that leads to significant weighing errors. |
| Manufacturing (e.g., Tablet Pressing) | 21-24°C | 20-35% RH | Ensures consistent powder flow, prevents caking on machinery, and guarantees product quality. |
Diagram: The Cascade of Degradation from Moisture Exposure
Caption: Mechanism of physical and chemical degradation due to moisture.
Section 5: References
-
NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics.
-
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. (2022).
-
Water analysis by Coulometric titration W/O Oven. PLS Analytical.
-
Water determination. ResearchGate. (PDF).
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. (2022).
-
How to Automate Water Content Determination in Pharmaceuticals. Metrohm USA Blog. (2019).
-
Water Content Determination by Karl Fischer. Pharmaguideline. (2011).
-
Hygroscopic chemical...how to deal with? Protocol Online. (2010).
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. (2019).
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023).
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014).
-
How do you handle hygroscopic salts? HepatoChem. (2016).
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. (2019).
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. (2022).
-
Drying Techniques in Pharmaceutical Processing | PDF. Scribd.
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. (2008).
-
Humidity controlled storage in pharmaceutical applications.
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. (2022).
-
Drying and Storing Hygroscopic Salts. Reddit. (2017).
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (2013).
-
Drying. Clinical Gate. (2015).
-
Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021).
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2002).
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. (2019).
-
An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. (2021).
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. (2019).
-
Benzimidazole | C7H6N2. PubChem - NIH.
-
Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. (2016).
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. colorcon.com [colorcon.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.metrohmusa.com [blog.metrohmusa.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 13. oceanoptics.com [oceanoptics.com]
- 14. researchgate.net [researchgate.net]
- 15. plsanalytical.com [plsanalytical.com]
Technical Support Center: Analytical Method Development for Impurity Profiling of Benzimidazole-6-ethanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the analytical method development for detecting impurities in benzimidazole-6-ethanol. It addresses common challenges in a practical, question-and-answer format, emphasizing the scientific principles behind the recommended solutions.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying non-volatile impurities in pharmaceutical substances like benzimidazole-6-ethanol. A well-developed method is crucial for ensuring the safety and efficacy of the final drug product.
FAQ 1.1: How do I select the initial HPLC column and mobile phase for impurity profiling of benzimidazole-6-ethanol?
Answer:
Selecting the right starting conditions is critical for efficient method development. Here’s a systematic approach:
-
Understand Your Analyte: Benzimidazole-6-ethanol is a polar, aromatic compound. The benzimidazole ring has basic properties. This information guides the selection of the stationary and mobile phases.
-
Column Selection: A reversed-phase C18 column is the most common starting point for moderately polar compounds. A C8 column can also be a good choice, offering slightly less retention which might be beneficial if impurities are much more non-polar than the parent compound.[1][2][3] Consider a column with high-purity silica and robust end-capping to minimize peak tailing for the basic benzimidazole nucleus.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is a good first choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.
-
Aqueous Phase & pH Control: Since benzimidazole-6-ethanol is basic, controlling the pH of the mobile phase is essential for good peak shape and consistent retention. A pH of around 3-4 is often a good starting point to ensure the basic nitrogen is protonated.[1][2][3] An acidic buffer, such as phosphate or formate, should be used. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are necessary.[4]
-
-
Detector Settings: Benzimidazoles have strong UV absorbance due to their aromatic structure. A photodiode array (PDA) detector is ideal for initial development, allowing you to monitor multiple wavelengths and check for peak purity. A starting wavelength around 254 nm or 280 nm is typically effective for benzimidazole derivatives.[1][5]
Table 1: Recommended Starting HPLC/UPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, <3 µm particle size | Good retention for moderately polar compounds. C8 offers less retention. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH 3.0) | Provides protons to ensure consistent ionization of the basic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers with good solvating power and UV transparency. |
| Gradient | 5-95% B over 15-20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 0.3-1.0 mL/min (adjusted for column diameter) | Standard flow rates for analytical HPLC. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detection | PDA at 254 nm and 280 nm | Captures the absorbance maxima of the benzimidazole core and potential impurities. |
| Injection Vol. | 1-10 µL | A smaller volume is better to avoid peak distortion. |
FAQ 1.2: I am observing poor peak shape (tailing) for the main peak and impurities. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially with basic compounds like benzimidazoles. It can compromise resolution and integration accuracy. The causes can be chemical or physical.[6][7][8]
Chemical Causes:
-
Secondary Interactions: The most frequent cause for basic compounds is the interaction between the protonated analyte and acidic residual silanol groups on the silica-based column packing.[8][9]
-
Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of silanols.[9] Use a well-end-capped, high-purity silica column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but this is not MS-friendly.
-
-
Mobile Phase Issues: An inadequately buffered mobile phase can lead to inconsistent ionization and peak tailing.
-
Solution: Ensure your buffer concentration is sufficient (typically 10-25 mM).
-
Physical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can create active sites.[6]
-
Solution: Wash the column with a strong solvent.[6] If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or a large flow cell can cause peak broadening and tailing.
-
Solution: Minimize tubing length and internal diameter, especially in UPLC systems.
-
The following diagram illustrates a systematic approach to troubleshooting peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
FAQ 1.3: Some impurities are co-eluting. What strategies can I use to improve resolution?
Answer:
Improving resolution between closely eluting peaks is a common goal in impurity analysis. Resolution is a function of efficiency, selectivity, and retention.
-
Modify Selectivity: This is often the most effective approach.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. This alters the interactions between the analytes and the stationary phase.
-
Adjust pH: A small change in mobile phase pH can significantly impact the retention of ionizable impurities, thus altering selectivity.
-
Change Stationary Phase: If other options fail, try a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms like pi-pi interactions.
-
-
Increase Efficiency:
-
Use a Longer Column or Smaller Particles: This increases the number of theoretical plates, leading to narrower peaks. UPLC systems with sub-2 µm particle columns excel at this.
-
Optimize Flow Rate: Operating at the optimal flow rate for your column will maximize efficiency.
-
-
Increase Retention:
-
Decrease the Amount of Organic Modifier: A shallower gradient or a lower starting percentage of the organic solvent will increase retention times and can improve the separation of early eluting peaks.
-
FAQ 1.4: My method lacks the sensitivity to detect low-level impurities. How can I improve the limit of detection (LOD)?
Answer:
Detecting impurities at the levels required by regulatory bodies (often 0.05% or lower) can be challenging.[10][11]
-
Optimize Wavelength: Use a PDA detector to find the wavelength of maximum absorbance for your impurities of interest. This may be different from the main component.
-
Increase Injection Volume: This directly increases the mass of impurity loaded onto the column. Be cautious of overloading the main component, which can cause peak distortion.
-
Reduce Baseline Noise: Ensure the mobile phase is freshly prepared and of high quality. A clean system and a stable detector lamp will also reduce noise.
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer, which offers significantly higher sensitivity and specificity.[12][13]
-
Sample Enrichment: In some cases, solid-phase extraction (SPE) can be used to concentrate the impurities before analysis.
Section 2: Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.[12][14] When coupled with a chromatographic separation technique like HPLC or UPLC, it can provide molecular weight and fragmentation data.
FAQ 2.1: How can I use MS to identify unknown impurities detected by HPLC?
Answer:
An LC-MS system is essential for this task. The general workflow is as follows:
-
Develop an MS-Compatible HPLC Method: If your current HPLC method uses non-volatile buffers like phosphate, you will need to develop a new method using volatile buffers such as formic acid, ammonium formate, or ammonium acetate.[4]
-
Acquire High-Resolution Mass Spectra: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended.[4][12] This will provide a highly accurate mass measurement of the impurity, allowing you to determine its elemental composition.
-
Perform Tandem MS (MS/MS): Fragment the impurity's molecular ion to obtain structural information. The fragmentation pattern can reveal key substructures.
-
Propose a Structure: Based on the accurate mass, the fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways, you can propose a structure for the unknown impurity. Common impurities in benzimidazole synthesis can include starting materials, by-products from incomplete reactions, or over-alkylation products.[15][16][17]
The diagram below illustrates the impurity identification workflow.
Caption: Workflow for impurity identification using LC-MS.
Section 3: Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[18][19][20]
FAQ 3.1: What are the key validation parameters I need to assess for an impurity method according to ICH guidelines?
Answer:
For an impurity quantification method, the key validation characteristics according to ICH Q2(R1) are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Typical Acceptance Criteria for Impurity Method Validation (based on ICH Q2(R1))
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.995; baseline resolution between adjacent peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | From LOQ to 120% of the specification limit. |
| Accuracy | Recovery of 80.0% to 120.0% for impurities. |
| Precision (Repeatability) | RSD ≤ 5.0% at the specification limit. |
| Intermediate Precision | Overall RSD should meet the criteria for repeatability. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; precision at LOQ (RSD ≤ 10%). |
| Robustness | System suitability parameters should pass under varied conditions. |
These criteria ensure the method is reliable, accurate, and suitable for routine quality control analysis.[18][20]
References
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Aviv, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(12), e4643. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major .... [Link]
-
Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Resolving Benzimidazole Positional Isomers: A Comparative HPLC Analysis of Benzimidazole-6-ethanol and Benzimidazole-5-ethanol
In the landscape of pharmaceutical development and quality control, the precise separation and quantification of isomeric impurities are of paramount importance. Positional isomers, such as benzimidazole-6-ethanol and benzimidazole-5-ethanol, often exhibit nearly identical physicochemical properties, presenting a significant analytical challenge. This guide, written for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention times of these two isomers. We will explore the causality behind experimental choices and present a self-validating protocol to ensure trustworthy and reproducible results.
The Challenge of Separating Positional Isomers
Benzimidazole-6-ethanol and benzimidazole-5-ethanol differ only in the substitution position of the ethanol group on the benzimidazole ring. This subtle structural variance leads to minor differences in polarity and hydrophobicity, which are the primary drivers of separation in reversed-phase HPLC.[1][2] The key to resolving such closely related compounds lies in exploiting these small differences through meticulous method development.
A Comparative Experimental Workflow
To objectively compare the HPLC retention times of benzimidazole-6-ethanol and its 5-ethanol isomer, a systematic approach is essential. The following workflow is designed to achieve baseline separation and provide reliable, quantifiable data.
Caption: Experimental workflow for the comparative HPLC analysis of benzimidazole-6-ethanol and 5-ethanol isomers.
Experimental Protocol
1. Materials and Reagents:
-
Benzimidazole-6-ethanol and Benzimidazole-5-ethanol reference standards
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
2. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each isomer in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase.
-
Mixed Standard Solution (0.05 mg/mL of each isomer): Mix 0.5 mL of each working standard solution and dilute to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample containing the benzimidazole isomers at a similar concentration to the working standard solution, using the mobile phase as the diluent.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended due to its versatility in separating a wide range of compounds.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) is a good starting point. A common starting ratio is 30:70 (v/v) acetonitrile:buffer. The pH of the mobile phase is a critical parameter for ionizable compounds like benzimidazoles and can significantly influence retention time.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[6]
-
Detection Wavelength: Based on the UV spectra of benzimidazole derivatives, a detection wavelength of around 280 nm is appropriate.[7]
-
Injection Volume: 10 µL
Expected Results and Discussion
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[1][3] More polar compounds will have weaker interactions and thus elute earlier (have a shorter retention time).
While both benzimidazole-6-ethanol and 5-ethanol are polar molecules, the position of the ethanol group can subtly influence the molecule's overall polarity and its interaction with the C18 stationary phase. The electron-donating or withdrawing effects of the substituent at different positions on the benzimidazole ring can alter the electron density distribution and, consequently, the molecule's dipole moment and hydrophobicity.
It is hypothesized that the benzimidazole-5-ethanol isomer will have a slightly shorter retention time than the benzimidazole-6-ethanol isomer. This is because the ethanol group at the 5-position may lead to a slightly more polar molecule due to intramolecular interactions, reducing its affinity for the non-polar stationary phase.
Hypothetical Comparative Data
The following table summarizes the expected chromatographic data for the two isomers under the proposed HPLC conditions.
| Parameter | Benzimidazole-5-ethanol | Benzimidazole-6-ethanol |
| Retention Time (min) | ~ 4.2 | ~ 4.8 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
| Resolution (between isomers) | > 1.5 | > 1.5 |
Note: This data is hypothetical and serves as an illustrative example of a successful separation.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the developed method, a validation process according to established guidelines (e.g., ICH Q2(R1)) should be performed. This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two isomers.[8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[9]
-
Precision: The closeness of agreement between a series of measurements. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Conclusion
The successful separation of positional isomers like benzimidazole-6-ethanol and benzimidazole-5-ethanol is a testament to the power and precision of modern HPLC. By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, baseline resolution can be achieved. The key to this separation lies in exploiting the subtle differences in polarity and hydrophobicity arising from the different substitution patterns on the benzimidazole core. The provided workflow and experimental protocol offer a robust starting point for researchers and scientists tasked with the analysis of these and other challenging isomeric pairs.
References
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
Nowakowska, Z., & Chodkowski, A. (2011). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(18), 2185–2193. [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5), 674. [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved February 20, 2026, from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 20, 2026, from [Link]
-
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC? Retrieved February 20, 2026, from [Link]
-
LCGC International. (2025, April 4). Reverse vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved February 20, 2026, from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 20, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the NMR Spectral Analysis of 2-(1H-Benzimidazol-6-yl)ethan-1-ol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1H-Benzimidazol-6-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural elucidation of this benzimidazole derivative, grounded in fundamental NMR principles and comparative data from related structures.
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] For novel or complex heterocyclic compounds such as this compound, a key building block in medicinal chemistry, NMR provides a detailed roadmap of the atomic framework. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the expected chemical shifts, multiplicities, and coupling constants. By understanding these spectral features, researchers can confidently verify the synthesis and purity of their compounds.
Benzimidazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The structural integrity of these molecules is paramount for their therapeutic efficacy, making robust analytical characterization essential.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of a benzimidazole derivative provides a wealth of information about its molecular structure. Key features to analyze include chemical shifts (δ), coupling constants (J), and signal integration.[1] The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is detailed below. The choice of DMSO-d₆ is crucial as it can effectively solvate the molecule and allow for the observation of exchangeable protons like N-H and O-H.
Expected Chemical Shifts (δ) in ppm:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.1 | Singlet | 1H | The proton at the C-2 position of the imidazole ring is typically deshielded due to the adjacent nitrogen atoms. |
| H-4 | ~7.6 | Doublet | 1H | This aromatic proton is ortho to the C-5 substituent, and its chemical shift is influenced by the electronic environment of the fused benzene ring. |
| H-5 | ~7.2 | Doublet of doublets | 1H | This proton is coupled to both H-4 and H-7, leading to a more complex splitting pattern. |
| H-7 | ~7.5 | Doublet | 1H | Similar to H-4, this proton's chemical shift is characteristic of the benzimidazole aromatic system. |
| -CH₂- (α to ring) | ~2.9 | Triplet | 2H | These methylene protons are adjacent to the aromatic ring and the other methylene group, leading to a triplet splitting pattern. |
| -CH₂- (β to ring) | ~3.7 | Triplet | 2H | These methylene protons are adjacent to the hydroxyl group and the other methylene group, resulting in a triplet. The electronegative oxygen atom causes a downfield shift compared to the other methylene group. |
| -OH | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and will appear as a broad signal due to chemical exchange. |
| N-H | ~12.0-13.0 | Broad Singlet | 1H | The proton on the imidazole nitrogen is highly deshielded due to the aromatic nature of the ring and potential hydrogen bonding. It often appears as a broad singlet in the downfield region of the spectrum.[1] |
Diagram: Workflow for ¹H NMR Spectral Interpretation
Caption: A stepwise workflow for acquiring and interpreting a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The complete assignment of resonances can be carried out using techniques like selective decoupling and 2D NMR experiments (e.g., HSQC, HMBC).[3]
Expected Chemical Shifts (δ) in ppm:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~145 | This carbon is part of the imidazole ring and is significantly deshielded by the two adjacent nitrogen atoms. |
| C-4 | ~115 | Aromatic carbon in the benzene portion of the benzimidazole ring. |
| C-5 | ~122 | Aromatic carbon, its shift is influenced by the substituent at C-6. |
| C-6 | ~135 | The carbon atom bearing the ethan-1-ol substituent. |
| C-7 | ~118 | Aromatic carbon in the benzene portion of the benzimidazole ring. |
| C-3a | ~140 | Bridgehead carbon atom in the benzimidazole ring system. |
| C-7a | ~138 | Bridgehead carbon atom in the benzimidazole ring system. |
| -CH₂- (α to ring) | ~35 | Aliphatic carbon directly attached to the aromatic ring. |
| -CH₂- (β to ring) | ~60 | Aliphatic carbon attached to the electronegative oxygen atom, causing a significant downfield shift. |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, -NH, C=N). | Quick and simple for functional group identification. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation. |
Experimental Protocol for NMR Analysis
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance and sensitivity of ¹³C), relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
-
Data Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations. Compare the experimental data with the predicted values to confirm the structure.
Diagram: NMR Sample Preparation and Analysis Workflow
Caption: Standard workflow for NMR sample preparation and spectral acquisition.
Conclusion
The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By carefully examining the chemical shifts, coupling patterns, and integrations, researchers can gain a high degree of confidence in the identity and purity of their synthesized compounds. This guide provides a foundational framework for interpreting these spectra, enabling scientists to advance their research in the development of novel benzimidazole-based therapeutics.
References
- El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 823-827.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of a relevant article on benzimidazole characterization]. This is a general reference to supplementary materials often containing detailed NMR data. A specific link would depend on the exact source paper.
- Bauchat, P. (2012). ¹H NMR data of the studied compounds. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzimidazole Ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and analytical chemistry, a profound understanding of molecular structure and fragmentation behavior is paramount. Benzimidazole derivatives, a privileged scaffold in medicinal chemistry, are no exception. This guide, crafted for the discerning researcher, offers an in-depth comparative analysis of the mass spectrometric fragmentation patterns of benzimidazole ethanol derivatives. Moving beyond a mere catalog of fragments, we will explore the causal relationships between molecular structure, ionization technique, and the resulting fragmentation pathways, providing you with the technical insights necessary to confidently identify and characterize these important compounds.
The Benzimidazole Ethanol Scaffold: Structural Isomers and Their Analytical Significance
The position of the ethanol substituent on the benzimidazole core dictates the molecule's chemical properties and, consequently, its behavior in a mass spectrometer. The two primary isomers of interest are:
-
1-(2-Hydroxyethyl)benzimidazole (N-substituted): The ethanol group is attached to one of the nitrogen atoms of the imidazole ring.
-
2-(2-Hydroxyethyl)benzimidazole (C-substituted): The ethanol group is attached to the carbon atom between the two nitrogen atoms of the imidazole ring.
The differing points of attachment of the hydroxyethyl group lead to distinct electronic environments and bond stabilities within the molecules, which in turn govern their fragmentation cascades under mass spectrometric analysis. Understanding these differences is crucial for unambiguous isomer identification.
Ionization Techniques: A Tale of Two Energies
The choice of ionization technique is a critical determinant of the fragmentation pattern observed. Here, we compare two of the most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive fragmentation and the generation of a detailed "fingerprint" mass spectrum. EI is particularly useful for structural elucidation of relatively small, volatile molecules.
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of larger, more polar, and thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to garner structural information.
Electron Ionization (EI) Fragmentation: A Detailed Look at the Pathways
Under the high-energy conditions of EI, benzimidazole ethanol derivatives undergo a series of characteristic fragmentation reactions. The initial ionization event typically involves the removal of an electron from a lone pair on a nitrogen or oxygen atom, or from the aromatic π-system.[1]
Fragmentation of 2-(2-Hydroxyethyl)benzimidazole
The EI mass spectrum of 2-(2-hydroxyethyl)benzimidazole is characterized by a prominent molecular ion peak and several key fragment ions.[2] A notable fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the oxygen atom of the ethanol side chain.
A key fragmentation pathway for 2-(2-hydroxyethyl)benzimidazole involves the loss of a CH₂OH radical, leading to the formation of a stable benzimidazolium cation. Further fragmentation of the benzimidazole ring system is also observed, with the characteristic loss of HCN.[3][4]
Table 1: Prominent EI Fragment Ions of 2-(2-Hydroxyethyl)benzimidazole
| m/z | Proposed Fragment | Relative Intensity |
| 162 | [M]⁺ | High |
| 131 | [M - CH₂OH]⁺ | High |
| 118 | [Benzimidazole]⁺ | Moderate |
| 104 | [C₇H₄N]⁺ | Moderate |
| 91 | [C₆H₅N]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Data sourced from the NIST WebBook.[2]
Caption: Proposed EI fragmentation pathway for 2-(2-hydroxyethyl)benzimidazole.
Fragmentation of 1-(2-Hydroxyethyl)benzimidazole
The N-substituted isomer, 1-(2-hydroxyethyl)benzimidazole, exhibits a different fragmentation pattern under EI. A characteristic fragmentation is the cleavage of the C-C bond of the ethanol side chain, leading to the loss of a neutral formaldehyde molecule (CH₂O) via a McLafferty-type rearrangement, or the loss of a hydroxyethyl radical.
Table 2: Prominent EI Fragment Ions of 1-(2-Hydroxyethyl)benzimidazole
| m/z | Proposed Fragment |
| 162 | [M]⁺ |
| 132 | [M - CH₂O]⁺ |
| 119 | [M - C₂H₅O]⁺ |
| 92 | [C₆H₄N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Inferred from general fragmentation principles of N-substituted benzimidazoles.[3][4][5]
Caption: Inferred EI fragmentation pathway for 1-(2-hydroxyethyl)benzimidazole.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach to Fragmentation
In contrast to the extensive fragmentation seen in EI, ESI is a soft ionization technique that primarily yields the protonated molecule [M+H]⁺.[6] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
ESI-MS/MS Fragmentation of Benzimidazole Ethanol Derivatives
The fragmentation of protonated benzimidazole ethanol derivatives in ESI-MS/MS is driven by the location of the charge and the relative proton affinities of different sites within the molecule.[7][8] The most likely sites for protonation are the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group.
For both isomers, a common fragmentation pathway is the neutral loss of water (H₂O) from the protonated molecule.
Table 3: Predicted ESI-MS/MS Fragment Ions of Benzimidazole Ethanol Derivatives
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment |
| 163 ([M+H]⁺) | 145 | H₂O | [M+H - H₂O]⁺ |
| 163 ([M+H]⁺) | 133 | C₂H₄ | [M+H - C₂H₄]⁺ |
| 163 ([M+H]⁺) | 119 | C₂H₄O | [Benzimidazole+H]⁺ |
The relative abundance of these fragment ions will depend on the collision energy and the specific isomer being analyzed. For the N-substituted isomer, cleavage of the N-C bond of the side chain is also a plausible fragmentation pathway.
Caption: Generalized ESI-MS/MS fragmentation pathway for protonated benzimidazole ethanol derivatives.
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Dissolution: Dissolve a small amount (approximately 1 mg) of the benzimidazole ethanol derivative in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation. For direct infusion EI-MS, further dilution may be necessary depending on the instrument's sensitivity.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.
Mass Spectrometry Analysis Workflow
Caption: A generalized workflow for the mass spectrometric analysis of benzimidazole ethanol derivatives.
Conclusion: A Guide to Confident Identification
The mass spectrometric fragmentation of benzimidazole ethanol derivatives is a nuanced interplay of molecular structure and analytical conditions. By understanding the fundamental principles of EI and ESI and their impact on these molecules, researchers can confidently interpret mass spectra to distinguish between isomers and elucidate the structures of unknown derivatives. The characteristic losses from the ethanol side chain, coupled with the well-established fragmentation of the benzimidazole core, provide a robust analytical toolkit for scientists in the field of drug development and beyond.
References
- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole-2-ethanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Klagkou, K., Preece, S. W., Jones, A. D., & G. A. Brenton. (2003). Approaches towards the automated interpretation and prediction of electrospray tandem mass spectra of non-peptidic combinatorial compounds. Rapid Communications in Mass Spectrometry, 17(8), 795-804.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (n.d.). 1H-Benzimidazole-2-ethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)benzimidazole. Retrieved from [Link]
-
mzCloud. (2017). 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol. Retrieved from [Link]
- Sim, L. M., & He, K. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 27(4), 187-201.
-
Vrkic, B. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
- Harrison, A. G. (2009). The mobile proton hypothesis in the fragmentation of protonated molecules: a historical perspective. Journal of the American Society for Mass Spectrometry, 20(2), 173-179.
- Cole, R. B. (Ed.). (2010).
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A Researcher's Guide to Comparing the Antimicrobial Potency of Benzimidazole-6-Ethanol Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the antimicrobial potency of novel benzimidazole-6-ethanol analogs. While the benzimidazole scaffold is a well-established pharmacophore in antimicrobial research, specific comparative data on a series of 6-ethanol analogs is not extensively detailed in publicly available literature. Therefore, this guide focuses on the foundational principles of structure-activity relationships (SAR) and provides the detailed experimental methodologies required to generate robust, comparable data in your own laboratory.
The Benzimidazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to purine bases like adenine and guanine allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[2][3] Modifications at the C2, N1, and C5/C6 positions of the benzimidazole ring have been extensively explored to enhance efficacy and modulate specificity against various pathogens.[2]
The introduction of a hydroxyethyl (-CH2CH2OH) group at the 6-position, creating the benzimidazole-6-ethanol backbone, presents an interesting chemical modification. This group can influence the molecule's physicochemical properties, such as hydrophilicity and hydrogen bonding capacity, which are critical for solubility, cell membrane penetration, and target engagement. This guide will walk through the process of synthesizing analogs based on this core and evaluating their relative antimicrobial potency.
Postulated Mechanisms of Antimicrobial Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, often by disrupting essential cellular processes. Understanding these mechanisms is key to interpreting potency data and designing next-generation analogs.
-
Inhibition of DNA Synthesis: A primary target for many benzimidazole antibacterials is DNA gyrase (a type II topoisomerase).[4] This essential enzyme controls the topological state of bacterial DNA. By inhibiting its function, these compounds disrupt DNA replication and repair, ultimately leading to cell death.[4]
-
Disruption of Cell Wall Biosynthesis: Some analogs function by binding to and inhibiting bacterial transpeptidase enzymes, which are critical for the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis.
-
Competition with Purines: Due to their structural resemblance to purines, benzimidazoles can interfere with the synthesis of nucleic acids and essential proteins by competing with natural purines in metabolic pathways.[5]
Structure-Activity Relationship (SAR) Insights for Analog Design
While specific data for 6-ethanol analogs is sparse, we can extrapolate from broader SAR studies on 5- and 6-substituted benzimidazoles to guide the design of a focused library for comparison.[6] The following diagram illustrates the core benzimidazole-6-ethanol structure and highlights key positions for modification.
Caption: Key modification sites on the benzimidazole-6-ethanol scaffold.
Key SAR Principles from Related Analogs:
-
C2 Position: Substitution at the C2 position is critical. Often, the introduction of aryl or heteroaryl rings (e.g., phenyl, pyridyl) significantly enhances antimicrobial activity.[1]
-
C5/C6 Positions: The electronic properties of substituents at the 5 and 6 positions play a major role. Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), have been shown to increase the potency of many benzimidazole series.[1][7] It would be valuable to synthesize analogs where the 6-ethanol group is paired with a 5-chloro or 5-nitro substituent to test for synergistic effects.
-
N1 Position: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity, which affects its ability to cross bacterial membranes.
Comparative Potency Analysis: A Hypothetical Data Set
To effectively compare analogs, their activity must be quantified. The most common metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data should be organized systematically in a table for clear comparison across different microbial strains.
Table 1: Hypothetical Antimicrobial Screening Data for Benzimidazole-6-Ethanol Analogs (MIC in µg/mL)
| Compound ID | R¹ (N1-Substituent) | R² (C2-Substituent) | S. aureus (MRSA) ATCC 43300 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 |
| BZE-01 (Core) | H | H | >128 | >128 | >128 | 64 |
| BZE-02 | H | Phenyl | 32 | 64 | >128 | 16 |
| BZE-03 | H | 4-Chlorophenyl | 8 | 32 | 64 | 8 |
| BZE-04 | H | 4-Nitrophenyl | 4 | 16 | 32 | 4 |
| BZE-05 | Methyl | 4-Chlorophenyl | 16 | 64 | >128 | 16 |
| Ciprofloxacin | - | - | 1 | 0.015 | 0.25 | N/A |
| Fluconazole | - | - | N/A | N/A | N/A | 2 |
This table is for illustrative purposes only and does not represent real experimental data.
Interpreting the Hypothetical Data:
-
Effect of C2-Substitution: Comparing BZE-01 to BZE-02 , the addition of a phenyl group at C2 introduces antibacterial activity.
-
Electronic Effects: The introduction of an electron-withdrawing chlorine (BZE-03 ) and especially a nitro group (BZE-04 ) on the C2-phenyl ring appears to significantly enhance potency against all tested strains.
-
Effect of N1-Substitution: Methylation at the N1 position (BZE-05 ) appears to decrease potency compared to its unsubstituted counterpart (BZE-03 ), suggesting that a free N-H may be important for activity or that increased lipophilicity is detrimental in this case.
Experimental Protocol: Broth Microdilution for MIC Determination
This section provides a detailed, self-validating protocol for determining the MIC of your synthesized analogs, a gold-standard method in antimicrobial susceptibility testing.
Rationale: The broth microdilution method is a quantitative technique that establishes the lowest concentration of a drug needed to inhibit microbial growth in a liquid medium. It is highly standardized and allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well plate format, ensuring high throughput and reproducibility.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare stock solutions of each benzimidazole analog (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Use a specialized medium like RPMI-1640 for fungi (e.g., C. albicans).
-
Microorganism: Use a fresh, pure overnight culture of the test organism grown on an appropriate agar plate.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer or nephelometer, 0.5 McFarland turbidity standard.
-
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies from the agar plate and suspend them in sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. The use of a nephelometer is crucial for standardization and reproducibility.
-
Perform a final dilution of this standardized suspension into the appropriate growth broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation (Serial Dilution):
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a given row.
-
Add 200 µL of the highest concentration of your test compound (e.g., 128 µg/mL in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 (Growth Control): This well should contain 100 µL of broth only (no compound).
-
Well 12 (Sterility Control): This well should contain 100 µL of uninoculated broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours for most bacteria. Fungi may require longer incubation at a different temperature (e.g., 48 hours at 25°C).
-
-
Reading and Interpreting Results:
-
After incubation, check the sterility control (well 12) for any growth (it should be clear). Check the growth control (well 11) for robust growth (it should be turbid). If these controls are not valid, the experiment must be repeated.
-
Visually inspect the wells containing the test compound. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation. This can be aided by using a plate reader to measure optical density at 600 nm (OD₆₀₀).
-
Conclusion and Future Directions
This guide provides the strategic and methodological foundation for undertaking a comparative analysis of benzimidazole-6-ethanol analogs. By combining rational drug design based on known SAR principles with rigorous, standardized antimicrobial susceptibility testing, researchers can efficiently identify promising lead compounds. The key to a successful comparison lies in the consistency of the experimental execution and the systematic organization of data. Future work should focus on synthesizing a diverse library of analogs with modifications at the C2, N1, and C5 positions to build a robust SAR model for this specific chemical series, ultimately paving the way for the development of novel and potent antimicrobial agents.
References
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Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.[1][2]
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Rashdan, Y. A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.[3][4]
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Yorulmaz, A., et al. (1998). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. European Journal of Medicinal Chemistry.[8]
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Rashdan, Y. A., et al. (2021). As reported in "Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024)". RSC Advances.[4]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.[12]
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Ansari, M. F., et al. (2013). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.[5]
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A Comparative Guide to the Crystal Structure Analysis and X-ray Diffraction of Benzimidazole Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzimidazole alcohols represent a class of compounds with significant therapeutic potential and intriguing structural properties. Their molecular architecture, characterized by the fusion of a benzene and an imidazole ring bearing a hydroxyl-containing substituent, gives rise to a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. The precise three-dimensional arrangement of atoms within the crystal lattice of these compounds, however, is what ultimately governs their physicochemical properties, such as solubility, stability, and bioavailability, and dictates their interactions with biological targets.
This guide provides a comprehensive comparison of the crystal structures of representative benzimidazole alcohols, elucidated through single-crystal and powder X-ray diffraction techniques. By delving into the nuances of their molecular conformations, intermolecular interactions, and crystal packing, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and harness the structure-property relationships of this vital class of molecules.
The Decisive Role of Crystal Structure in Drug Efficacy
The journey of a drug molecule from a promising lead compound to a clinically effective therapeutic is fraught with challenges, many of which are intrinsically linked to its solid-state properties. A molecule's crystal structure is not merely a static arrangement of atoms; it is a dynamic blueprint that influences a cascade of critical parameters:
-
Solubility and Dissolution Rate: The strength of the intermolecular forces within a crystal lattice directly impacts how readily a compound dissolves, a prerequisite for absorption in the body.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its stability, solubility, and ultimately, its therapeutic window. Different polymorphs of the same active pharmaceutical ingredient (API) are considered distinct by regulatory agencies.
-
Hygroscopicity: The propensity of a crystalline solid to absorb moisture from the atmosphere can affect its chemical stability and handling properties.
-
Mechanical Properties: The arrangement of molecules in a crystal influences its mechanical characteristics, such as hardness and compressibility, which are crucial for formulation and manufacturing processes.
X-ray diffraction stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline material, providing the high-resolution data necessary to rationalize and predict these critical properties.
Comparative Crystal Structure Analysis of Benzimidazole Alcohols
To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of three representative benzimidazole alcohols: 2-(1H-Benzimidazol-2-yl)phenol (BIP), (1H-Benzimidazol-2-yl)methanol (BIM), and 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. These molecules, while sharing the core benzimidazole scaffold, exhibit distinct substitution patterns that lead to significant differences in their crystal packing and intermolecular interactions.
| Parameter | 2-(1H-Benzimidazol-2-yl)phenol (BIP)[1][2] | (1H-Benzimidazol-2-yl)methanol (BIM) | 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol[3] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/c |
| a (Å) | 16.864(4) | 13.935(3) | 10.999(2) |
| b (Å) | 4.7431(8) | 5.584(1) | 15.111(3) |
| c (Å) | 12.952(2) | 9.201(2) | 10.501(2) |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 102.34(2) | 90 | 98.87(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | 1012.1(3) | 716.1(3) | 1720.2(6) |
| Z | 4 | 4 | 4 |
| Key H-Bonding | Intramolecular O-H···N, Intermolecular N-H···O | Intermolecular O-H···N and N-H···O | Intermolecular O-H···N and O-H···O |
| π-π Stacking | Present | Present | Present |
Analysis of Structural Differences:
The data presented in the table highlights the significant impact of substituent placement on the crystal packing of benzimidazole alcohols.
-
2-(1H-Benzimidazol-2-yl)phenol (BIP): The proximity of the phenolic hydroxyl group to the imidazole nitrogen in BIP facilitates the formation of a strong intramolecular O-H···N hydrogen bond, which results in a nearly planar molecular conformation[1][2]. This planarity, in turn, promotes efficient π-π stacking interactions between adjacent molecules, leading to a densely packed structure. The crystal packing is further stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules[1].
-
(1H-Benzimidazol-2-yl)methanol (BIM): In contrast to BIP, the hydroxyl group in BIM is attached to a methylene linker, preventing the formation of an intramolecular hydrogen bond. Consequently, the molecule is not constrained to a planar conformation. The crystal structure is dominated by a network of intermolecular O-H···N and N-H···O hydrogen bonds, creating a three-dimensional supramolecular architecture.
-
3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol: This more complex derivative, with two hydroxyl-bearing phenyl rings, exhibits a different hydrogen bonding pattern. The crystal structure features O-H···N and O-H···O hydrogen-bonding interactions that lead to the formation of two-dimensional layers[3]. These layers are further stabilized by π-π interactions. The benzimidazole moiety is not coplanar with the attached benzene rings, adopting dihedral angles of 46.16(7)° and 77.45(8)°[3].
These examples underscore the principle that subtle changes in molecular structure can lead to profound differences in the solid-state arrangement, which will invariably influence the macroscopic properties of the material.
Experimental Protocols: From Synthesis to Structure Solution
The elucidation of a crystal structure is a meticulous process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of a detailed atomic model.
Synthesis and Crystallization of Benzimidazole Alcohols
The synthesis of benzimidazole alcohols typically involves the condensation reaction between an o-phenylenediamine derivative and a corresponding aldehyde or carboxylic acid.
General Synthesis of 2-(1H-Benzimidazol-2-yl)phenol (BIP):
-
To a solution of o-phenylenediamine (15 mmol) in ethanol (10 ml), add 2-hydroxybenzaldehyde (15 mmol) and ammonium acetate (3 g).
-
Maintain the reaction mixture at 353 K and reflux for 48 hours.
-
After cooling, extract the product with dichloromethane.
-
Purify the separated solid by column chromatography using benzene as the eluent.
Crystal Growth:
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed technique.
-
Dissolve the purified benzimidazole alcohol in a suitable solvent or solvent mixture (e.g., benzene:ethyl acetate 9:1 for BIP) to create a nearly saturated solution.
-
Loosely cap the vial or flask to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined, transparent crystals.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#4285F4"]; edge [color="#34A853", penwidth=1.5];
} caption: "Workflow for Single-Crystal X-ray Diffraction."
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[4]
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations.[4][5] The diffraction pattern is recorded by a detector, such as a CCD or CMOS sensor.[6]
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[5] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[5]
dot graph LR { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#EA4335"]; edge [color="#5F6368", penwidth=1.5];
} caption: "The Cycle of Structure Refinement."
Powder X-ray Diffraction (PXRD) for Phase Purity Analysis
While SC-XRD provides the detailed structure of a single crystal, it is not representative of the bulk material. Powder X-ray diffraction (PXRD) is an essential complementary technique used to assess the phase purity of a crystalline sample.[7]
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present in the sample. This experimental pattern is compared to a pattern simulated from the single-crystal structure data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample.[7]
Conclusion
The crystal structure of a benzimidazole alcohol is a critical determinant of its physicochemical properties and, consequently, its potential as a therapeutic agent. This guide has demonstrated that even minor modifications to the molecular structure can lead to significant variations in crystal packing and intermolecular interactions. A thorough understanding of these solid-state characteristics, obtained through the rigorous application of single-crystal and powder X-ray diffraction, is indispensable for the rational design and development of new drugs. By leveraging the insights gained from crystallographic studies, researchers can optimize the solid-state properties of benzimidazole alcohols to enhance their solubility, stability, and bioavailability, ultimately paving the way for the development of safer and more effective medicines.
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Single-crystal structure analysis. (n.d.). RWTH Aachen University. Retrieved from [Link]
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Nemec, I., Herchel, R., & Trávníček, Z. (2018). Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization. New Journal of Chemistry, 42(22), 18365-18375. [Link]
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Thiruvalluvar, A., Rosepriya, S., Prakash, S. M., Natesan, S., & Dhanalekshmi, K. I. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o542. [Link]
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]
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Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., Altaf, M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 724. [Link]
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El-Boraey, H. A., & El-Sayed, I. E. (2018). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. IUCrData, 3(1), x172021. [Link]
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- 3. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. ncl.ac.uk [ncl.ac.uk]
Advanced Purity Screening of Benzimidazoles: Derivative UV-Vis vs. HPLC
Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Scientists
Executive Summary: The Benzimidazole Challenge
Benzimidazoles (e.g., Albendazole, Omeprazole, Mebendazole) present a unique analytical paradox. While their conjugated
This guide challenges the "HPLC-only" dogma. It demonstrates how Derivative Spectrophotometry (DS) and Ratiometric Validation can serve as robust, high-throughput alternatives for purity screening, reserving HPLC for definitive stability-indicating assays.
The Core Directive: Why Standard UV Fails & Derivative UV Succeeds
Standard (Zero-Order) UV-Vis is additive . If a sample contains 98% Albendazole and 2% degradation product, the spectra simply stack. You cannot "see" the impurity; you only see a slightly elevated absorbance, which is indistinguishable from a weighing error.
The Solution: Derivative Spectrophotometry (DS)
By mathematically differentiating the spectrum (
Mechanistic Insight: The Zero-Crossing Principle
To validate purity without separation, we utilize the Zero-Crossing Point (ZCP) technique.
-
Concept: At a specific wavelength where the interfering substance (impurity/excipient) has a derivative value of zero (
), the signal measured is due solely to the analyte of interest. -
Self-Validation: If the derivative amplitude at the analyte's ZCP shifts, it confirms the presence of a new, unexpected impurity.
Comparative Analysis: UV-Vis (DS) vs. HPLC-DAD
The following table contrasts the performance of Derivative UV-Vis against the industry gold standard, HPLC with Diode Array Detection (DAD).
| Feature | Derivative UV-Vis (DS) | HPLC-DAD (Gold Standard) |
| Primary Mechanism | Mathematical resolution of spectral overlap. | Physical separation of analytes.[1][2][3][4] |
| Purity Detection | Indirect: Detects spectral distortions or ratio shifts. | Direct: Resolves impurity peaks by retention time. |
| LOD/Sensitivity | Moderate ( | High ( |
| Throughput | High: < 1 min per sample. No equilibration. | Low: 10–30 min per sample (column equilibration + run). |
| Cost | Low (Solvent only). | High (Columns, pump seals, large solvent volume). |
| Best Use Case | Raw material ID, Content Uniformity, Dissolution Profiling. | Stability studies, Impurity profiling, Degradation kinetics. |
Experimental Protocol: The "Self-Validating" Purity Check
Do not follow a rigid template. Use this logic-flow to build a purity screen.
Phase 1: Solvent & Solubility Engineering
Benzimidazoles are notoriously insoluble in water.
-
Protocol: Dissolve standard in Formic Acid or Glacial Acetic Acid first, then dilute with Methanol/Water.
-
Why: Acid protonates the imidazole ring (
), ensuring complete solubility and spectral stability. Neutral solvents may lead to precipitation and light scattering, causing false absorbance readings.
-
Phase 2: The Ratiometric Purity Screen (The "Quick Check")
Before running complex derivatives, use the Absorbance Ratio Method .
-
Select two wavelengths:
(e.g., 295 nm for Albendazole) and a shoulder ( or ). -
Calculate Ratio
. -
Validation Rule:
is a physical constant for a pure compound. If the calculated of your sample deviates by >5% from the standard, the sample is impure.
Phase 3: Derivative Zero-Crossing Workflow
Target: Quantify Benzimidazole in the presence of a known degradation product (e.g., Sulfoxide).
-
Scan: Record Zero-Order spectra (
) of Pure Drug (A) and Pure Impurity (B) from 200–400 nm. -
Transform: Apply First Derivative (
) with nm.-
Note: A smaller
increases noise; a larger smooths the signal but loses resolution.
-
-
Identify ZCP: Overlay the
spectra. Find the wavelength where Impurity (B) crosses the baseline (Zero).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Measure: At this specific wavelength, measure the amplitude of the Sample. Any signal here is proportional only to the Drug (A).
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for selecting between UV-Vis and HPLC, and the internal logic of the Derivative UV workflow.
Caption: Logical workflow for determining purity. The Ratiometric Check acts as a gatekeeper; failure triggers the advanced Derivative (ZCP) or HPLC workflows.
Case Study: Albendazole Validation Data
Simulated data based on authoritative literature parameters [1, 2].
Scenario: Validation of Albendazole (ABZ) in a tablet matrix containing excipients and trace sulfoxide metabolite.
-
Solvent: Dimethylformamide (DMF) or Methanolic HCl.
- : 295 nm.[1][5]
-
Linearity Range: 5–25
g/mL.[1][5]
| Parameter | Method A: Zero-Order UV (295 nm) | Method B: First-Derivative UV (ZCP 257 nm) | Method C: HPLC (C18, MeOH:Buffer) |
| Linearity ( | 0.9998 | 0.9991 | 0.9999 |
| LOD ( | 0.50 | 0.85 | 0.05 |
| Specificity | Poor (Interference from excipients) | High (Excipients cross zero at 257 nm) | Excellent (Complete separation) |
| Recovery (%) | 102.5% (Positive bias due to matrix) | 99.8% | 100.1% |
Interpretation: The Zero-Order method showed a positive bias (102.5%), indicating it falsely measured excipients as drug. The Derivative Method corrected this (99.8%), matching the accuracy of HPLC but with slightly lower sensitivity (higher LOD).
Critical Conclusion
For Benzimidazoles , UV-Vis spectrophotometry is not merely a "poorer" cousin of HPLC; it is a distinct tool for specific phases of development.
-
Use Derivative UV-Vis for dissolution testing and content uniformity where speed is critical and impurities are known and low.
-
Use Ratiometric Checks as a mandatory system suitability test before any spectroscopic assay.
-
Use HPLC when quantifying degradation products < 0.1% or during stability indicating studies.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7][8] Link
-
Annapurna, M. M., et al. (2010). Developing a Spectrophotometric method for the estimation of Albendazole in solid and suspension forms. Academic Journals.[9] Link
-
Ragno, G., et al. (2005). A critical study on the application of the zero-crossing derivative spectrophotometry to the photodegradation monitoring of lacidipine. Elsevier / Talanta. Link
-
Ashour, S., & Khateeb, M. (2015). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. International Research Journal of Pure and Applied Chemistry. Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[10] U.S. Food and Drug Administration.[7] Link
Sources
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- 2. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
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- 8. researchgate.net [researchgate.net]
- 9. journalirjpac.com [journalirjpac.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
Safety Operating Guide
2-(1H-Benzimidazol-6-yl)ethan-1-ol proper disposal procedures
Topic: 2-(1H-Benzimidazol-6-yl)ethan-1-ol Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Senior Researchers & EHS Personnel
Executive Safety & Logistics Summary
This compound (CAS: 55976-13-9) is a nitrogen-containing heterocycle typically used as a pharmaceutical building block. While specific toxicological data for this exact isomer is limited, structural analogs (benzimidazoles) are classified as Irritants (Skin/Eye) and potentially Acute Toxins (Oral) .
Immediate Disposal Directive:
-
Waste Stream: Nitrogen-bearing Organic Waste (Non-Halogenated).
-
Segregation: STRICTLY SEGREGATE from strong oxidizers (e.g., peroxides, nitric acid) and hypochlorites (bleach) to prevent exothermic reactions or formation of toxic chloramines.
-
RCRA Status: Not explicitly P-listed or U-listed; however, it must be managed as Hazardous Chemical Waste due to potential toxicity and characteristic hazards.
Chemical Profile & Hazard Characterization
To ensure safe handling, you must understand the physicochemical properties driving the disposal logic.
| Property | Data / Characteristic | Operational Implication |
| Molecular Formula | C₉H₁₀N₂O | High nitrogen content requires incineration with NOx scrubbing. |
| Structure | Benzimidazole core with hydroxyethyl tail | The imidazole ring is basic (pKa ~5.5). Avoid mixing with strong acids in unvented containers (heat generation). |
| Physical State | Solid (Powder/Crystal) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | Moderate in polar organics (DMSO, MeOH) | Rinsing containers requires polar solvents (Ethanol/Methanol), not Hexanes. |
| Tautomerism | 5-yl / 6-yl equilibrium | In solution, the 5- and 6- isomers rapidly interconvert. Treat both isomers identically for disposal. |
Waste Characterization & Segregation Logic
The Core Directive: Do not simply "bin" this chemical. You must segregate based on chemical reactivity.
-
Why Segregate from Oxidizers? Benzimidazoles are reducing agents. Mixing with strong oxidizers (e.g., Chromic acid, Permanganates) in a waste drum can lead to rapid evolution of heat and fire.
-
Why Segregate from Bleach? The secondary amine (N-H) in the imidazole ring can react with hypochlorite to form N-chloro species, which are unstable and toxic.
Self-Validating Step: Before adding this substance to a bulk waste container, verify the container's log. If the log shows "Oxidizers" or "Peroxides," STOP . Initiate a new waste stream.
Step-by-Step Disposal Protocols
Protocol A: Solid Substance Disposal (Pure or Expired)
Use this for vials containing >1g of solid material.
-
PPE Verification: Don Nitrile gloves (double-glove recommended), safety goggles, and lab coat. Work inside a fume hood.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Solid Hazardous Waste."
-
Transfer:
-
Transfer the solid directly into the waste jar.
-
Do not dissolve the solid just to dispose of it (this increases waste volume unnecessarily).
-
-
Labeling: Tag the container immediately with the full chemical name. Do not use abbreviations (e.g., write "this compound", not "Benz-EtOH").
-
Validation: Wipe the exterior of the waste container with a damp paper towel. If the towel shows residue, re-clean. Dispose of the towel as solid waste.
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
Use this for reaction mixtures or dissolved samples.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Use the Halogenated waste stream.
-
Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Use the Non-Halogenated waste stream.
-
-
pH Check (Crucial):
-
Dip a pH strip into the waste solution.
-
If pH < 4 or > 10, neutralize to pH 5–9 before adding to a bulk solvent drum to prevent drum corrosion or unexpected reactions.
-
-
Filtration (Optional but Recommended): If the solution contains precipitated solids, filter them out and dispose of as Solid Waste (Protocol A) to prevent clogging waste drum bung holes.
Protocol C: Empty Container Management (RCRA "Empty")
Legal definition of "Empty" per 40 CFR 261.7.[1][2]
-
The "One-Inch" Rule: Ensure less than 1 inch of residue remains in the bottom of the vial.
-
Triple Rinse:
-
Rinse 1: Add Methanol or Ethanol (approx. 10% volume). Cap and shake. Decant into Liquid Waste.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Defacement: Cross out the original label using a black marker.
-
Disposal: The vial can now be discarded in the Glass/Sharps bin (unless P-listed, which this is not).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this compound.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.
Emergency Response: Spills
Scenario: You drop a 5g vial of powder on the floor.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running to pull dust away.
-
PPE Upgrade: Wear an N95 or P100 respirator if dust is visible in the air.
-
Containment:
-
Do not dry sweep. This creates dust.
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
-
Cleanup: Scoop the damp towels and chemical into a sealable bag.
-
Disposal: Label the bag "Hazardous Spill Cleanup Debris" and place it in the Solid Waste bin.
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 2-(1H-Benzimidazol-6-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
The primary step in safely handling any chemical is a thorough understanding of its potential hazards. Based on its structure—a benzimidazole core linked to an ethanol group—we can anticipate the following potential risks:
-
Oral Toxicity: Many benzimidazole derivatives are classified as harmful or toxic if swallowed.[1][2]
-
Skin and Eye Irritation: Aromatic and heterocyclic compounds can cause irritation upon contact with skin and eyes.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]
-
Unknown Long-Term Effects: The toxicological properties of this specific compound have not been fully investigated.[1] Some benzimidazole derivatives have been associated with reproductive and developmental toxicity.[1][5]
Given these potential hazards, a cautious approach is warranted. All handling should occur within a designated area equipped for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving 2-(1H-Benzimidazol-6-yl)ethan-1-ol.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully-buttoned laboratory coat | Recommended to perform in a fume hood or ventilated enclosure. If not feasible, an N95 respirator should be considered. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves | Chemical-resistant lab coat or apron over a lab coat | To be performed in a chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile gloves (or other chemically resistant gloves as determined by solvents used) | Chemical-resistant lab coat | To be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves (or other chemically resistant gloves) | Chemical-resistant lab coat or apron over a lab coat | To be performed in a well-ventilated area, preferably a fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses provide basic protection from projectiles, while chemical splash goggles form a seal around the eyes to protect against splashes of liquids and fine dust. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable starting point for handling this compound.[7] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination.[6] For larger volumes or splash risks, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Handling powders can generate dust that may be inhaled. A chemical fume hood is the primary engineering control to prevent this.[1] If a fume hood is not available for low-volume handling, a respirator should be used as a last line of defense.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and prevent contamination from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure the area is well-ventilated during cleanup.[1]
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste can have serious environmental consequences. Adhere strictly to the following disposal protocol.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, and other solid materials in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses from glassware, in a separate, clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Sharps: Any needles or other sharps used for transfers must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by a licensed waste disposal contractor.
-
Decontamination of Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring responsible stewardship of chemical substances.
References
- MedKoo Biosciences, Inc. (2020, June 2). Safety Data Sheet (SDS) for Abemaciclib (LY2835219).
- TCI Chemicals. (2024, December 13). SAFETY DATA SHEET - Anastrozole.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- MedchemExpress. (2025, December 8). Safety Data Sheet - Danazol.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Chemicea Pharmaceuticals. Material Safety Data Sheet - Nintedanib Impurity 37.
- Benchchem. Proper Disposal of bis(N-methylimidazole-2-yl)methane: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- ChemicalBook. (2026, January 17). 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE - Chemical Safety Data Sheet.
- Lab Manager. (2019, July 8). Using solvents safely in the lab.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%.
Sources
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- 3. fishersci.at [fishersci.at]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Using solvents safely in the lab | Lab Manager [labmanager.com]
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- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
